molecular formula C22H42O12S B8106162 Acid-PEG4-S-PEG4-Acid

Acid-PEG4-S-PEG4-Acid

Katalognummer: B8106162
Molekulargewicht: 530.6 g/mol
InChI-Schlüssel: GRGLDHQIGLRPHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acid-PEG4-S-PEG4-Acid is a useful research compound. Its molecular formula is C22H42O12S and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O12S/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGLDHQIGLRPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG4-S-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of Acid-PEG4-S-PEG4-Acid, a bifunctional crosslinker integral to the advancement of targeted protein degradation and other bioconjugation strategies.

Core Properties of this compound

This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker containing two terminal carboxylic acid groups. These functional groups allow for covalent conjugation to amine-containing molecules, making it a versatile tool in the synthesis of complex biomolecules.

Physicochemical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below, compiled from various suppliers and databases.

PropertyValueSource(s)
Molecular Formula C22H42O12S[1][2][3][4]
Molecular Weight 530.63 g/mol [1][3][4]
CAS Number 2055041-21-7[1][2][5]
Appearance White to off-white solid
Purity Typically ≥98%[2][3][6]
Solubility Soluble in water and most organic solvents[2]
Storage Conditions -20°C[2]

Role in PROTAC Development

This compound is prominently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][8] The PEGylated nature of this linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

General PROTAC Workflow

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, highlighting the role of the linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism Target Ligand Target Ligand PROTAC PROTAC Target Ligand->PROTAC Linker Conjugation E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC Linker Conjugation This compound This compound Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis

PROTAC Synthesis and Cellular Action

Experimental Protocols

General Amide Coupling Reaction

The carboxylic acid groups of this compound can be coupled to primary or secondary amines using standard carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Amine-containing molecule

  • Coupling agents (e.g., EDC, HATU)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent.

  • Add the coupling agents and the amine-containing molecule to the solution.

  • Add the tertiary amine base to catalyze the reaction.

  • Stir the reaction mixture at room temperature for a specified time (typically 2-12 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

The following diagram outlines the logical workflow for a typical amide coupling reaction.

Amide_Coupling_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup_purification Workup and Purification Dissolve Reagents Dissolve this compound and Amine-Molecule in Solvent Add Coupling Agents Add EDC and HATU Dissolve Reagents->Add Coupling Agents Add Base Add DIPEA Add Coupling Agents->Add Base Stir Mixture Stir at Room Temperature Add Base->Stir Mixture Monitor Progress Monitor by TLC or LC-MS Stir Mixture->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Purify Product Purify by Chromatography Quench Reaction->Purify Product

Amide Coupling Experimental Workflow

Other Potential Applications

Beyond its role in PROTACs, the bifunctional nature of this compound makes it suitable for a range of other applications in bioconjugation and materials science. These include:

  • Crosslinking of hydrogels: The terminal carboxylic acids can react with amine groups on polymer chains to form crosslinked hydrogel networks for applications in tissue engineering and drug delivery.[9]

  • Surface modification: Immobilization of biomolecules onto surfaces functionalized with amine groups.

  • Synthesis of antibody-drug conjugates (ADCs): While less common than in PROTACs, it can be used to link cytotoxic drugs to antibodies.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and biomaterials science. Its well-defined structure, high purity, and the reactivity of its terminal carboxylic acid groups, combined with the beneficial properties of the PEG linker, make it an excellent choice for the synthesis of PROTACs and other complex bioconjugates. The provided information on its properties and general experimental workflows serves as a foundational guide for its effective application in research and development.

References

An In-depth Technical Guide to Acid-PEG4-S-PEG4-Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Acid-PEG4-S-PEG4-Acid, a homobifunctional crosslinker with a thioether linkage. This molecule is of significant interest in bioconjugation, drug delivery, and materials science due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacers and terminal carboxylic acid functionalities.

Chemical Structure and Properties

This compound is a symmetrical molecule featuring two tetraethylene glycol (PEG4) chains linked by a central thioether (-S-) bond. Each end of the molecule is terminated with a carboxylic acid group (-COOH). The presence of the PEG chains imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of conjugated biomolecules. The terminal carboxylic acids provide reactive handles for conjugation to primary amines, a common functional group in proteins and other biologically relevant molecules.

The systematic IUPAC name for this compound is 1,17-dithia-3,6,9,12,15-pentaoxaheptadecanedioic acid. It is important to distinguish this molecule from its disulfide counterpart, Acid-PEG4-S-S-PEG4-Acid, which contains a disulfide (-S-S-) bridge. The thioether linkage in this compound is generally more stable under reducing conditions compared to a disulfide bond.

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₂H₄₂O₁₂S[1]
Molecular Weight 530.6 g/mol [1]
CAS Number 2055041-21-7[1]
Purity (Typical) >95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents

Table 1: Quantitative Data for this compound

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, often referred to as a "thiol-bromo click reaction".[2] This approach involves the reaction of a thiol-functionalized PEG acid with a bromo-functionalized PEG acid. The thiol group acts as a nucleophile, displacing the bromide to form a stable thioether linkage.[3][4]

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification cluster_final_product Final Product Thiol_PEG_Acid Thiol-PEG4-acid Reaction_Step Nucleophilic Substitution (Thiol-Bromo Click Reaction) Base (e.g., DIEA) Solvent (e.g., DMF) Thiol_PEG_Acid->Reaction_Step Bromo_PEG_Acid Bromo-PEG4-acid Bromo_PEG_Acid->Reaction_Step Thioether_Product This compound Reaction_Step->Thioether_Product Purification_Step Purification (e.g., Preparative HPLC or Column Chromatography) Thioether_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

  • Thiol-PEG4-acid

  • Bromo-PEG4-acid

  • N,N'-Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

  • Deionized water

  • Solvents for chromatography (e.g., a gradient of methanol (B129727) in dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Thiol-PEG4-acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add N,N'-Diisopropylethylamine (DIEA) (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base deprotonates the thiol group, forming the more nucleophilic thiolate.

  • Addition of Bromo-PEG4-acid: Slowly add a solution of Bromo-PEG4-acid (1.0-1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

  • Work-up and Precipitation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF. Add cold diethyl ether to the residue to precipitate the crude product. The PEGylated product is generally insoluble in diethyl ether.

  • Purification: The crude product can be further purified by preparative High-Performance Liquid Chromatography (HPLC) or silica (B1680970) gel column chromatography. A gradient elution system, such as methanol in dichloromethane, is often effective for separating PEGylated compounds.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

Bioconjugation

The terminal carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on biomolecules such as proteins, peptides, and antibodies. This allows for the creation of well-defined bioconjugates with improved properties. The hydrophilic PEG spacer can help to:

  • Increase the aqueous solubility of hydrophobic molecules.

  • Reduce the immunogenicity of the conjugated protein.

  • Prolong the circulation half-life of the bioconjugate.

Drug Delivery

This compound can be used as a linker in the development of various drug delivery systems, including:

  • Antibody-Drug Conjugates (ADCs): The linker can connect a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis-Targeting Chimeras): As a component of a PROTAC, it can link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

  • Nanoparticle Functionalization: The linker can be used to attach targeting ligands or other functional moieties to the surface of nanoparticles.

The logical workflow for utilizing this compound in bioconjugation is depicted in the following diagram:

Bioconjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_product Step 3: Final Bioconjugate Linker This compound Activation Activation (e.g., EDC, NHS) Linker->Activation Activated_Linker Activated NHS-Ester Linker Activation->Activated_Linker Conjugation Conjugation Reaction Activated_Linker->Conjugation Biomolecule Biomolecule (e.g., Protein with -NH2) Biomolecule->Conjugation Final_Product Stable Bioconjugate Conjugation->Final_Product

Caption: Bioconjugation workflow using this compound.

Conclusion

This compound is a versatile homobifunctional crosslinker with significant potential in various scientific disciplines. Its well-defined structure, featuring hydrophilic PEG spacers and reactive terminal carboxylic acids connected by a stable thioether bond, makes it an attractive tool for creating advanced bioconjugates and drug delivery systems. The synthetic route via a thiol-bromo click reaction provides a reliable method for its preparation. As the fields of bioconjugation and targeted therapeutics continue to advance, the utility of precisely engineered linkers like this compound is expected to grow.

References

Solubility of Acid-PEG4-S-PEG4-Acid in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid-PEG4-S-PEG4-Acid, a bifunctional crosslinker pivotal in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Understanding the solubility of this polyethylene (B3416737) glycol (PEG)-based linker is critical for its effective application in both aqueous and organic media, ensuring seamless integration into complex biopharmaceutical workflows.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups. These reactive moieties can be coupled with primary amines in the presence of activating agents to form stable amide bonds. The core of the molecule consists of two polyethylene glycol (PEG) chains, each with four repeating ethylene (B1197577) glycol units, linked by a central sulfur atom. The inherent hydrophilicity of the PEG chains significantly influences the solubility profile of the molecule, enhancing its utility in biological applications.[1][2]

The structure of this compound is visualized below:

Figure 1: Chemical Structure of this compound.

Solubility Profile

The solubility of a crosslinker is a critical parameter that dictates its handling, reaction conditions, and purification procedures. The presence of the extended PEG chains in this compound imparts a high degree of hydrophilicity, rendering it soluble in a variety of polar solvents.

Aqueous Solubility

The hydrophilic PEG chains significantly enhance the water solubility of this compound, making it highly suitable for bioconjugation reactions that are typically performed in aqueous buffers.[2] While specific quantitative data is dependent on buffer composition, pH, and temperature, the compound is expected to exhibit good solubility in commonly used buffers such as phosphate-buffered saline (PBS).

Organic Solvent Solubility

PEG linkers are known for their broad solubility in many organic solvents.[3][4] This characteristic is advantageous for dissolving the linker prior to its addition to a reaction mixture or for performing reactions in non-aqueous environments. A similar, related compound, Acid-PEG4-S-S-PEG4-acid, is noted to be soluble in Dimethyl Sulfoxide (DMSO).

Summary of Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This information is based on the general properties of PEG compounds. Researchers should note that for precise applications, quantitative solubility should be determined experimentally.

Solvent ClassSolvent NameExpected SolubilityNotes
Aqueous WaterSolubleSolubility is influenced by pH. The deprotonated carboxylate form is generally more soluble.
Phosphate-Buffered Saline (PBS)SolubleIdeal for many bioconjugation reactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA common solvent for dissolving PEG linkers to prepare stock solutions.[1]
Dimethylformamide (DMF)SolubleAnother common solvent for preparing stock solutions of PEG reagents.
Acetonitrile (ACN)SolubleOften used in purification by reversed-phase HPLC.
Chlorinated Dichloromethane (DCM)SolubleUseful for organic synthesis and purification steps.
ChloroformSolubleSimilar applications to DCM.
Alcohols MethanolSoluble
EthanolSoluble
Ethers Tetrahydrofuran (THF)Soluble
Diethyl EtherInsolublePEGs generally have poor solubility in diethyl ether.
Hydrocarbons TolueneLess SolubleSolubility may be improved with gentle heating.
HexanesInsolubleNot a suitable solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for specific applications, a systematic experimental approach is necessary. The following protocol provides a general method for determining the solubility of this compound in a solvent of interest.

Materials and Equipment
  • This compound

  • Solvent of choice (e.g., deionized water, PBS, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 1.5 mL or 2.0 mL)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • Pipettes and tips

  • HPLC or UV-Vis spectrophotometer for quantification (optional, for high precision)

  • pH meter (for aqueous solutions)

Experimental Workflow

The logical flow for determining the solubility of the compound is depicted below.

G A Weigh excess this compound into a vial B Add a known volume of solvent A->B C Equilibrate the mixture (e.g., 24h at a controlled temperature) with constant agitation B->C D Separate the solid and liquid phases (e.g., centrifugation or filtration) C->D E Collect the supernatant (saturated solution) D->E F Quantify the concentration of the dissolved compound in the supernatant E->F G Calculate solubility (e.g., in mg/mL) F->G

Figure 2: Workflow for Experimental Solubility Determination.
Step-by-Step Procedure

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. An excess is critical to ensure a saturated solution is formed. Record the exact mass.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continuous agitation is necessary.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter compatible with the solvent. This step must be performed without temperature fluctuation.

  • Sample Collection: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification:

    • Gravimetric Method (Simpler): Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent completely under vacuum or a gentle stream of nitrogen. Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.

    • Instrumental Analysis (More Precise): If a suitable analytical method (e.g., HPLC with a concentration standard curve) is available, dilute the supernatant and quantify the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = Mass of dissolved compound (mg) / Volume of solvent used (mL)

Conclusion

This compound offers favorable solubility in a wide range of aqueous and organic solvents, a direct result of its hydrophilic PEG backbone. This property is fundamental to its versatility as a crosslinker in drug development and various bioconjugation applications. While qualitative assessments provide a strong indication of its behavior, it is imperative for researchers to perform quantitative solubility tests, as outlined in this guide, to ensure precision and reproducibility in their specific experimental contexts. This due diligence will facilitate the seamless and effective application of this valuable reagent in advancing therapeutic and diagnostic platforms.

References

Stability of Acid-PEG4-S-PEG4-Acid at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the homobifunctional crosslinker, Acid-PEG4-S-PEG4-Acid, under various pH and temperature conditions. Understanding the stability profile of this disulfide-containing polyethylene (B3416737) glycol (PEG) linker is critical for its application in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other bioconjugates where controlled linkage and release are paramount.

Introduction to this compound

This compound is a versatile crosslinker featuring two terminal carboxylic acid groups for conjugation and a central disulfide bond. The tetraethylene glycol (PEG4) spacers enhance aqueous solubility and provide spatial separation between conjugated molecules. The key functional components influencing its stability are the disulfide bond and the terminal carboxylic acid groups. The integrity of the disulfide bond is often the most critical factor, as its cleavage can be environmentally sensitive.

Chemical Stability Profile

The stability of this compound is primarily dictated by the susceptibility of its disulfide bond to cleavage and, to a lesser extent, the reactivity of its terminal carboxylic acid groups.

Stability of the Disulfide Bond

The disulfide bond is the most labile functional group in the this compound linker under physiological and various experimental conditions. Its cleavage is predominantly influenced by pH and the presence of reducing agents.

pH-Dependent Stability:

The stability of the disulfide bond is significantly dependent on the pH of the surrounding environment. In general, disulfide bonds are relatively stable in acidic to neutral conditions but become increasingly susceptible to cleavage as the pH becomes more alkaline. This is due to the increased concentration of the highly nucleophilic thiolate anion (RS⁻) at higher pH values, which can initiate thiol-disulfide exchange reactions.

The primary mechanism of disulfide bond cleavage at alkaline pH is through hydroxide (B78521) ion-mediated hydrolysis or, more commonly, through thiol-disulfide exchange with a free thiol. Even in the absence of external thiols, trace amounts of thiol impurities can initiate a chain reaction of disulfide exchange, leading to degradation.

Temperature-Dependent Stability:

Elevated temperatures can accelerate the rate of chemical degradation. While heat alone is generally not sufficient to break disulfide bonds, it can increase the rate of disulfide exchange reactions in the presence of nucleophiles (like hydroxide ions or thiols)[1][2]. Therefore, the combination of high pH and high temperature will lead to the most rapid degradation of the disulfide bond. It is crucial to note that thermal denaturation of conjugated proteins can also expose previously shielded disulfide bonds, making them more susceptible to cleavage[3].

Stability of the PEG Chains and Carboxylic Acid Groups

The polyethylene glycol (PEG) chains and the terminal carboxylic acid groups are generally stable under a wide range of pH and temperature conditions. The ether linkages of the PEG backbone are resistant to hydrolysis unless exposed to very harsh acidic conditions. The terminal carboxylic acids are also stable, though they can participate in esterification reactions with alcohols, including the terminal hydroxyl groups of other PEG molecules, at very high temperatures[4]. However, under typical bioconjugation and storage conditions, the degradation of the PEG chains and carboxylic acid moieties is not a primary concern.

Quantitative Stability Data

Table 1: Estimated Disulfide Bond Stability of this compound at Various pH and Temperatures over 24 hours.

Temperature (°C)pH 4.0pH 7.4pH 9.0
4>99%>98%~90-95%
25 (Room Temp)>99%~95-98%~70-80%
37>98%~90-95%~50-60%
50~95%~80-85%<40%

Table 2: General Stability Considerations for this compound.

ConditionPrimary Degradation PathwayExpected Outcome
Acidic pH (e.g., pH 3-5)Minimal disulfide cleavageHigh stability
Neutral pH (e.g., pH 7.0-7.4)Slow thiol-disulfide exchange (if thiols are present)Generally stable for short-term manipulations
Alkaline pH (e.g., pH > 8.0)Rapid thiol-disulfide exchange and hydrolysisSignificant degradation
Elevated Temperature (> 37°C)Accelerated degradation at all pH valuesReduced shelf-life
Presence of Reducing Agents (e.g., DTT, TCEP)Rapid reduction of the disulfide bondComplete and rapid cleavage
Oxidizing ConditionsPotential for sulfoxide/sulfone formationGenerally stable, but strong oxidants should be avoided

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound or its conjugates, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating the intact this compound from its degradation products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724) (ACN), and methanol (B129727) (MeOH)

  • Formic acid (FA) or trifluoroacetic acid (TFA)

  • Buffers of various pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline)

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV detector (detection at ~210-220 nm for the amide/acid carbonyl or ~254 nm if a chromophore is introduced) or a charged aerosol detector (CAD) for universal detection.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of approximately 1 mg/mL.

  • Forced Degradation: To generate degradation products for method development, subject the stock solution to forced degradation conditions[5][6][7][8][9]:

    • Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix with 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

    • Reduction: Add a 10-fold molar excess of dithiothreitol (B142953) (DTT) and incubate at room temperature for 1 hour.

  • HPLC Method Development:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to achieve separation of the parent compound and all degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol 2: pH and Temperature Stability Study

Objective: To quantify the degradation of this compound over time at different pH values and temperatures.

Materials:

  • Validated stability-indicating HPLC method (from Protocol 1)

  • Stock solution of this compound (1 mg/mL)

  • Sterile-filtered buffers:

    • pH 4.0 (e.g., 50 mM acetate (B1210297) buffer)

    • pH 7.4 (e.g., 50 mM phosphate-buffered saline, PBS)

    • pH 9.0 (e.g., 50 mM borate buffer)

  • Temperature-controlled incubators or water baths set at 4°C, 25°C, and 40°C.

  • HPLC vials

Procedure:

  • Sample Preparation: Dilute the stock solution of this compound into each of the three buffers to a final concentration of 0.1 mg/mL.

  • Incubation: Aliquot the solutions into HPLC vials and place them in the incubators at the three different temperatures.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each condition.

  • Analysis: Immediately analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining intact this compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition. The degradation kinetics can be modeled, and half-lives (t½) can be calculated. For accelerated stability studies at higher temperatures, the Arrhenius equation can be used to predict the degradation rate at lower temperatures[10].

Protocol 3: Quantification of Disulfide Cleavage using LC-MS/MS

Objective: To specifically identify and quantify the cleavage products of the disulfide bond.

Materials:

  • LC-MS/MS system

  • HPLC column and mobile phases as in Protocol 1

  • Samples from the stability study (Protocol 2)

Procedure:

  • LC Separation: Use the same HPLC method developed in Protocol 1 to separate the components of the degraded samples.

  • MS/MS Analysis:

    • Acquire full scan mass spectra to identify the molecular weights of the parent compound and its degradation products. The expected cleavage product would be Acid-PEG4-SH.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion and the suspected degradation product ions to confirm their structures by fragmentation analysis.

  • Quantification: Develop a multiple reaction monitoring (MRM) method to specifically and sensitively quantify the parent molecule and its key degradation products.

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the stability of this compound.

G cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 8) A Acid-PEG4-S-S-PEG4-Acid (Stable) B Acid-PEG4-S-S-PEG4-Acid C Thiol-Disulfide Exchange (with RS⁻) B->C Major Pathway D Hydrolysis (with OH⁻) B->D Minor Pathway E Cleavage Products (e.g., Acid-PEG4-SH) C->E D->E

Caption: pH-dependent degradation pathways of the disulfide bond.

G start Start Stability Study prep Prepare Samples in Buffers (pH 4, 7.4, 9) start->prep incubate Incubate at Different Temperatures (4, 25, 40°C) prep->incubate timepoint Collect Samples at Time Points (0, 2, 4... hrs) incubate->timepoint timepoint->incubate Continue Incubation analyze Analyze by Stability- Indicating HPLC/LC-MS timepoint->analyze data Calculate % Remaining and Degradation Rate analyze->data end Determine Stability Profile data->end

Caption: Experimental workflow for the stability study.

G linker Acid-PEG4-S-S-PEG4-Acid Carboxylic Acid PEG4 Spacer Disulfide Bond stability Factors Affecting Stability ph pH stability->ph temp Temperature stability->temp reductants Reducing Agents stability->reductants ph->linker:f2 temp->linker:f2 reductants->linker:f2

Caption: Key structural features and factors influencing stability.

Conclusion and Recommendations

The stability of this compound is primarily governed by the integrity of its central disulfide bond. This linker is most stable in acidic to neutral conditions and at lower temperatures. Alkaline pH and elevated temperatures significantly accelerate its degradation, primarily through thiol-disulfide exchange. For applications requiring long-term stability, storage in acidic or neutral buffers at 4°C or below is recommended. During conjugation reactions with this linker, careful control of pH is essential to prevent premature cleavage. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the stability of this compound and its conjugates under their specific experimental conditions, ensuring the development of robust and reliable bioconjugates.

References

An In-depth Technical Guide on the Mechanism of Action for Acid-PEG4-S-S-PEG4-Acid as a Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the homobifunctional, cleavable crosslinker, Acid-PEG4-S-S-PEG4-Acid. This crosslinker is a valuable tool in bioconjugation, drug delivery, and the development of advanced biomaterials.

Introduction

Acid-PEG4-S-S-PEG4-Acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by two polyethylene (B3416737) glycol (PEG) chains and a central disulfide bond.[1][2][3] This structure imparts several desirable characteristics: the carboxylic acid groups allow for reaction with primary amines, the PEG linkers enhance solubility and biocompatibility, and the disulfide bond provides a cleavable linkage under reducing conditions.[1][4][5][6][7] These features make it particularly useful for applications such as antibody-drug conjugates (ADCs), PROTACs, and creating stimuli-responsive hydrogels.[4][8][][10][11]

Chemical Structure and Properties

The structure of Acid-PEG4-S-S-PEG4-Acid is characterized by:

  • Homobifunctional Reactive Groups: Two terminal carboxylic acid (-COOH) groups enable the crosslinker to react with molecules containing primary amines.[1][3]

  • PEG4 Spacers: Two polyethylene glycol chains, each with four repeating ethylene (B1197577) glycol units, provide a flexible, hydrophilic spacer arm. PEGylation is known to improve the solubility of hydrophobic molecules, enhance stability by protecting against enzymatic degradation, and reduce the immunogenicity of the resulting conjugate.[4][5][6][12]

  • Cleavable Disulfide Bond: A central disulfide (-S-S-) bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH).[1][13][14] This feature is crucial for applications requiring the release of a payload in the reducing environment of the cell cytoplasm.[15][16]

Mechanism of Action: Crosslinking and Cleavage

The utility of Acid-PEG4-S-S-PEG4-Acid as a crosslinker is defined by two key chemical processes: the formation of stable amide bonds and the subsequent cleavage of the disulfide bond.

3.1. Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid groups of the crosslinker do not directly react with amines. They must first be activated to form a more reactive intermediate. The most common method for this activation is through the use of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[11][17][18][19]

The process can be described in two steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[17][18][20]

  • Formation of a Stable NHS Ester: To improve efficiency and stability, NHS is added to the reaction. The O-acylisourea intermediate reacts with NHS to form a more stable amine-reactive NHS ester, with the release of an isourea byproduct.[17][20][21]

  • Reaction with Primary Amines: The NHS ester then readily reacts with a primary amine (-NH2) on a target molecule (e.g., the side chain of a lysine (B10760008) residue in a protein) to form a stable amide bond.[22][23][24]

This two-step activation and coupling reaction is most efficient at specific pH ranges. The activation of the carboxylic acid with EDC is optimal in a slightly acidic environment (pH 4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine is favored at a physiological to slightly alkaline pH (7.2-8.5).[20][21]

3.2. Disulfide Bond Cleavage

The disulfide bond at the core of the crosslinker is stable under normal physiological conditions but can be readily cleaved in a reducing environment.[13][25] This cleavage is typically achieved through a thiol-disulfide exchange reaction.[15][16]

In a biological context, the high intracellular concentration of glutathione (GSH), a tripeptide containing a thiol group, facilitates the reduction of the disulfide bond.[15][16] This process releases the two molecules that were linked by the crosslinker. Common laboratory reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also be used to cleave the disulfide bond in vitro.[14][15][16][26]

Quantitative Data

The efficiency and kinetics of crosslinking and cleavage reactions are influenced by several factors, including pH, temperature, and the concentration of reactants. The following tables summarize key quantitative parameters.

ParameterValue/RangeConditionsReference
Optimal pH for EDC Activation 4.5 - 6.0Aqueous buffer (e.g., MES)[20][21]
Optimal pH for NHS Ester Reaction with Amines 7.2 - 8.5Aqueous buffer (e.g., PBS)[21][23]
Typical EDC Concentration ~2 mMFor protein crosslinking[20][21]
Typical NHS/sulfo-NHS Concentration ~5 mMFor protein crosslinking[20][21]
Reaction Time for Activation 15 minutesRoom Temperature[17][20][21]
Reaction Time for Coupling 2 hoursRoom Temperature[17][20]
DTT Concentration for Cleavage 10-50 mMIn vitro[26]
Glutathione Concentration for Cleavage 1-10 mMIn vitro (mimicking intracellular conditions)[13][26]

Table 1: Reaction Conditions for Crosslinking and Cleavage

PropertyEffect of PEG LinkerRationaleReference
Solubility IncreasedThe hydrophilic nature of the PEG chains enhances solubility in aqueous solutions.[4][5][6]
In Vivo Half-life IncreasedThe hydrodynamic radius of the conjugate is increased, reducing renal clearance.[6][12]
Immunogenicity ReducedThe PEG chains can mask immunogenic epitopes on the conjugated molecule.[4][5][6]

Table 2: Influence of PEG Linkers on Bioconjugate Properties

Experimental Protocols

5.1. Two-Step Protein-Protein Crosslinking using Acid-PEG4-S-S-PEG4-Acid

This protocol describes the sequential coupling of two proteins.

Materials:

  • Protein #1 (containing carboxyl groups)

  • Protein #2 (containing primary amines)

  • Acid-PEG4-S-S-PEG4-Acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution 1: 2-Mercaptoethanol

  • Quenching Solution 2: Hydroxylamine-HCl

  • Desalting columns

Procedure:

  • Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[17][20]

  • Activation of Crosslinker:

    • Dissolve Acid-PEG4-S-S-PEG4-Acid in Activation Buffer.

    • Add EDC (to a final concentration of ~4 mM) and Sulfo-NHS (to a final concentration of ~10 mM).[27]

    • Incubate for 15 minutes at room temperature.[17][20][27]

  • Reaction with Protein #1:

    • Add Protein #1 to the activated crosslinker solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess crosslinker and byproducts.

  • Reaction with Protein #2:

    • Add Protein #2 to the solution containing the activated Protein #1-crosslinker conjugate.

    • Incubate for 2 hours at room temperature.

  • Quenching the Reaction:

  • Purification:

    • Purify the final conjugate using a desalting column or size-exclusion chromatography to remove quenching reagents and unreacted proteins.

5.2. Cleavage of the Disulfide Bond

Procedure:

  • Dissolve the crosslinked conjugate in a suitable buffer (e.g., PBS).

  • Add DTT to a final concentration of 10-50 mM.

  • Incubate at room temperature for 30 minutes.

  • The cleavage can be confirmed by techniques such as SDS-PAGE under reducing conditions, where the cleaved components will migrate as separate bands.

Visualizations

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Coupling to Amine cluster_cleavage Step 3: Cleavage of Disulfide Bond Crosslinker Acid-PEG-S-S-PEG-Acid Intermediate O-acylisourea intermediate (unstable) Crosslinker->Intermediate + EDC EDC EDC NHS NHS Activated_Crosslinker NHS-ester activated Crosslinker Intermediate->Activated_Crosslinker + NHS Protein1_NH2 Molecule with Primary Amine (e.g., Protein) Conjugate Stable Amide Bond (Crosslinked Product) Protein1_NH2->Conjugate Activated_Crosslinker_2->Conjugate Cleaved_Products Cleaved Products with Free Thiols (-SH) Conjugate_2->Cleaved_Products Reducer Reducing Agent (e.g., DTT, GSH) Reducer->Cleaved_Products

Caption: Mechanism of action for Acid-PEG4-S-S-PEG4-Acid crosslinker.

G start Start: Prepare Reagents equilibrate Equilibrate EDC/NHS to Room Temperature start->equilibrate activate Activate Crosslinker with EDC and NHS in Activation Buffer (pH 6.0) equilibrate->activate add_protein1 Add Protein #1 activate->add_protein1 incubate1 Incubate for 2 hours at Room Temperature add_protein1->incubate1 desalt1 Optional: Desalting Column (Buffer exchange to pH 7.2) incubate1->desalt1 add_protein2 Add Protein #2 desalt1->add_protein2 incubate2 Incubate for 2 hours at Room Temperature add_protein2->incubate2 quench Quench with Hydroxylamine incubate2->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end End: Purified Conjugate purify->end

Caption: Experimental workflow for two-step protein crosslinking.

Conclusion

Acid-PEG4-S-S-PEG4-Acid is a versatile crosslinker that offers a robust method for conjugating amine-containing molecules. Its mechanism of action, based on well-defined carbodiimide chemistry and reducible disulfide bonds, allows for the creation of stable yet cleavable linkages. The inclusion of PEG spacers further enhances its utility by improving the physicochemical properties of the resulting bioconjugates. This combination of features makes it an invaluable tool for researchers and professionals in the fields of drug development, diagnostics, and biomaterials engineering.

References

Introduction to homobifunctional crosslinkers for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Homobifunctional Crosslinkers for Bioconjugation

Introduction to Bioconjugation and Crosslinking

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate[1]. This powerful technique is fundamental in creating novel reagents for research, diagnostics, and therapeutic applications[2]. A key class of reagents used in bioconjugation is crosslinkers, which are molecules containing two or more reactive ends capable of covalently attaching to specific functional groups on proteins or other biomolecules[3][4].

Crosslinking reagents are broadly categorized into three types: homobifunctional, heterobifunctional, and photoreactive crosslinkers[3][5]. Homobifunctional crosslinkers possess two identical reactive groups at either end of a spacer arm[5][6][7]. This characteristic makes them ideal for single-step reactions to polymerize molecules, create intramolecular crosslinks to stabilize protein structures, or study protein-protein interactions[3][5][8]. While their one-step application is straightforward, it can lead to a mixture of products, including self-conjugation and polymerization, which can be a disadvantage in applications requiring high precision[9][10].

Core Characteristics of Homobifunctional Crosslinkers

The selection of an appropriate homobifunctional crosslinker is critical and depends on several key characteristics of the reagent[6].

  • Reactive Groups: The identical reactive groups on either end of the crosslinker determine its target specificity. The most common targets on proteins are primary amines (the N-terminus and the side chain of lysine (B10760008) residues) and sulfhydryls (the side chain of cysteine residues)[1][3].

  • Spacer Arm Length: The spacer arm is the chain of atoms that connects the two reactive groups. Its length, the distance between conjugated molecules, is a crucial factor[6][7]. Spacer arms can be classified as short (<10 Å), medium (10.1–30 Å), or long (>30 Å)[7]. Shorter arms are suitable for intramolecular crosslinking (within the same molecule), while longer arms are better for intermolecular crosslinking (between different molecules)[7]. Using crosslinkers with varying spacer arm lengths can provide a more comprehensive analysis of protein structure and interactions[7].

  • Cleavability: Crosslinkers can be either cleavable (reversible) or non-cleavable[7]. Cleavable linkers contain a bond that can be broken under specific conditions, such as disulfide bonds that are cleaved by reducing agents[11]. This feature is advantageous for applications like affinity purification or mass spectrometry analysis, as it allows for the release and identification of interacting proteins[7].

  • Solubility and Membrane Permeability: The solubility of a crosslinker affects its utility in different environments[7]. Water-insoluble (hydrophobic) crosslinkers can permeate cell membranes and are used for intracellular crosslinking[12][13]. In contrast, water-soluble crosslinkers, often containing a sulfonate (Sulfo-) group, are membrane-impermeable and are restricted to crosslinking proteins on the cell surface[9][]. The use of water-soluble crosslinkers also avoids the need for organic solvents like DMSO or DMF, which can denature proteins[][15].

Types of Homobifunctional Crosslinkers

Homobifunctional crosslinkers are primarily classified by the functional groups they target.

Amine-Reactive Crosslinkers (NHS Esters)

N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive functional groups in bioconjugation[1][15][16]. They react with primary amines at a physiological to slightly alkaline pH (7.2 to 9) to form stable, covalent amide bonds[15].

The primary reaction is the nucleophilic attack of the amine group on the NHS ester, which results in the formation of an amide bond and the release of N-hydroxysuccinimide (NHS)[15]. However, a competing reaction is the hydrolysis of the NHS ester, where it reacts with water. This hydrolysis is more pronounced at higher pH levels and can reduce the efficiency of the crosslinking reaction, especially in dilute protein solutions[15]. To mitigate this, reactions are typically performed in non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers[1][15]. Buffers containing primary amines, like Tris, are incompatible as they compete for reaction with the NHS ester, but they can be used to quench the reaction once the desired crosslinking has occurred[15][17][18].

There are two main types of NHS ester crosslinkers:

  • Standard NHS Esters: These are generally hydrophobic and not soluble in water. They must first be dissolved in a water-miscible organic solvent, such as DMSO or DMF, before being added to the aqueous reaction mixture[15][19]. Their hydrophobicity allows them to permeate cell membranes, making them suitable for intracellular crosslinking[12]. Disuccinimidyl suberate (B1241622) (DSS) is a common example[7][17].

  • Sulfo-NHS Esters: The addition of a sulfonate group to the NHS ring makes these crosslinkers water-soluble[]. This enhanced solubility eliminates the need for organic solvents and renders the molecule impermeable to the cell membrane[]. BS3 (Bis(sulfosuccinimidyl) suberate), the water-soluble analog of DSS, is a prime example used for cell-surface crosslinking[12][15].

Sulfhydryl-Reactive Crosslinkers

These crosslinkers contain reactive groups, such as maleimides, that specifically target sulfhydryl groups found on cysteine residues. Bismaleimidoethane (BMOE) and dithiobismaleimidoethane (DTME) are examples of homobifunctional sulfhydryl-to-sulfhydryl crosslinkers[5][7]. They are useful for linking proteins that are known to contain accessible cysteine residues[9].

Data Presentation: Common Homobifunctional Crosslinkers

The table below summarizes the properties of several widely used homobifunctional crosslinkers for easy comparison.

CrosslinkerAbbreviationReactive GroupSpacer Arm (Å)CleavableWater SolubleMembrane Permeable
Disuccinimidyl suberateDSSNHS Ester11.4NoNoYes[11]
Bis(sulfosuccinimidyl) suberateBS3Sulfo-NHS Ester11.4NoYesNo[12]
Disuccinimidyl glutarateDSGNHS Ester7.7NoNoYes[3][20]
Dithiobis(succinimidyl propionate)DSPNHS Ester12.0Yes (Reducing Agents)NoYes[7][11]
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSPSulfo-NHS Ester12.0Yes (Reducing Agents)YesNo[11]
Disuccinimidyl tartrateDSTNHS Ester6.4Yes (Periodate)NoYes[7][11]
Sulfodisuccinimidyl tartrateSulfo-DSTSulfo-NHS Ester6.4Yes (Periodate)YesNo[11]
Ethylene glycol bis(succinimidyl succinate)EGSNHS Ester16.1Yes (Hydroxylamine)NoYes[11][20]
Ethylene glycol bis(sulfosuccinimidyl succinate)Sulfo-EGSSulfo-NHS Ester16.1Yes (Hydroxylamine)YesNo[20]

Experimental Protocols

The following are detailed methodologies for common applications of homobifunctional crosslinkers. Optimization for specific proteins and applications is often necessary[1].

Protocol 1: In Vitro Protein-Protein Crosslinking using DSS

This protocol is designed to covalently link interacting proteins in a purified sample.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5[1].

  • Disuccinimidyl suberate (DSS) crosslinker[1][17].

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][15].

  • Quenching buffer: 1M Tris-HCl, pH 7.5[12][18].

  • SDS-PAGE loading buffer.

Methodology:

  • Protein Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS at pH 8.0[1][12].

  • DSS Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO. For example, dissolve 2 mg of DSS in DMSO to make a stock solution[12]. DSS is water-insoluble and hydrolyzes quickly in aqueous solutions, so the stock must be prepared fresh[15][19].

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is typically used, depending on the protein concentration[12]. Mix gently and incubate the reaction at room temperature for 30 minutes or on ice for 2 hours[12][17].

  • Reaction Quenching: Stop the reaction by adding the quenching buffer (e.g., 1M Tris) to a final concentration of 20-50 mM[12][17]. The primary amines in the Tris buffer will react with any excess, unreacted DSS[15]. Incubate for 15 minutes at room temperature[12].

  • Analysis: Analyze the crosslinked products. A common method is to add SDS-PAGE loading buffer, boil the sample, and run it on an SDS-PAGE gel to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes[13][17].

Protocol 2: Cell Surface Protein Crosslinking using BS3

This protocol is for crosslinking proteins on the surface of living cells, taking advantage of the water-soluble and membrane-impermeable nature of BS3.

Materials:

  • Suspension of cells (~25 x 10⁶ cells/mL)[12].

  • Ice-cold PBS, pH 8.0[12].

  • Bis(sulfosuccinimidyl) suberate (BS3) crosslinker.

  • Quenching buffer: 1M Tris-HCl, pH 7.5[12].

Methodology:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media[12]. Resuspend the cells in PBS at a concentration of approximately 25 million cells per mL[12].

  • BS3 Preparation: Prepare a stock solution of BS3 in water or PBS immediately before use[12].

  • Crosslinking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM[12]. Incubate the mixture for 30 minutes at room temperature[12].

  • Reaction Quenching: Add quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes to stop the reaction[12].

  • Cell Lysis and Analysis: After quenching, pellet the cells by centrifugation. The crosslinked cell surface proteins can now be extracted using an appropriate lysis buffer. The resulting lysate can then be analyzed by techniques such as immunoprecipitation followed by western blotting to identify the crosslinked protein complexes[18].

Visualizations

The following diagrams illustrate key concepts and workflows related to homobifunctional crosslinkers.

Homobifunctional_Crosslinking_Workflow General Workflow for Homobifunctional Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep 1. Protein Sample Preparation (Amine-free buffer, pH 7.2-9) Crosslinker_Prep 2. Crosslinker Preparation (Fresh, in DMSO or H2O) Reaction 3. Crosslinking Reaction (RT for 30 min or 4°C for 2h) Crosslinker_Prep->Reaction Quench 4. Quenching (Add Tris or Glycine) Reaction->Quench Analysis 5. Analysis of Crosslinked Products Quench->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec IP_WB Immunoprecipitation / Western Blot Analysis->IP_WB

Caption: A flowchart illustrating the key steps in a typical homobifunctional crosslinking experiment.

NHS_Ester_Reaction_Mechanism NHS-Ester Reaction with Primary Amines cluster_reactants Reactants cluster_products Products P1 Protein 1 (-NH2) Conjugate Protein 1-(Amide Bond)-Linker-(Amide Bond)-Protein 2 P1->Conjugate P2 Protein 2 (-NH2) P2->Conjugate Crosslinker Homobifunctional Crosslinker (NHS-Ester)---(NHS-Ester) Crosslinker->Conjugate NHS1 N-Hydroxysuccinimide Conjugate->NHS1 + NHS2 N-Hydroxysuccinimide Conjugate->NHS2 +

Caption: Diagram showing the reaction of a homobifunctional NHS-ester crosslinker with two proteins.

Crosslinker_Selection_Flowchart Decision Flowchart for Crosslinker Selection Start Start: Define Experimental Goal Target Target Location? Start->Target Intracellular Use Membrane-Permeable Crosslinker (e.g., DSS, DSP) Target->Intracellular Intracellular CellSurface Use Membrane-Impermeable Crosslinker (e.g., BS3, DTSSP) Target->CellSurface Cell Surface Cleavage Need to Reverse Crosslink? Cleavable Select Cleavable Linker (e.g., DSP, EGS) Cleavage->Cleavable Yes NonCleavable Select Non-Cleavable Linker (e.g., DSS, BS3) Cleavage->NonCleavable No Distance Required Distance? Short Short Spacer Arm (e.g., DSG, DST) Distance->Short <10 Å Medium Medium Spacer Arm (e.g., DSS, DSP) Distance->Medium 10-16 Å Long Long Spacer Arm (e.g., EGS) Distance->Long >16 Å Intracellular->Cleavage CellSurface->Cleavage Cleavable->Distance NonCleavable->Distance

Caption: A decision-making flowchart for selecting a suitable homobifunctional crosslinker.

References

The Versatility of Thioether-Containing PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. Among the various linker chemistries employed, those forming thioether bonds have emerged as a particularly robust and versatile strategy. This technical guide provides a comprehensive overview of the applications of thioether-containing PEG linkers in research, with a focus on drug delivery, bioconjugation, and the development of advanced biomaterials.

Core Applications and Advantages

Thioether-containing PEG linkers offer a unique combination of stability and functionality, making them indispensable tools in a wide range of research applications. The thioether bond (R-S-R') is known for its high stability under physiological conditions, a critical attribute for applications requiring long-term circulation and controlled release of therapeutic agents.[1][2]

The primary applications of these linkers can be categorized as follows:

  • Drug Delivery: Thioether-based PEG linkers are extensively used in the development of drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs).[3] The stable thioether linkage ensures that the cytotoxic payload remains attached to the antibody during circulation, minimizing off-target toxicity.[4] PEGylation, in general, enhances the solubility and circulation half-life of the drug conjugate.[5]

  • Bioconjugation: The specific and efficient reaction between a thiol group (from a cysteine residue in a protein or peptide) and a maleimide-functionalized PEG linker to form a stable thioether bond is a widely used bioconjugation strategy.[6][7] This allows for the site-specific modification of proteins, peptides, and other biomolecules, enabling the development of novel therapeutics and diagnostic tools.[8][9]

  • Hydrogel Formation: Thioether-containing PEG linkers are utilized in the formation of hydrogels for tissue engineering and controlled drug release.[10] These hydrogels can be designed to be stimuli-responsive, for instance, degrading in the presence of reactive oxygen species (ROS), which are often upregulated in disease states like cancer and inflammation.[11][12]

  • Diagnostics and Imaging: By attaching imaging agents or diagnostic probes to biomolecules via thioether-containing PEG linkers, researchers can develop targeted agents for disease detection and monitoring.[3] The PEG component helps to improve the pharmacokinetic properties of these agents, leading to enhanced imaging contrast and sensitivity.

Quantitative Data on Thioether-Containing PEG Linkers

The performance of thioether-containing PEG linkers can be quantified through various parameters. The following tables summarize key quantitative data from the literature, providing a comparative overview for researchers.

Table 1: Drug-to-Antibody Ratio (DAR) in Thioether-Linked ADCs
Antibody-Drug Conjugate (ADC)Linker ChemistryTarget AntigenAverage DARReference
Trastuzumab-MMAEThioether (Maleimide-based)HER2~3.5[13]
Anti-CD22-CalicheamicinThioether (Maleimide-based)CD224-6[14]
Anti-HER2 ADCMaleamic methyl ester-based thioetherHER2~4.0[15]
Table 2: Drug Release and Stability of Thioether-Linked Conjugates
ConjugateLinker TypeConditionHalf-life of Drug ReleasePlasma Stability (% remaining after 24h)Reference
Paclitaxel-PEGHydrolyzable ThioesterpH 7.448 hoursNot Reported[16]
MMAE-ADCNon-cleavable ThioetherHuman PlasmaN/A (Antibody degradation)>90%[3]
CPT-PEGylated DendrimerEster (Glycine linker)Human Plasma (pH 7.4)~72 hoursNot Reported[17]
Table 3: In Vivo Efficacy of Thioether-Linked PEGylated Drugs
Drug ConjugateTumor ModelDosageTumor Growth InhibitionReference
PEGylated PLL-CPTMurine Colon Carcinoma (C26)10 mg/kgSignificant reduction vs. control[17]
Trastuzumab-m-Dolaflexin ADCHER2+ BT-474 Xenograft2.5 mg/kg (single dose)Complete tumor regression[18]
DTX-loaded PEG-PPMT NanoparticlesROS-rich CT-26 XenograftNot Specified93-95% tumor-inhibiting efficiency[19]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving thioether-containing PEG linkers.

Protocol 1: Maleimide-Thiol Conjugation for Protein PEGylation

Objective: To covalently attach a maleimide-functionalized PEG linker to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfide bonds or engineered cysteine)

  • Maleimide-PEG reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed[6][7]

  • Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-50 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove the reducing agent by dialysis or using a desalting column before proceeding.

  • Maleimide-PEG Preparation:

    • Dissolve the maleimide-PEG reagent in the reaction buffer or a compatible organic solvent like DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the maleimide-PEG stock solution to the protein solution at a molar ratio of 5:1 to 20:1 (PEG:protein). The optimal ratio should be determined empirically.[6]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C.[6]

  • Quenching the Reaction:

    • Add a molar excess of a free thiol-containing reagent (e.g., cysteine) to quench any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG linker and other small molecules using SEC or dialysis.

  • Characterization:

    • Determine the degree of PEGylation (average number of PEG chains per protein) using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the final product using SEC.

Protocol 2: Synthesis of a Dithiol-PEG-Dithiol Linker

Objective: To synthesize a homobifunctional PEG linker with thiol groups at both termini.

Materials:

  • Poly(ethylene glycol) (PEG) with terminal hydroxyl groups

  • S-Mmt protected mercaptoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Methanol (MeOH)

Procedure:

  • Esterification (Steglich Esterification):

    • Dissolve PEG and a molar excess of S-Mmt protected mercaptoacetic acid in anhydrous DCM.

    • Add DIC and a catalytic amount of DMAP to the solution.[11]

    • Stir the reaction at room temperature for 24-48 hours.[11]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

    • Purify the di-S-Mmt-PEG-dithiol product by precipitation in cold diethyl ether or by column chromatography.

  • Deprotection:

    • Dissolve the purified di-S-Mmt-PEG-dithiol in a mixture of DCM and TES (e.g., 95:5 v/v).

    • Add TFA dropwise to the solution and stir at room temperature for 1-2 hours.[11]

    • Monitor the deprotection by TLC.

    • Evaporate the solvent under reduced pressure.

    • Add cold MeOH to precipitate the deprotected PEG-dithiol.

    • Collect the product by filtration and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.

Protocol 3: Characterization of ROS-Responsive Thioether-Containing Hydrogels

Objective: To evaluate the swelling and degradation behavior of a thioether-containing hydrogel in response to reactive oxygen species.

Materials:

  • Thioether-containing PEG hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution (as a source of ROS)

  • Lyophilizer

  • Scanning electron microscope (SEM)

Procedure:

  • Hydrogel Preparation:

    • Prepare hydrogel discs of a defined size and weight.

    • Lyophilize the hydrogels to determine their initial dry weight (Wd).

  • Swelling Study:

    • Immerse the lyophilized hydrogels in PBS (pH 7.4) at 37°C.

    • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

    • Calculate the swelling ratio as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

  • ROS-Responsive Degradation:

    • Prepare PBS solutions containing different concentrations of H₂O₂ (e.g., 10 µM, 100 µM, 1 mM).

    • Immerse pre-weighed swollen hydrogels in the H₂O₂ solutions at 37°C.

    • At various time points, remove the hydrogels, wash with distilled water, lyophilize, and record the final dry weight (Wf).

    • Calculate the weight loss as: Weight Loss (%) = [(Wd - Wf) / Wd] x 100.

  • Morphological Analysis:

    • Examine the morphology of the hydrogels before and after degradation using SEM to observe changes in the porous structure.

Visualizing Key Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_internalization Internalization & Drug Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Targeting ReceptorBinding Receptor Binding TumorCell->ReceptorBinding NormalCell Normal Cell (Antigen-Negative) Endocytosis Endocytosis ReceptorBinding->Endocytosis Lysosome Lysosome Endocytosis->Lysosome DrugRelease Drug Release (Cleavage/Degradation) Lysosome->DrugRelease ReleasedDrug Released Drug DrugRelease->ReleasedDrug CellularTarget Cellular Target (e.g., DNA, Tubulin) ReleasedDrug->CellularTarget Apoptosis Apoptosis (Cell Death) CellularTarget->Apoptosis

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

Bystander_Effect cluster_tumor_microenvironment Tumor Microenvironment AntigenPositiveCell Antigen-Positive Tumor Cell ReleasedDrug Released Drug (Membrane Permeable) AntigenPositiveCell->ReleasedDrug Apoptosis1 Apoptosis AntigenPositiveCell->Apoptosis1 AntigenNegativeCell1 Antigen-Negative Neighboring Cell Apoptosis2 Apoptosis AntigenNegativeCell1->Apoptosis2 AntigenNegativeCell2 Antigen-Negative Neighboring Cell Apoptosis3 Apoptosis AntigenNegativeCell2->Apoptosis3 ADC Antibody-Drug Conjugate (ADC) ADC->AntigenPositiveCell Internalization & Drug Release ReleasedDrug->AntigenNegativeCell1 Diffusion ReleasedDrug->AntigenNegativeCell2 Diffusion

Caption: The "bystander effect" of ADCs with cleavable linkers.

ROS_Responsive_Hydrogel cluster_hydrogel ROS-Responsive Hydrogel HydrogelMatrix Hydrogel Matrix (Thioether Crosslinks) EncapsulatedDrug Encapsulated Drug OxidizedMatrix Oxidized Hydrogel Matrix (Sulfoxide/Sulfone) ROS Reactive Oxygen Species (ROS) ROS->HydrogelMatrix Oxidation of Thioether ReleasedDrug Released Drug OxidizedMatrix->ReleasedDrug Degradation & Drug Release

Caption: Mechanism of drug release from a ROS-responsive thioether-based hydrogel.

Experimental_Workflow_ADC start Start protein_prep Protein Preparation (Antibody Reduction) start->protein_prep peg_prep Maleimide-PEG Reagent Preparation start->peg_prep conjugation Conjugation Reaction protein_prep->conjugation peg_prep->conjugation purification Purification (SEC / Dialysis) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization in_vitro In Vitro Studies (Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Studies (Efficacy, PK/PD) in_vitro->in_vivo end End in_vivo->end

Caption: General experimental workflow for the synthesis and evaluation of an ADC.

Conclusion

Thioether-containing PEG linkers represent a powerful and versatile platform in biomedical research and drug development. Their inherent stability, coupled with the efficiency of thioether bond formation, allows for the precise construction of complex bioconjugates with improved therapeutic properties. The ability to create stimuli-responsive systems, such as ROS-degradable hydrogels, further expands their utility. As research continues to advance, the innovative application of thioether-containing PEG linkers is expected to play an increasingly important role in the development of next-generation therapeutics and diagnostics.

References

The Strategic Application of Acid-PEG4-S-PEG4-Acid in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.

Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their ability to enhance solubility and provide conformational flexibility. This guide provides an in-depth technical overview of a specific bifunctional linker, Acid-PEG4-S-PEG4-Acid , for the development of novel PROTACs.

Core Concepts: The this compound Linker

The this compound linker is a homobifunctional linker characterized by several key features that make it a valuable tool in PROTAC synthesis:

  • Homobifunctional Nature: It possesses two terminal carboxylic acid groups, allowing for the covalent attachment of two different amine-containing molecules, typically the POI ligand and the E3 ligase ligand, through stable amide bond formation.

  • PEG4 Spacers: The two tetraethylene glycol (PEG4) units impart significant hydrophilicity to the PROTAC molecule. This is crucial for improving the aqueous solubility of often large and hydrophobic PROTAC constructs, which in turn can enhance their bioavailability.

  • Thioether Linkage: The central thioether bond provides a degree of flexibility and stability to the linker. The inclusion of a sulfur atom can also influence the overall conformational preferences of the PROTAC.

  • Precise Length: The defined length of the PEG and thioether components allows for systematic control over the distance between the POI and E3 ligase ligands, a critical parameter for optimizing ternary complex formation and subsequent ubiquitination.

Physicochemical Properties

The incorporation of a linker like this compound significantly impacts the physicochemical properties of the resulting PROTAC. The table below provides an illustrative comparison of how PEGylation can alter key drug-like properties.

PropertyRepresentative Value (Alkyl Linker)Representative Value (PEG Linker)Significance in PROTAC Design
Molecular Weight ( g/mol )~800>900Can impact cell permeability and oral bioavailability.
cLogP~4.5~3.0Lower values indicate increased hydrophilicity and solubility.
Topological Polar Surface Area (TPSA) (Ų)~160>190Higher TPSA is associated with lower cell permeability.
Hydrogen Bond Donors44Influences solubility and membrane permeability.
Hydrogen Bond Acceptors11>14Increased HBA from PEG ethers enhances water solubility.

PROTAC Synthesis Using this compound: A Generalized Protocol

The synthesis of a PROTAC using a bifunctional acid linker typically involves a sequential, two-step amide coupling process. This allows for a controlled and modular assembly of the final heterobifunctional molecule.

Experimental Protocol: Two-Step Amide Coupling

Materials and Reagents:

  • POI ligand with an available amine group (POI-NH2)

  • E3 ligase ligand with an available amine group (E3-NH2)

  • This compound

  • Peptide coupling reagents (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., DIPEA, TEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC, silica (B1680970) gel for chromatography)

Procedure:

  • First Amide Coupling: a. Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to activate one of the carboxylic acids. c. Add the first amine-containing ligand (e.g., POI-NH2, 1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted intermediate. e. Upon completion, purify the mono-amide intermediate using reverse-phase HPLC.

  • Second Amide Coupling: a. Dissolve the purified mono-amide intermediate (1.0 eq) in anhydrous DMF. b. Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes to activate the remaining carboxylic acid. c. Add the second amine-containing ligand (e.g., E3-NH2, 1.0 eq). d. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Final Purification: a. Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC to obtain the desired product with high purity. b. Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling cluster_step3 Step 3: Final Purification Linker This compound Coupling1 HATU, DIPEA in DMF Linker->Coupling1 POI_NH2 POI-NH2 POI_NH2->Coupling1 Intermediate Mono-amide Intermediate (POI-Linker-Acid) Coupling1->Intermediate Purification1 HPLC Purification Intermediate->Purification1 Coupling2 HATU, DIPEA in DMF Purification1->Coupling2 E3_NH2 E3-NH2 E3_NH2->Coupling2 Final_PROTAC_crude Crude Final PROTAC Coupling2->Final_PROTAC_crude Final_PROTAC_pure Purified PROTAC (POI-Linker-E3) Final_PROTAC_crude->Final_PROTAC_pure

A generalized workflow for the synthesis of a PROTAC.

Evaluating PROTAC Efficacy: Key Experiments

Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro experiments. These assays are designed to confirm that the PROTAC can induce the degradation of the target protein via the intended mechanism.

Target Protein Degradation: Western Blot Analysis

The most direct method to measure PROTAC activity is to quantify the reduction in the levels of the target protein in cells.

Experimental Protocol: Western Blot

  • Cell Culture and Treatment: a. Plate cells (e.g., a human cancer cell line known to express the POI) in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH or β-actin). d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI signal to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation percentage).

Illustrative Degradation Data:

PROTAC Concentration (nM)% Degradation of POI (Normalized to Vehicle)
0 (Vehicle)0%
115%
1045%
5085%
10092%
50095%
100088% (Hook Effect)
Ternary Complex Formation: Co-Immunoprecipitation (Co-IP)

To confirm the PROTAC's mechanism of action, it is essential to demonstrate that it facilitates the formation of the POI-PROTAC-E3 ligase ternary complex.

Experimental Protocol: Co-Immunoprecipitation

  • Cell Treatment and Lysis: a. Culture cells to high confluency. b. Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to prevent degradation of the ubiquitinated POI. c. Treat the cells with the PROTAC or vehicle control for 4-6 hours. d. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G agarose (B213101) beads. b. To the pre-cleared lysate, add an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN). Use a non-specific IgG as a negative control. c. Incubate overnight at 4°C to allow antibody-protein binding. d. Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: a. Pellet the beads and wash several times with lysis buffer to remove non-specific binders. b. Elute the captured proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: a. Run the eluted samples on an SDS-PAGE gel. b. Perform a Western blot and probe for the presence of the POI. The detection of the POI in the sample where the E3 ligase was immunoprecipitated confirms the formation of the ternary complex.

CoIP_Workflow start Cells treated with PROTAC + MG132 lysis Cell Lysis (Non-denaturing) start->lysis preclear Pre-clear lysate with beads lysis->preclear ip Immunoprecipitate with anti-E3 Ligase Ab preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute wb Western Blot for POI elute->wb

A workflow for Co-Immunoprecipitation experiments.
Ternary Complex Formation in Live Cells: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful proximity-based method to quantify ternary complex formation in living cells in real-time.

Experimental Protocol: NanoBRET™ Ternary Complex Assay

  • Cell Preparation: a. Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the POI fused to a NanoLuc® luciferase (the BRET donor) and another expressing the E3 ligase fused to a HaloTag® (which is labeled with a fluorescent acceptor).

  • Assay Setup: a. Plate the transfected cells in a white, 96-well assay plate. b. Add the HaloTag® fluorescent ligand to the cells and incubate to allow labeling of the E3 ligase. c. Add the NanoLuc® substrate.

  • PROTAC Treatment and Measurement: a. Add the PROTAC at various concentrations to the wells. b. Measure the BRET signal (the ratio of acceptor emission to donor emission) over time using a plate reader equipped for BRET detection. An increase in the BRET signal upon addition of the PROTAC indicates that the donor (POI) and acceptor (E3 ligase) are being brought into close proximity, confirming ternary complex formation.

Signaling Pathways and Mechanism of Action

The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby disrupting the signaling pathway in which it is involved. The this compound linker is an integral part of the molecule that enables this process.

PROTAC_MoA cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Action E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex PROTAC PROTAC (with this compound Linker) PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ub transfer Ub_POI->Proteasome Recognition

The mechanism of action of a PROTAC.

Conclusion

The this compound linker represents a versatile and powerful tool for the construction of PROTACs. Its homobifunctional nature, coupled with the hydrophilic and flexible PEG chains, addresses key challenges in PROTAC design, namely solubility and the optimization of ternary complex formation. By following systematic synthetic strategies and employing a robust suite of biochemical and cell-based assays, researchers can effectively leverage this and similar linkers to develop novel protein degraders with significant therapeutic potential. The continued rational design of linkers will be a driving force in advancing the field of targeted protein degradation.

Methodological & Application

Application Notes & Protocols for Protein Conjugation using Dicarboxylic Acid PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. By covalently attaching PEG chains, one can improve a protein's pharmacokinetic and pharmacodynamic profile, leading to increased solubility, prolonged circulation half-life, enhanced stability, and reduced immunogenicity[1]. Bifunctional PEG linkers, which possess reactive groups at both termini, are instrumental in crosslinking and modification strategies[2].

This document provides a detailed protocol for the use of a homobifunctional dicarboxylic acid PEG linker, exemplified by a structure such as Acid-PEG4-S-PEG4-Acid, for protein conjugation. The protocol focuses on the widely adopted carbodiimide (B86325) chemistry, which facilitates the formation of stable amide bonds between the carboxylic acid groups of the linker and primary amines (e.g., lysine (B10760008) residues) on the target protein[3][4].

The "this compound" nomenclature suggests a PEG linker with terminal carboxylic acid groups, a central thioether bond, and defined PEG chains. While this specific structure may be a custom synthesis, the protocol is broadly applicable to other homobifunctional carboxylated PEG linkers[5]. The thioether bond is generally stable and does not participate in the primary conjugation reaction described here.

Principle of the Reaction

The conjugation process is a two-step reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS[6][7].

  • Activation Step: EDC activates the carboxylic acid groups on the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions[6][8].

  • Stabilization and Conjugation Step: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with primary amines on the protein to form a covalent and stable amide bond[6][8]. The inclusion of NHS or Sulfo-NHS significantly improves the efficiency of the conjugation reaction[7].

Materials and Equipment

Reagents
  • Protein of interest (in a suitable buffer, free of primary amines like Tris)

  • This compound (or similar homobifunctional carboxyl-PEG linker)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[9][10]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9][10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine (B1172632) HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification/Desalting columns (e.g., Sephadex G-25) or centrifugal filters

  • Reagents for protein analysis (e.g., SDS-PAGE gels and buffers, SEC-HPLC columns and mobile phases)

Equipment
  • Reaction vials/tubes

  • Magnetic stirrer and stir bars or rotator

  • pH meter

  • UV-Vis Spectrophotometer

  • SDS-PAGE apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MALDI-TOF or ESI-MS), if available

Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific protein and PEG linker used. Key parameters for optimization include the molar ratio of PEG linker to protein and the concentrations of EDC and Sulfo-NHS.

Reagent Preparation
  • Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL[2].

  • PEG Linker Stock Solution: Just before use, dissolve the Acid-PEG-Acid linker in anhydrous DMSO or DMF to a concentration of 10-100 mM[9][10].

  • EDC Stock Solution: Prepare a 100 mM solution of EDC in ultrapure water immediately before use. Do not store.

  • Sulfo-NHS Stock Solution: Prepare a 100 mM solution of Sulfo-NHS in ultrapure water immediately before use. Do not store.

Two-Step Protein Conjugation Protocol

This is the recommended method as it minimizes protein-protein crosslinking.

  • Activation of PEG Linker:

    • In a reaction vial, add the desired volume of the Acid-PEG-Acid stock solution.

    • Add Activation Buffer (pH 6.0) to dilute the linker.

    • Add EDC and Sulfo-NHS from their stock solutions. A typical starting molar ratio is Linker:EDC:Sulfo-NHS of 1:2:2.

    • Incubate for 15-30 minutes at room temperature with gentle stirring[6][9].

  • Conjugation to Protein:

    • Add the activated PEG linker solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer (PBS)[9]. This pH range is optimal for the reaction with primary amines[9][10].

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring[2].

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM (e.g., hydroxylamine or Tris)[6][9].

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters[9].

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (desalting column) or dialysis/centrifugal filtration[2].

Characterization of the Protein-PEG Conjugate
  • SDS-PAGE Analysis:

    • Run samples of the unconjugated protein and the purified conjugate on an SDS-PAGE gel.

    • Successful PEGylation will result in a band shift, showing an increase in the apparent molecular weight of the protein[2]. The band corresponding to the PEGylated protein may appear broader due to the heterogeneity of PEGylation[2].

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Analyze the purified conjugate by SEC-HPLC to assess its purity and aggregation state.

    • The PEGylated protein will have a shorter retention time compared to the unconjugated protein due to its larger hydrodynamic volume[2].

  • Mass Spectrometry (MS):

    • Use MALDI-TOF or ESI-LC/MS to determine the precise molecular weight of the conjugate[2].

    • The mass spectrum will show a distribution of species corresponding to the protein conjugated with one, two, or more PEG chains, allowing for the determination of the degree of PEGylation[2].

Data Presentation

The following tables provide examples of typical experimental parameters and expected results.

Table 1: Recommended Molar Ratios for Optimization

ParameterLow RatioMedium RatioHigh Ratio
Protein:PEG Linker1:51:101:20
PEG Linker:EDC1:1.51:21:5
PEG Linker:Sulfo-NHS1:1.51:21:5

Table 2: Example Characterization Data

Analysis MethodUnconjugated ProteinPEGylated Protein
Apparent MW (SDS-PAGE) 50 kDa~60-80 kDa (broader band)
Retention Time (SEC-HPLC) 15.2 min12.5 min
Mass (ESI-MS) 50,000 Da55,000 Da, 60,000 Da, etc.
Degree of PEGylation (from MS) N/A1-3 PEG chains per protein
Purity (SEC-HPLC) >98%>95%

Visualizations

Signaling Pathway Diagram

cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) PEG_Acid Acid-PEG-Acid (-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Sulfo_NHS Sulfo-NHS NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + Sulfo-NHS Conjugate Protein-PEG Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Protein_NH2 Protein (-NH2) Protein_NH2->Conjugate +

Caption: Reaction pathway for EDC/Sulfo-NHS mediated protein conjugation.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Protein, PEG Linker, EDC, and Sulfo-NHS Solutions B Activate PEG Linker with EDC/Sulfo-NHS (15-30 min) A->B C Add Activated Linker to Protein Solution (2h - overnight) B->C D Quench Reaction with Hydroxylamine or Tris C->D E Purify Conjugate via SEC or Dialysis D->E F Analyze by SDS-PAGE E->F G Analyze by SEC-HPLC E->G H Characterize by Mass Spec E->H

Caption: General experimental workflow for protein PEGylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/Sulfo-NHS (hydrolyzed).- Incorrect buffer pH.- Presence of primary amines in protein buffer.- Insufficient molar excess of PEG linker.- Prepare fresh EDC and Sulfo-NHS solutions before each use.- Verify pH of Activation and Conjugation buffers.- Buffer exchange protein into an amine-free buffer (e.g., PBS, MES).- Increase the molar ratio of PEG linker to protein.
Protein Precipitation/Aggregation - High protein concentration.- Change in protein stability due to pH shift or modification.- Reduce protein concentration.- Perform the reaction at 4°C.- Add stabilizing excipients if compatible with the chemistry.
Significant Protein-Protein Crosslinking - Using a one-step protocol where EDC is present with the protein.- High concentration of reactants.- Use the recommended two-step protocol.- Reduce the concentrations of protein and linker.
No Shift on SDS-PAGE - Conjugation failed.- PEG chain is too small to cause a noticeable shift.- See "Low Conjugation Efficiency" solutions.- Use a higher percentage acrylamide (B121943) gel for better resolution.- Confirm conjugation using a more sensitive method like Mass Spectrometry.

References

Application Note and Protocol: Activation of Dicarboxylic Acid-Terminated PEG Linkers with EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the activation of dicarboxylic acid-terminated polyethylene (B3416737) glycol (PEG) linkers using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The specific linker focused on is Acid-PEG4-S-PEG4-Acid, with the assumption that "S" represents a disulfide bond (S-S), a common cleavable moiety in drug delivery systems. This method converts the terminal carboxylic acid groups into amine-reactive NHS esters, enabling covalent conjugation to proteins, peptides, antibodies, or other amine-containing molecules.

The EDC/NHS system is a "zero-length" crosslinker, meaning no part of the EDC or NHS molecules is incorporated into the final amide bond.[1] EDC first activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with primary amines. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[1] The addition of NHS stabilizes the activated intermediate by converting it to a more stable, amine-reactive NHS ester, which significantly improves the efficiency of the conjugation reaction with primary amines.[1][3][4]

Chemical Reaction Pathway

The activation and subsequent conjugation process follows a two-step mechanism:

  • Activation: The carboxyl groups of the Acid-PEG4-S-S-PEG4-Acid are activated by EDC to form an O-acylisourea intermediate. This intermediate then reacts with NHS to form a semi-stable NHS ester.

  • Conjugation: The NHS ester reacts with a primary amine on the target molecule (e.g., a protein or peptide) to form a stable amide bond, releasing NHS.

reaction_pathway linker Acid-PEG4-S-S-PEG4-Acid (HOOC-PEG-S-S-PEG-COOH) intermediate O-Acylisourea Intermediate (Unstable) linker->intermediate + Activation pH 4.5-6.0 edc EDC edc->intermediate nhs_ester NHS-Ester-PEG4-S-S-PEG4-Ester-NHS (Amine-Reactive) intermediate->nhs_ester + Stabilization byproduct1 EDC Byproduct (Urea derivative) intermediate->byproduct1 Hydrolysis (Side Reaction) nhs NHS nhs->nhs_ester conjugate Amide Bond Formation (R-NH-CO-PEG-S-S-PEG-CO-NH-R) nhs_ester->conjugate + Conjugation pH 7.2-8.5 amine R-NH₂ (Primary Amine) amine->conjugate byproduct2 NHS conjugate->byproduct2 Release

Diagram 1: EDC/NHS activation and conjugation pathway.

Experimental Protocols

Two primary protocols are presented: an aqueous-based method suitable for in-situ activation and conjugation, and an organic solvent-based method for preparing and purifying the activated NHS-ester linker.

Materials and Reagents
  • Acid-PEG4-S-S-PEG4-Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[2]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)[2]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[2][5][6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[6] Avoid buffers with primary amines like Tris or glycine.[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[8]

  • Organic Solvent (for Protocol 2.3): Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).[2][9]

  • Amine-containing molecule (e.g., protein, peptide, antibody)

  • Desalting columns or dialysis equipment for purification.[8]

Protocol 1: One-Pot Aqueous Activation and Conjugation

This protocol is ideal for immediate conjugation to an amine-containing biomolecule following the activation of the PEG linker.

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening the vials to prevent condensation, as EDC and NHS are moisture-sensitive.[2][10]

    • Prepare a stock solution of Acid-PEG4-S-S-PEG4-Acid in Activation Buffer or an anhydrous solvent like DMSO or DMF.[5][9]

    • Prepare your amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[8]

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.[3][8] Do not store stock solutions of EDC or NHS.[7]

  • Activation of Acid-PEG4-S-S-PEG4-Acid:

    • In a reaction tube, dissolve the Acid-PEG4-S-S-PEG4-Acid (1 equivalent) in Activation Buffer.

    • Add NHS (or Sulfo-NHS) to the solution, followed by the addition of EDC. For optimal molar ratios, refer to Table 1.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2][3]

  • Conjugation to Amine-Containing Molecule:

    • Immediately after the activation step, add the activated PEG linker solution to your amine-containing molecule solution.

    • Alternatively, you can adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer before adding the amine-containing molecule.[5][9]

    • The molar excess of the activated linker to the target molecule should be optimized, but a starting point of 10- to 20-fold molar excess is recommended.[6]

    • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6][8]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[8] This will consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove excess reagents, unreacted linker, and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[8]

Protocol 2: Activation in Organic Solvent and Purification

This protocol is suitable for preparing a stock of the activated NHS-ester linker, which can be stored for later use.

  • Reagent Preparation:

    • Ensure all glassware is dry and use anhydrous solvents.

    • Equilibrate all reagents to room temperature before use.[2]

  • Activation Reaction:

    • Dissolve Acid-PEG4-S-S-PEG4-Acid (1 equivalent) in anhydrous DMF or DCM.[2]

    • Add NHS (1.5-2.0 equivalents) and stir until fully dissolved.[2]

    • Add EDC (1.5-2.0 equivalents) to the solution.[2]

    • Stir the reaction mixture at room temperature for 4-12 hours.[2] Monitor the reaction progress by LC-MS or TLC if possible.[2]

  • Purification of the Activated Linker:

    • The EDC byproduct is water-soluble, but purification may be necessary to remove any side products.

    • The reaction mixture can be purified by flash chromatography on silica (B1680970) gel to yield the pure Acid-PEG4-S-S-PEG4-NHS ester.[2]

  • Storage:

    • Store the purified, dried NHS-activated linker at -20°C under desiccated conditions.[2]

Quantitative Data Summary

The efficiency of the activation and conjugation reactions is highly dependent on several factors. The following tables summarize the recommended starting conditions. Optimization may be required for specific applications.

Table 1: Recommended Reaction Conditions | Parameter | Activation Step | Conjugation Step | Rationale | | :--- | :--- | :--- | :--- | | pH | 4.5 - 6.0[2][6][9] | 7.2 - 8.5[9][11] | Optimal for EDC/NHS activation of carboxyl groups.[10] | Efficient reaction of NHS ester with primary amines.[5][10] | | Buffer | 0.1 M MES[2][6] | PBS, Borate Buffer[6] | Non-amine, non-carboxylate buffer to avoid interference.[5] | Non-amine buffer to prevent competition with the target molecule.[7] | | Temperature | Room Temperature[9][10] | 4°C or Room Temperature[6][8] | Sufficient for rapid activation. | Lower temperature can preserve the stability of sensitive biomolecules. | | Duration | 15 - 30 minutes[2][9] | 2 hours to overnight[6][8] | Short incubation is sufficient for activation. | Longer incubation ensures complete conjugation. |

Table 2: Recommended Molar Ratios

Reagents (Ratio relative to Carboxyl Groups) Recommended Molar Excess Rationale
EDC : COOH 2- to 5-fold[8] Ensures efficient activation of all carboxyl groups.
NHS : COOH 1.2- to 2-fold[8] Sufficient to trap the O-acylisourea intermediate and form the NHS ester.

| Activated Linker : Amine-Molecule | 10- to 20-fold (starting point)[6] | Drives the conjugation reaction to completion. This should be optimized. |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the one-pot aqueous activation and conjugation protocol.

experimental_workflow prep Reagent Preparation - Equilibrate reagents to RT - Prepare buffers - Dissolve PEG linker & protein activation Activation Step (pH 4.5-6.0) - Add EDC and NHS to PEG linker - Incubate 15-30 min at RT prep->activation conjugation Conjugation Step (pH 7.2-8.5) - Add activated linker to protein - Incubate 2h at RT or overnight at 4°C activation->conjugation quench Quenching - Add Tris or Glycine - Incubate 15-30 min conjugation->quench purify Purification - Desalting column or dialysis - Remove excess reagents quench->purify analyze Analysis & Characterization - SDS-PAGE, Mass Spectrometry, HPLC purify->analyze

Diagram 2: Experimental workflow for activation and conjugation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC or NHS due to hydrolysis.- Use fresh, high-quality reagents. Equilibrate to room temperature before opening.[2]
- Incorrect pH for activation or conjugation.- Verify the pH of the buffers. Use MES for activation (pH 4.5-6.0) and PBS for conjugation (pH 7.2-8.0).[2]
- Presence of primary amines in buffers (e.g., Tris, glycine).- Use non-amine containing buffers for the reaction steps.[7]
- Insufficient molar excess of the activated linker.- Increase the molar excess of the activated PEG linker.[6]
Precipitation during reaction - Poor solubility of reactants or the final conjugate.- Ensure all components are fully dissolved. For aqueous reactions, ensure the biomolecule is at a suitable concentration.[2]
- Aggregation of the protein at the reaction pH.- Check the stability of your protein at the required pH values. Consider adjusting the protein concentration.

Disclaimer: The provided protocols are intended as a general guide. Optimal conditions for the activation of Acid-PEG4-S-S-PEG4-Acid and subsequent conjugation may vary depending on the specific properties of the amine-containing molecule and the desired degree of labeling. It is highly recommended to perform small-scale optimization experiments.

References

Step-by-Step Guide for Antibody-Drug Conjugate Synthesis with Acid-PEG4-S-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This document provides a detailed protocol for the synthesis of an ADC using a heterobifunctional Acid-PEG4-S-PEG4-Acid linker. This linker features two polyethylene (B3416737) glycol (PEG) units to enhance hydrophilicity and a central thioether bond.[2][] The terminal carboxylic acid groups allow for a two-step conjugation process, first to an amine-containing payload and then to the lysine (B10760008) residues of an antibody.

The incorporation of PEG chains into the linker can improve the ADC's water solubility, reduce aggregation, and prolong its circulation half-life.[4][5] The thioether linkage provides a stable connection between the PEG units.[2] This protocol will focus on the conjugation to native lysine residues on the antibody via the formation of a stable amide bond using carbodiimide (B86325) chemistry.[6][7]

Principle of the Method

The synthesis involves a two-stage process:

  • Payload-Linker Synthesis: The cytotoxic payload, containing a primary or secondary amine, is first conjugated to one of the carboxylic acid groups of the this compound linker. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.

  • ADC Conjugation: The resulting payload-linker construct, which now has a terminal carboxylic acid, is then activated again using EDC/NHS chemistry. This activated linker-payload is subsequently reacted with the primary amine groups of lysine residues on the surface of the monoclonal antibody to form the final ADC.

Following conjugation, the ADC is purified to remove unconjugated linker-payload and other reagents. The final product is then characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.[][9]

Experimental Protocols

Materials and Equipment
  • Antibody: Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Linker: this compound.

  • Payload: Amine-containing cytotoxic drug (e.g., a derivative of monomethyl auristatin E [MMAE] or doxorubicin).

  • Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Conjugation Buffer: PBS, pH 7.4-8.0

    • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

    • Purification Buffers for Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • Equipment:

    • Magnetic stirrer and stir bars

    • pH meter

    • UV-Vis Spectrophotometer

    • Chromatography system (e.g., FPLC or HPLC)

    • SEC column (e.g., Superdex 200 or equivalent)

    • HIC column (e.g., Butyl or Phenyl Sepharose)

    • Mass Spectrometer (for DAR determination)

    • Centrifugal filtration devices

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Stage 1: Payload-Linker Synthesis cluster_1 Stage 2: ADC Conjugation cluster_2 Stage 3: Purification & Characterization A Activate Linker (EDC/NHS) B React with Amine-Payload A->B C Purify Payload-Linker B->C D Activate Payload-Linker (EDC/NHS) C->D Intermediate Product E Conjugate to Antibody (Lysine Residues) D->E F Quench Reaction E->F G Purify ADC (SEC/HIC) F->G Crude ADC H Characterize ADC (DAR, Purity) G->H

Caption: Overall workflow for the synthesis of an ADC using the this compound linker.

Protocol 1: Synthesis of the Payload-Linker Intermediate
  • Activation of this compound Linker:

    • Dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Add NHS (or Sulfo-NHS) to the linker solution at a molar ratio of 1.2:1 (NHS:Linker).

    • Add EDC-HCl to the solution at a molar ratio of 1.1:1 (EDC:Linker).

    • Allow the reaction to proceed at room temperature for 1 hour with gentle stirring. This activates one of the carboxylic acid groups to an NHS ester.

  • Conjugation to the Amine-Containing Payload:

    • Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.

    • Add the payload solution to the activated linker solution. A molar ratio of 1:1.5 (Payload:Linker) is a good starting point to ensure complete consumption of the payload.

    • Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification of the Payload-Linker:

    • The resulting payload-linker conjugate can be purified using reverse-phase HPLC to remove unreacted linker, payload, and activating agents.

    • Lyophilize the purified fractions to obtain the payload-linker as a solid.

Protocol 2: Conjugation of the Payload-Linker to the Antibody
  • Activation of the Payload-Linker:

    • Dissolve the purified payload-linker in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Activate the remaining carboxylic acid group by adding NHS (or Sulfo-NHS) and EDC-HCl in a similar manner to Protocol 1, Step 1.

  • Antibody Preparation:

    • If necessary, exchange the antibody into the desired Conjugation Buffer (PBS, pH 7.4-8.0) using a desalting column or centrifugal filtration device.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add a calculated molar excess of the activated payload-linker solution to the antibody solution with gentle stirring. A typical starting molar ratio is 5-10 fold excess of linker-payload to antibody.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS-ester groups.

    • Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate
  • Removal of Unconjugated Species:

    • Purify the crude ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated payload-linker and other small molecules.

    • Alternatively, Tangential Flow Filtration (TFF) can be used for larger scale purifications.

  • Separation of DAR Species (Optional):

    • If a more homogeneous ADC is desired, different drug-to-antibody ratio (DAR) species can be separated using Hydrophobic Interaction Chromatography (HIC).[10]

    • ADCs with higher DAR values are more hydrophobic and will elute later from the HIC column.

  • Buffer Exchange and Formulation:

    • Exchange the purified ADC into a suitable formulation buffer (e.g., PBS or a histidine-based buffer) using a desalting column or TFF.

    • Sterile filter the final ADC product and store at 2-8°C or -20°C as appropriate.

ADC Characterization Workflow

ADC_Characterization_Workflow cluster_methods Characterization Methods cluster_outputs Key Quality Attributes Start Purified ADC UV_Vis UV-Vis Spectroscopy Start->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) Start->HIC LC_MS LC-MS Start->LC_MS SEC Size-Exclusion Chromatography (SEC) Start->SEC DAR_Avg Average DAR UV_Vis->DAR_Avg DAR_Dist DAR Distribution HIC->DAR_Dist LC_MS->DAR_Avg LC_MS->DAR_Dist Purity Purity SEC->Purity Aggregation Aggregation Level SEC->Aggregation

Caption: Workflow for the characterization of the purified Antibody-Drug Conjugate.

Data Presentation

Quantitative data from the characterization of the synthesized ADC should be summarized for clear comparison.

Table 1: Summary of ADC Characterization Data

ParameterMethodResultAcceptance Criteria
Average DAR UV-Vis Spectroscopy3.83.5 - 4.5
LC-MS (Intact Mass)3.93.5 - 4.5
DAR Distribution HIC-HPLC
   DAR 05%< 10%
   DAR 220%Report
   DAR 455%> 50%
   DAR 615%Report
   DAR 85%< 10%
Purity SEC-HPLC98%> 95%
Aggregation SEC-HPLC< 2%< 5%
Endotoxin LAL Assay< 0.5 EU/mg< 1.0 EU/mg

Table 2: In Vitro Stability of Thioether-Linked ADC

Time PointIncubation ConditionAverage DAR% Payload Loss
Day 0Human Plasma, 37°C3.900.0%
Day 3Human Plasma, 37°C3.822.1%
Day 7Human Plasma, 37°C3.714.9%
Day 14Human Plasma, 37°C3.559.0%

Note: The data presented in these tables are illustrative and will vary depending on the specific antibody, payload, and reaction conditions.

Signaling Pathway

The mechanism of action for an ADC typically involves several key steps following administration.

ADC_MoA ADC_Circulation ADC in Circulation Tumor_Binding ADC Binds to Tumor Antigen ADC_Circulation->Tumor_Binding Internalization Receptor-Mediated Endocytosis Tumor_Binding->Internalization Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking Payload_Release Payload Release (Proteolytic Cleavage) Lysosomal_Trafficking->Payload_Release Drug_Action Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Drug_Action Apoptosis Cell Death (Apoptosis) Drug_Action->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

This guide provides a comprehensive framework for the synthesis and characterization of an ADC using an this compound linker. Researchers should optimize the described protocols for their specific antibody and payload to achieve the desired product characteristics.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Acid-PEG4-S-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation half-life of nanoparticles by reducing protein adsorption and clearance by the immune system.[1] The Acid-PEG4-S-PEG4-Acid is a homobifunctional, discrete PEG linker featuring two terminal carboxylic acid groups and a central disulfide bond. This unique structure offers several advantages for nanoparticle functionalization:

  • Biocompatibility and Hydrophilicity: The PEG spacers increase the hydrophilicity and solubility of the nanoparticles in aqueous media, preventing aggregation.[2]

  • Redox-Responsive Cleavage: The disulfide bond is stable in the bloodstream but can be cleaved in the reducing environment of the intracellular cytoplasm, particularly in tumor cells with high glutathione (B108866) (GSH) concentrations. This allows for triggered release of conjugated payloads.

  • Versatile Conjugation: The terminal carboxylic acid groups can be readily conjugated to primary amines on the surface of nanoparticles or therapeutic molecules using well-established carbodiimide (B86325) chemistry (EDC/NHS).[3]

These application notes provide a comprehensive overview of the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, data presentation, and workflow visualizations.

Applications

The unique properties of the this compound linker make it suitable for a range of applications in nanomedicine:

  • Drug Delivery: One of the primary applications is in the development of stimuli-responsive drug delivery systems.[4] A therapeutic agent can be conjugated to one of the terminal acid groups, while the other attaches to the nanoparticle surface. The disulfide bond ensures the drug remains attached in circulation and is released upon entering the target cell.

  • Cross-linking of Nanoparticles: This linker can be used to cross-link nanoparticles that have been surface-functionalized with primary amines, leading to the formation of nanoparticle clusters or hydrogels.[5]

  • PROTAC Development: this compound can serve as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker for the synthesis of PROTACs.

Data Presentation

Successful surface modification of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables provide a template for presenting typical quantitative data obtained from such modifications.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare)100 ± 50.15 ± 0.02+25 ± 3
Nanoparticles + this compound120 ± 70.20 ± 0.03-15 ± 4
Nanoparticles-PEG-Drug Conjugate135 ± 80.22 ± 0.03-20 ± 4

Table 2: In Vitro Drug Release Profile in Response to Glutathione

Time (hours)Cumulative Drug Release (%) (Control - 0 mM GSH)Cumulative Drug Release (%) (10 mM GSH)
12.5 ± 0.515.2 ± 1.8
45.1 ± 0.840.5 ± 3.2
128.9 ± 1.175.8 ± 4.5
2412.3 ± 1.592.1 ± 3.9

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to amine-functionalized nanoparticles and the subsequent attachment of a therapeutic payload.

Protocol for Covalent Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of the linker for reaction with primary amines on the nanoparticle surface.[6]

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 50 mM Tris-HCl or Glycine, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Washing Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 5 to 10-fold molar excess of EDC and NHS solution to the linker solution.

    • Vortex briefly and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the linker to the nanoparticles is a good starting point, but this should be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

    • Purify the functionalized nanoparticles by centrifugation or size exclusion chromatography to remove excess reagents and byproducts.

    • Wash the nanoparticles three times with the Washing Buffer.

    • Resuspend the purified nanoparticles in the desired buffer for storage at 4°C.

Protocol for Drug Conjugation to PEGylated Nanoparticles

This protocol describes the conjugation of an amine-containing drug to the remaining terminal carboxylic acid group of the nanoparticle-bound linker.

Materials:

  • Nanoparticles functionalized with this compound

  • Amine-containing therapeutic drug

  • EDC and NHS/Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching and Purification reagents as in Protocol 4.1.

Procedure:

  • Activation of Carboxylic Acid Groups on Nanoparticles:

    • Disperse the this compound functionalized nanoparticles in Activation Buffer.

    • Add a 10 to 20-fold molar excess of EDC and NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation of the Amine-Containing Drug:

    • Dissolve the amine-containing drug in Coupling Buffer.

    • Add the drug solution to the activated nanoparticle suspension. A 5 to 20-fold molar excess of the drug to the nanoparticles is recommended as a starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Follow the quenching and purification steps as described in Protocol 4.1 to obtain the final drug-conjugated nanoparticles.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation to Nanoparticle cluster_2 Step 3: Drug Conjugation cluster_3 Step 4: Purification Linker This compound EDC_NHS EDC / NHS in Activation Buffer Linker->EDC_NHS Activate -COOH Activated_Linker Activated NHS-Ester Linker EDC_NHS->Activated_Linker Amine_NP Amine-Functionalized Nanoparticle Activated_Linker->Amine_NP React with -NH2 Functionalized_NP PEGylated Nanoparticle Amine_NP->Functionalized_NP EDC_NHS2 EDC / NHS Functionalized_NP->EDC_NHS2 Activate -COOH Drug Amine-Containing Drug Drug_Conjugate Drug-Conjugated Nanoparticle Drug->Drug_Conjugate EDC_NHS2->Drug React with -NH2 Purification Centrifugation / Size Exclusion Drug_Conjugate->Purification Final_Product Purified Drug-NP Conjugate Purification->Final_Product

Caption: Workflow for nanoparticle functionalization.

Signaling Pathway for Redox-Responsive Drug Release

G cluster_0 Extracellular Environment (Bloodstream) cluster_1 Intracellular Environment (Cytoplasm) NP_circ Drug-Conjugated Nanoparticle (Stable S-S bond) NP_uptake Nanoparticle Uptake into Cell NP_circ->NP_uptake Endocytosis GSH High Glutathione (GSH) Concentration NP_uptake->GSH Cleavage Disulfide Bond Cleavage GSH->Cleavage Reductive Environment Release Drug Release Cleavage->Release Target Intracellular Target Release->Target

Caption: Redox-responsive drug release pathway.

Logical Relationship of Nanoparticle Surface Modification

G cluster_0 Core Nanoparticle cluster_1 Surface Functionalization cluster_2 Desired Properties Core_NP Bare Nanoparticle Amine_Func Amine Functionalization Core_NP->Amine_Func PEG_Linker This compound Conjugation Amine_Func->PEG_Linker Drug_Conj Drug Conjugation PEG_Linker->Drug_Conj Biocompatibility Increased Biocompatibility PEG_Linker->Biocompatibility Stability Enhanced Stability PEG_Linker->Stability Targeted_Release Stimuli-Responsive Release Drug_Conj->Targeted_Release

Caption: Benefits of surface modification.

References

Application Notes and Protocols for the Conjugation of Acid-PEG4-S-PEG4-Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and experimental protocols for the covalent conjugation of Acid-PEG4-S-PEG4-Acid, a homobifunctional crosslinker, to molecules containing primary amines. The protocols described herein are foundational for applications such as PEGylating proteins, creating antibody-drug conjugates (ADCs), and functionalizing nanoparticles for enhanced stability, solubility, and biocompatibility in aqueous environments.[1][2][3] The core of this process is the formation of a stable amide bond between the carboxylic acid groups of the PEG linker and the primary amine of the target molecule.[1][] This is typically achieved through a two-step reaction involving the activation of the carboxylic acid followed by nucleophilic attack by the amine.

The most common and efficient method for activating the carboxylic acid groups is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[][5] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester by NHS.[5] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines at a slightly basic pH to form a robust amide linkage.[][5][6]

Key Experimental Parameters

Successful conjugation of this compound with primary amines is dependent on several critical parameters. The following table summarizes the recommended conditions, which may require further optimization for specific applications.

ParameterRecommended ConditionsNotes
Activation Reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)Other activators like HATU or DCC can also be used.[1][7]
Molar Ratio (EDC:NHS:Acid) 1.5-2.0 : 1.5-2.0 : 1A molar excess of activating agents ensures efficient conversion of carboxylic acids to NHS esters.[8]
Molar Ratio (Linker:Amine) 1.2-1.5 : 1 (for bifunctional conjugation) or higher for surface modificationThe optimal ratio should be determined empirically to achieve the desired degree of modification.[8][9]
Activation pH 4.5 - 6.0This pH range is optimal for the EDC/NHS activation chemistry.[6][8]
Activation Buffer 0.1 M MES (2-(N-morpholino)ethanesulfonic acid)Must be free of primary amines.[8]
Activation Time & Temp. 15 - 30 minutes at Room Temperature
Conjugation pH 7.2 - 8.5This pH range favors the reaction of the NHS ester with the unprotonated primary amine.[][10]
Conjugation Buffer 0.1 M Phosphate Buffer, pH 7.5; Phosphate-Buffered Saline (PBS), pH 7.4; Borate BufferMust be free of primary amines (e.g., Tris, Glycine).[6][11]
Conjugation Time & Temp. 2 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation times may be necessary for less reactive amines.[8]
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Used to dissolve the PEG linker and activating agents. The final concentration in the reaction should be minimized (<10% v/v).[6][9]
Quenching Reagent 1 M Tris-HCl, pH 8.0; Glycine; HydroxylamineAdded to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[6][8]
Purification Size-Exclusion Chromatography (SEC), Dialysis, or Tangential Flow FiltrationTo remove unreacted linker and byproducts.[8][9]

Experimental Workflow

The overall workflow for the conjugation of this compound to a primary amine-containing molecule can be visualized as a three-stage process: Activation, Conjugation, and Purification.

G cluster_0 Activation Stage cluster_1 Conjugation Stage cluster_2 Purification Stage A Dissolve this compound in Activation Buffer (pH 4.5-6.0) B Add EDC and NHS (1.5-2.0 molar excess) A->B C Incubate for 15-30 min at Room Temperature B->C D Adjust pH to 7.2-8.5 with Conjugation Buffer C->D Activated Linker E Add Primary Amine- Containing Molecule D->E F Incubate for 2-4 hours at RT or Overnight at 4°C E->F G Quench Reaction with Tris or Glycine F->G H Purify Conjugate via SEC, Dialysis, or TFF G->H Crude Conjugate I Characterize Final Product H->I

Caption: A generalized workflow for the two-step conjugation of an acid-PEG linker to a primary amine.

Detailed Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general method for the PEGylation of a protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a fresh solution of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.

    • Dissolve the protein to be conjugated in the Conjugation Buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Activation of Carboxylic Acid:

    • Dissolve the this compound linker in the Activation Buffer.

    • With continuous stirring, add the EDC solution (1.5-2.0 molar excess over the carboxylic acid groups).

    • Immediately add the NHS solution (1.5-2.0 molar excess over the carboxylic acid groups).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Adjust the pH of the activated linker solution to 7.5 by adding the Conjugation Buffer.

    • Slowly add the protein solution to the activated linker solution. A typical starting molar ratio is a 10-20 fold molar excess of the linker to the protein, but this should be optimized.

    • Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C with gentle stirring.

    • Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE to observe the increase in molecular weight).

  • Quenching:

    • Once the reaction has reached the desired endpoint, add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Stir for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted linker and byproducts using size-exclusion chromatography (SEC) with a column pre-equilibrated in a suitable buffer (e.g., PBS, pH 7.4).

    • Alternatively, dialysis or centrifugal filter units can be used for buffer exchange and removal of small molecule impurities.

  • Characterization and Storage:

    • Characterize the final conjugate to determine the degree of PEGylation and confirm its purity.

    • Store the purified conjugate under conditions that are optimal for the non-PEGylated protein, typically at 4°C or -80°C.[9]

Signaling Pathway and Reaction Scheme

The chemical reaction proceeds via a two-step mechanism involving the activation of the carboxylic acid and the subsequent nucleophilic substitution by the primary amine.

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.5) A This compound (R-COOH) B O-Acylisourea Intermediate (Highly Reactive) A->B + EDC C NHS Ester (Semi-Stable) B->C + NHS - EDC-urea E Stable Amide Bond (R-CO-NH-R') C->E Nucleophilic Attack F Inactive Carboxylic Acid C->F Hydrolysis (Side Reaction) D Primary Amine (R'-NH2) D->E

Caption: Reaction scheme for the EDC/NHS-mediated coupling of a carboxylic acid to a primary amine.

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Verify pH: Ensure the pH for both the activation and conjugation steps is within the optimal range.

    • Reagent Quality: Use fresh, high-quality EDC and NHS. EDC is moisture-sensitive and should be stored under desiccated conditions.

    • Buffer Contamination: Confirm that buffers are free from primary amines.

    • Molar Ratios: Increase the molar excess of the activated linker and/or the coupling reagents.

    • Reaction Time: Extend the incubation time for the conjugation step.

  • Protein Aggregation:

    • Protein Concentration: Perform the reaction at a lower protein concentration.

    • Solvent Concentration: Minimize the amount of organic solvent (DMF/DMSO) in the final reaction mixture.

    • Additives: Consider including stabilizing excipients in the reaction buffer.

  • Hydrolysis of NHS Ester:

    • The NHS ester is susceptible to hydrolysis, especially at higher pH.[10] Perform the conjugation step promptly after the activation step.

    • The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[10]

By carefully controlling the experimental conditions outlined in these protocols, researchers can successfully conjugate this compound to a variety of primary amine-containing molecules for a wide range of applications in biotechnology and drug development.

References

Application of Acid-PEG4-S-PEG4-Acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-PEG4-S-PEG4-Acid linker is a homobifunctional crosslinker integral to the advancement of targeted drug delivery systems. Its structure, featuring two terminal carboxylic acid groups separated by two polyethylene (B3416737) glycol (PEG) spacers and a central thioether bond, provides a versatile platform for conjugating therapeutic agents to targeting moieties. The hydrophilic PEG chains enhance the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[1][2][3] This linker is particularly suited for the development of Antibody-Drug Conjugates (ADCs) and for the surface modification of nanoparticles to facilitate targeted drug delivery.

A closely related derivative, Acid-PEG4-S-S-PEG4-Acid, incorporates a disulfide bond instead of a thioether linkage.[4][5][6][7] This disulfide bond is cleavable under the reducing conditions found within the intracellular environment, such as in the presence of glutathione (B108866), making it an excellent choice for stimuli-responsive drug release systems.[8][9][10]

These application notes provide an overview of the utility of this compound and its disulfide counterpart in targeted drug delivery, along with detailed protocols for their application.

Key Features and Applications

The unique architecture of the this compound linker offers several advantages in the design of drug delivery systems:

  • Enhanced Solubility and Stability: The PEG spacers increase the hydrophilicity of the overall conjugate, which can improve the solubility of hydrophobic drugs and prevent aggregation.[1][2]

  • Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity of therapeutic molecules and prolong their circulation time in the bloodstream.

  • Homobifunctional Nature: The two terminal carboxylic acid groups allow for the straightforward conjugation of two amine-containing molecules, such as a targeting ligand and a drug, or for crosslinking applications.

  • Stimuli-Responsive Potential (for the disulfide variant): The disulfide bond in Acid-PEG4-S-S-PEG4-Acid can be cleaved in the reducing environment of the cell cytoplasm, enabling controlled, intracellular drug release.[8][9][10]

Primary Applications Include:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer antigen.

  • Targeted Nanoparticle Drug Delivery: The linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands (e.g., antibodies, peptides, aptamers) to direct them to specific cells or tissues.

Data Presentation: Representative Characteristics of PEGylated Drug Delivery Systems

Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesNanoparticles with this compound
Particle Size (nm) 100 - 200120 - 250
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -25 to -15-15 to -5
Drug Loading Efficiency (%) 50 - 8045 - 75
Drug Encapsulation Efficiency (%) 80 - 9575 - 90

Table 2: Representative In Vitro Drug Release Profile from Nanoparticles with Acid-PEG4-S-S-PEG4-Acid

Time (hours)Cumulative Release (%) - Physiological pH (7.4)Cumulative Release (%) - Reducing Conditions (e.g., 10 mM GSH)
1 5 - 1015 - 25
4 10 - 2040 - 60
12 20 - 3070 - 90
24 30 - 40> 90
48 40 - 50> 95

Experimental Protocols

The following are detailed protocols for key experiments involving the this compound linker.

Protocol for Conjugation of an Amine-Containing Drug to a Targeting Antibody using this compound

This protocol describes a two-step process where the linker is first activated and then reacted with the antibody and the drug.

Materials:

  • Targeting Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Amine-containing drug

  • This compound linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:2:2 (linker:EDC:NHS) is a common starting point.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated linker.

  • Conjugation to the Antibody:

    • Exchange the antibody into the Reaction Buffer.

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will influence the drug-to-antibody ratio (DAR) and should be optimized. A starting point of 10-20 fold molar excess of the linker is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Conjugation of the Drug:

    • Add the amine-containing drug to the reaction mixture. A molar excess of the drug relative to the linker is typically used.

    • Continue the incubation for another 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes at room temperature.

    • Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted drug, linker, and other small molecules.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol for Formulation of Targeted Nanoparticles using this compound

This protocol describes the surface functionalization of pre-formed nanoparticles with a targeting ligand.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes with amine-PEG lipids, or polymeric nanoparticles with surface amine groups)

  • Targeting ligand with an amine group (e.g., a peptide)

  • This compound linker

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Reaction Buffer: MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Purification: Centrifugation or dialysis

Procedure:

  • Activation of this compound:

    • As described in Protocol 4.1, step 1.

  • Conjugation of Linker to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer.

    • Add the activated linker solution to the nanoparticle suspension. The amount of linker should be optimized based on the desired surface density of the targeting ligand.

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

  • Purification of Linker-Modified Nanoparticles:

    • Remove excess unreacted linker by repeated centrifugation and resuspension in fresh buffer or by dialysis.

  • Activation of the Second Carboxylic Acid Group:

    • Resuspend the linker-modified nanoparticles in the Reaction Buffer.

    • Add EDC and NHS to activate the remaining terminal carboxylic acid group on the linker.

  • Conjugation of the Targeting Ligand:

    • Add the amine-containing targeting ligand to the activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the targeted nanoparticles by centrifugation or dialysis to remove unreacted ligand and coupling reagents.

  • Characterization:

    • Measure the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the amount of conjugated ligand using a suitable assay (e.g., fluorescence spectroscopy if the ligand is labeled, or by amino acid analysis).

Protocol for In Vitro Drug Release Study from Nanoparticles with Acid-PEG4-S-S-PEG4-Acid

This protocol evaluates the stimuli-responsive release of a drug from nanoparticles containing the cleavable disulfide linker.

Materials:

  • Drug-loaded nanoparticles formulated with Acid-PEG4-S-S-PEG4-Acid linker.

  • Release Buffer 1: PBS, pH 7.4.

  • Release Buffer 2: PBS, pH 7.4, containing 10 mM dithiothreitol (B142953) (DTT) or glutathione (GSH) to mimic intracellular reducing conditions.

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectroscopy).

Procedure:

  • Preparation:

    • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag and place it in a container with a known volume of Release Buffer 1.

    • Prepare a parallel setup with Release Buffer 2.

    • Maintain the setups at 37°C with gentle stirring.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.

    • Replace the withdrawn volume with fresh release buffer to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.

    • Plot the cumulative drug release (%) as a function of time for both buffer conditions to compare the release profiles.

Visualization of Workflows and Pathways

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker DMF/DMSO EDC_NHS EDC, NHS EDC_NHS->ActivatedLinker ADC Antibody-Drug Conjugate ActivatedLinker->ADC Antibody Targeting Antibody (-NH2) Antibody->ADC Drug Amine-Drug (-NH2) Drug->ADC Purification SEC Purification ADC->Purification Characterization DAR Analysis (HIC, MS) Purification->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of Intracellular Drug Release

Drug_Release_Pathway cluster_uptake Cellular Uptake cluster_release Intracellular Release cluster_action Therapeutic Action TargetedNP Targeted Nanoparticle (with S-S Linker) Cell Target Cell TargetedNP->Cell Receptor-mediated endocytosis Endosome Endosome Cell->Endosome Cytoplasm Cytoplasm (High GSH) Endosome->Cytoplasm Endosomal Escape Cleavage Disulfide Bond Cleavage Cytoplasm->Cleavage ReleasedDrug Released Drug Cleavage->ReleasedDrug Target Intracellular Target ReleasedDrug->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Pathway of targeted delivery and intracellular drug release.

Logical Relationship for Stimuli-Responsive Release

Stimuli_Response_Logic Start Drug-Loaded Nanoparticle with S-S Linker Environment Cellular Environment Start->Environment Reducing High Glutathione (GSH) Concentration Environment->Reducing Intracellular? Stable Linker Remains Intact (Minimal Drug Release) Reducing->Stable No Cleaved Disulfide Bond Cleavage Reducing->Cleaved Yes Release Drug is Released Cleaved->Release

Caption: Logical flow for stimuli-responsive drug release.

References

Revolutionizing Biologic Therapies: Enhancing Pharmacokinetics with Acid-PEG4-S-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The therapeutic potential of biologics, such as proteins, peptides, and antibody fragments, is often limited by their short in vivo half-life, rapid renal clearance, and potential for immunogenicity. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a leading strategy to overcome these limitations.[1] By increasing the hydrodynamic radius and masking potential epitopes, PEGylation can significantly improve the pharmacokinetic and pharmacodynamic properties of biologic drugs.[2] This document provides a detailed guide to using Acid-PEG4-S-PEG4-Acid, a discrete, homobifunctional PEG linker, to enhance the therapeutic profile of biologics.

This compound is a highly pure, monodisperse compound featuring two terminal carboxylic acid groups connected by a flexible 1,2-dithiane-4,5-diyl)bis(ethane-2,1-diyl))bis(oxy))diacetic acid linker. This symmetrical structure allows for controlled crosslinking or dimerization of biologics, or for the modification of multiple amine residues on a single protein. The defined length of the PEG4 spacers provides a balance of hydrophilicity and steric hindrance, contributing to improved solubility and stability of the resulting conjugate.

Principle of Application

The carboxylic acid termini of this compound can be readily conjugated to primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on a biologic. This is typically achieved through a two-step carbodiimide (B86325) coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester. This amine-reactive ester efficiently couples with primary amines on the biologic to form a stable amide bond.

Advantages of Using this compound

  • Improved Pharmacokinetics: Increases the in vivo half-life by reducing renal clearance and protecting against proteolytic degradation.[3][4]

  • Reduced Immunogenicity: The PEG chains can mask antigenic sites on the biologic, potentially reducing the immune response.[2]

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG linker can improve the solubility and stability of the conjugated biologic.

  • Defined and Discrete Structure: As a monodisperse compound, it allows for the creation of more homogenous conjugates compared to traditional polydisperse PEG reagents, leading to better-defined products with more consistent properties.

  • Homobifunctional Design: Enables controlled crosslinking or dimerization of proteins or modification of multiple sites on a single molecule.

Data Presentation: Pharmacokinetic Improvements of PEGylated Biologics

The following tables summarize the significant improvements in pharmacokinetic parameters observed with PEGylated biologics, demonstrating the transformative potential of this technology. While specific data for this compound is not publicly available, the following examples of clinically approved PEGylated drugs serve as representative illustrations of the expected enhancements.

Table 1: Pharmacokinetic Profile of Peginterferon alfa-2a vs. Interferon alfa

ParameterInterferon alfaPeginterferon alfa-2a (40 kDa branched PEG)Fold Change
Absorption Half-life (t½) ~2.3 hours[5]~50 hours[5]~22-fold increase
Renal Clearance Major routeReduced by >100-fold[5]>100-fold decrease
Volume of Distribution LargerRestricted[5]Decreased
Dosing Frequency Daily or 3 times/week[6]Once weekly[6]Reduced

Table 2: Pharmacokinetic Profile of Pegfilgrastim vs. Filgrastim (G-CSF)

ParameterFilgrastim (G-CSF)Pegfilgrastim (20 kDa linear PEG)Key Improvement
Elimination Renal and neutrophil-mediated clearance[7][8]Predominantly neutrophil-mediated clearance[7][8]Reduced renal clearance
Half-life (t½) ShortSignificantly prolonged, dependent on neutrophil count[7]Sustained duration of action
Dosing Frequency Daily injections[9]Once per chemotherapy cycle[9]Reduced

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to a model protein, characterization of the conjugate, and a general workflow for in vivo pharmacokinetic analysis.

Protocol 1: Conjugation of this compound to a Biologic (e.g., Antibody Fragment)

This protocol describes the covalent attachment of the linker to primary amines on the biologic using EDC/NHS chemistry.

Materials:

  • Biologic (e.g., antibody fragment, cytokine) in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 100 mM) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation to the Biologic:

    • Prepare the biologic in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Add the activated this compound solution to the biologic solution. The molar ratio of linker to biologic should be optimized to achieve the desired degree of PEGylation. A starting point of 5- to 20-fold molar excess of the linker is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Characterization of the PEGylated Biologic

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated biologic. The PEGylated protein will appear as a broader band with a higher apparent molecular weight.

2. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):

  • SEC-MALS is a powerful technique to determine the absolute molar mass, degree of PEGylation, and extent of aggregation of the conjugate without relying on column calibration standards.

    • System: An HPLC system coupled with a MALS detector, a UV detector, and a refractive index (dRI) detector.

    • Mobile Phase: A suitable buffer such as PBS.

    • Analysis: The data from the three detectors are used to calculate the molar mass of the protein and PEG components of the conjugate at each elution point.

3. Mass Spectrometry (MS):

  • LC-MS can be used to confirm the identity and determine the molecular weight of the PEGylated biologic. For larger conjugates, peptide mapping after enzymatic digestion can help identify the sites of PEGylation.

Protocol 3: In Vivo Pharmacokinetic Analysis Workflow

This protocol provides a general workflow for assessing the pharmacokinetic profile of a PEGylated biologic in an animal model (e.g., rodents).

  • Animal Model: Select an appropriate animal model (e.g., mice or rats). All animal procedures should be performed in accordance with institutional guidelines.

  • Dosing: Administer the unconjugated biologic and the PEGylated conjugate intravenously (IV) or subcutaneously (SC) at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72, and 96 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification of the Biologic:

    • Develop and validate a sensitive and specific analytical method to quantify the concentration of the biologic in plasma samples. Enzyme-linked immunosorbent assay (ELISA) is a commonly used method.

    • For PEGylated proteins, specific anti-PEG antibodies can be used in the ELISA to ensure detection of the conjugated form.

    • LC-MS/MS can also be used for quantification, often after proteolytic digestion of the protein to a signature peptide.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data and determine key parameters such as:

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Area under the curve (AUC)

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_characterization Step 2: Characterization cluster_pk_analysis Step 3: Pharmacokinetic Analysis A This compound B EDC/NHS Activation A->B Activate D Conjugation Reaction B->D C Biologic C->D Couple E Quenching D->E F Purification E->F G PEGylated Biologic F->G H SDS-PAGE G->H I SEC-MALS G->I J Mass Spectrometry G->J K In Vivo Dosing G->K L Blood Sampling K->L M ELISA / LC-MS/MS L->M N Data Analysis M->N

Caption: Experimental workflow for PEGylation and pharmacokinetic analysis.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IFN Receptor (IFNAR1/IFNAR2) JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds Transcription Gene Transcription ISRE->Transcription Initiates Antiviral_Proteins Antiviral Proteins Transcription->Antiviral_Proteins Leads to Interferon Interferon-alpha Interferon->Receptor Binds

Caption: Interferon-alpha induced JAK-STAT signaling pathway.[10][11][12][13]

Conclusion

The use of this compound provides a powerful tool for researchers and drug developers to improve the pharmacokinetic properties of biologics. The well-defined, homobifunctional nature of this linker allows for the creation of more homogenous and consistent bioconjugates. The protocols and data presented in this document offer a comprehensive guide to leveraging this technology to enhance the therapeutic potential of protein-based drugs, ultimately leading to more effective and patient-friendly treatments.

References

Application Notes and Protocols for the Synthesis of PROTACs with Flexible PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5][6][7]

Flexible polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties.[3][][9] PEG linkers can enhance the aqueous solubility and cell permeability of often large and hydrophobic PROTAC molecules.[6][9] Their flexibility allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][4] The length of the PEG linker is a crucial parameter that requires careful optimization for each specific POI and E3 ligase pair to achieve maximal degradation potency.[5][10]

This document provides detailed protocols and application notes for the synthesis and evaluation of PROTACs featuring flexible PEG linkers.

General Workflow for PROTAC Synthesis

The synthesis of PROTACs with PEG linkers is typically a modular process, allowing for the convergent assembly of the final molecule.[5] This involves the synthesis or acquisition of the three main components—the POI ligand (warhead), the E3 ligase ligand, and a bifunctional PEG linker—followed by their sequential coupling.[5][6] Common synthetic strategies include amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[5]

G cluster_0 Component Preparation cluster_1 PROTAC Assembly cluster_2 Purification & Characterization A POI Ligand (Warhead) D Couple Ligand to Linker A->D B E3 Ligase Ligand E Couple Second Ligand B->E C Bifunctional PEG Linker C->D D->E F Final PROTAC E->F G Purification (HPLC/Chromatography) F->G H Characterization (LC-MS, NMR) G->H I Biological Evaluation H->I

Caption: General workflow for the modular synthesis of PROTACs.

Experimental Protocols

Protocol 1: Amide Bond Formation for PROTAC Synthesis

This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., POI ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the second ligand.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.[5]

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[5]

    • Add Amine-PEGn-Boc to the reaction mixture.[5]

    • Stir the reaction at room temperature overnight.[5]

    • Monitor the reaction progress by LC-MS.[5]

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[5]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.[5]

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEGn-Boc

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve Component A-PEGn-Boc in DCM.[5]

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.[5]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.[5]

    • Monitor the reaction by LC-MS.[5]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

Step 3: Final Amide Coupling

  • Procedure:

    • Follow the procedure in Step 1, using the deprotected Component A-PEGn-NH2 and the carboxylic acid-functionalized second ligand.

Protocol 2: Click Chemistry (CuAAC) for PROTAC Synthesis

This protocol describes the copper(I)-catalyzed cycloaddition of an azide-functionalized component with an alkyne-functionalized component.

  • Reagents and Materials:

    • Component A-Alkyne (1.0 eq)

    • Component B-PEGn-Azide (1.0 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.[5]

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.[5]

    • In another vial, prepare a solution of CuSO4·5H2O in water.[5]

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[5]

    • Stir the reaction at room temperature for 12-24 hours.[5]

    • Monitor the reaction progress by LC-MS.[5]

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.[5]

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.[5]

Data Presentation: Impact of PEG Linker Length on PROTAC Activity

The length of the PEG linker is a critical parameter that must be optimized to ensure a productive ternary complex formation, leading to efficient protein degradation.[10] The following tables summarize representative quantitative data for PROTACs with varying PEG linker lengths targeting different proteins.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Composition Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC 1 PEG 12 >1000 <20
PROTAC 2 PEG 16 150 ~70
PROTAC 3 PEG 20 25 >90

| PROTAC 4 | PEG | 24 | 120 | ~75 |

Table 2: Effect of Linker Length on TBK1 Degradation

PROTAC Linker Composition Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC 5 PEG 10 500 ~40
PROTAC 6 PEG 14 80 ~85
PROTAC 7 PEG 18 30 >95

| PROTAC 8 | PEG | 22 | 95 | ~80 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[5]

Biological Evaluation of PROTACs

Following synthesis and purification, the biological activity of the PROTACs must be evaluated. Key assays include assessing ternary complex formation and measuring target protein degradation.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[6]

  • Materials:

    • Labeled POI (e.g., with terbium)

    • Labeled E3 ligase (e.g., with fluorescein)

    • PROTAC compound

    • Assay buffer

    • Microplate reader capable of TR-FRET measurements

  • Procedure:

    • In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[6]

    • Incubate the plate at room temperature for a defined period to allow for complex formation.[6]

    • Measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.

Protocol 4: Target Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the levels of the target protein in cells treated with the PROTAC.[10]

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound

    • Cell lysis buffer

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.[10]

Signaling Pathway Context

PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. For example, a PROTAC targeting a kinase in a cancer-related pathway can lead to its degradation and the subsequent downregulation of the pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor POI Target Kinase (POI) Receptor->POI Activates Downstream1 Downstream Effector 1 POI->Downstream1 Phosphorylates Proteasome Proteasome POI->Proteasome Degradation Downstream2 Downstream Effector 2 Downstream1->Downstream2 Transcription Gene Transcription (Proliferation, Survival) Downstream2->Transcription PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination

Caption: PROTAC-mediated degradation of a target kinase in a signaling pathway.

Conclusion

The modular and flexible nature of PROTAC synthesis, particularly with the use of PEG linkers, allows for the systematic optimization of these powerful therapeutic agents.[1] The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of novel PROTACs. Careful optimization of the linker length and composition is paramount to achieving potent and selective protein degradation.[4][10] The continued exploration of linker technology will undoubtedly lead to the development of next-generation protein degraders with improved therapeutic profiles.

References

Application Notes and Protocols: Acid-PEG4-S-PEG4-Acid for Peptide and Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-PEG4-S-PEG4-Acid linker is a homobifunctional crosslinker that provides a versatile tool for the covalent conjugation of molecules containing primary amine groups, such as peptides and amine-modified oligonucleotides. This linker features two terminal carboxylic acid groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer incorporating a central thioether bond. The PEG4 spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate, while the thioether linkage offers greater stability compared to disulfide bonds in many biological environments.[1][2]

These characteristics make this compound an ideal candidate for a range of applications in research and drug development, including the creation of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the preparation of labeled probes for cellular and in vivo imaging.[3] The ability to conjugate both peptides, for targeting or cell penetration, and oligonucleotides, for therapeutic or diagnostic purposes, onto a single scaffold opens up possibilities for creating novel multi-functional biomolecules.

Chemical Properties and Reaction Mechanism

The core functionality of the this compound linker lies in its two terminal carboxylic acid groups. These groups can be activated to form reactive esters that readily couple with primary amines on peptides (N-terminus or lysine (B10760008) side chains) and amine-modified oligonucleotides to form stable amide bonds. A common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Coupling: This intermediate can directly react with a primary amine. However, to improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea into a more stable NHS ester. This NHS ester then efficiently reacts with the primary amine to form a stable amide bond, releasing NHS.

This two-step, one-pot reaction is a robust and widely used method for creating bioconjugates.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC22H41NO12S
Molecular Weight543.6 g/mol
Spacer Arm Length34.6 Å
Purity>95%
SolubilitySoluble in DMSO, DMF, and water
Storage-20°C, desiccated
Table 2: Representative Labeling Efficiency of this compound
BiomoleculeMolar Ratio (Linker:Biomolecule)Reaction Time (hours)Labeling Efficiency (%)Analytical Method
Model Peptide (e.g., 10-mer with one primary amine)10:14>90%MALDI-TOF MS
Amine-modified Oligonucleotide (20-mer)20:16>85%RP-HPLC
Protein (e.g., BSA)15:1480-95%SDS-PAGE, MALDI-TOF MS

Note: The data presented in this table are representative values based on typical EDC/NHS coupling reactions with similar PEGylated linkers. Actual efficiencies may vary depending on the specific peptide or oligonucleotide sequence, buffer conditions, and other experimental parameters.

Table 3: Stability of Thioether-PEG Conjugates
ConjugateIncubation ConditionHalf-life (t½)Analytical Method
Peptide-PEG-S-PEG-FluorophoreHuman Serum at 37°C> 7 daysRP-HPLC
Oligonucleotide-PEG-S-PEG-BiotinCell Culture Medium with 10% FBS at 37°C> 72 hoursStreptavidin-HRP Blot
ADC with Thioether LinkerMouse Plasma at 37°C~150 hoursLC-MS

Note: The stability of the thioether bond is generally high under physiological conditions. The data presented are illustrative and based on studies of similar thioether-linked bioconjugates.[1][2]

Experimental Protocols

Protocol 1: Labeling of a Peptide with this compound

Materials:

  • Peptide with at least one primary amine (lyophilized)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., RP-HPLC or desalting columns)

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine the this compound stock solution with a 1.5-fold molar excess of both EDC and NHS stock solutions.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to the peptide solution. A 10- to 20-fold molar excess of the linker to the peptide is a good starting point for optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the peptide-PEG conjugate from excess linker and reaction byproducts using RP-HPLC or a suitable desalting column.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the final product using MALDI-TOF mass spectrometry.[4][5][6][7]

Protocol 2: Labeling of an Amine-Modified Oligonucleotide with this compound

Materials:

  • Amine-modified oligonucleotide (lyophilized)

  • This compound

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Conjugation Buffer: 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5

  • Quenching Buffer: 3 M Sodium Acetate, pH 5.2

  • Ethanol (ice-cold)

  • Purification system (e.g., RP-HPLC or gel filtration)

Procedure:

  • Reagent Preparation:

    • Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 100-500 µM.[8][9]

    • Prepare stock solutions of the linker, EDC, and NHS as described in Protocol 1.

  • Activation of the Linker:

    • Activate the this compound with EDC and NHS as described in Protocol 1.

  • Conjugation Reaction:

    • Add the activated linker solution to the oligonucleotide solution. A 20- to 50-fold molar excess of the linker is recommended as a starting point.

    • Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Precipitate the oligonucleotide conjugate by adding 1/10th volume of Quenching Buffer and 3 volumes of ice-cold ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the conjugate, wash with cold 70% ethanol, and air-dry the pellet.

    • For higher purity, further purify the conjugate using RP-HPLC or gel filtration.

  • Characterization:

    • Analyze the purified conjugate by MALDI-TOF mass spectrometry to confirm the addition of the linker.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Peptide-Oligonucleotide Conjugation and Cellular Application cluster_synthesis Conjugate Synthesis cluster_application Cellular Application start Start: Peptide/Oligo & Linker activation Linker Activation (EDC/NHS) start->activation 1. Prepare Reagents conjugation Conjugation Reaction activation->conjugation 2. Mix purification Purification (RP-HPLC) conjugation->purification 3. Separate characterization Characterization (MALDI-TOF MS) purification->characterization 4. Verify cell_culture Prepare Target Cells characterization->cell_culture 5. Proceed to Assay treatment Treat Cells with Conjugate cell_culture->treatment incubation Incubate (e.g., 24h) treatment->incubation analysis Analyze Cellular Uptake/Effect (e.g., Microscopy, Flow Cytometry) incubation->analysis end End: Data Acquisition analysis->end

Caption: Workflow for synthesis and cellular application of conjugates.

signaling_pathway Cellular Uptake and Action of a Peptide-Oligonucleotide Conjugate cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus conjugate Peptide-Oligo Conjugate receptor Receptor conjugate->receptor 1. Binding endosome Endosome receptor->endosome 2. Endocytosis escape Endosomal Escape endosome->escape 3. Release target_mrna Target mRNA escape->target_mrna 4a. Cytosolic Targeting nuclear_target Nuclear Target escape->nuclear_target 4b. Nuclear Translocation ribosome Ribosome target_mrna->ribosome Translation Inhibition

Caption: Cellular targeting pathway of a peptide-oligonucleotide conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acid-PEG4-S-PEG4-Acid to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar ratio of Acid-PEG4-S-PEG4-Acid to your protein of interest. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reactivity of this compound?

This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups.[1] These carboxylic acid groups do not directly react with proteins. They must first be activated to form a more reactive species that can then covalently bind to primary amine groups (-NH2) on the protein, such as the N-terminus or the epsilon-amine of lysine (B10760008) residues.[2][3][4] This results in the formation of a stable amide bond.[2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance the water solubility of the crosslinker and the resulting conjugate.[1][2][4]

Q2: How do I activate the carboxylic acid groups on the crosslinker?

The most common method for activating carboxylic acids for reaction with primary amines is through carbodiimide (B86325) chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which can then react with NHS to form a more stable NHS-ester. This NHS-ester is then sufficiently stable to react efficiently with primary amines on the protein.[4]

Q3: What is a good starting molar ratio of this compound to protein?

The optimal molar ratio is highly dependent on the specific protein, including the number of available lysine residues and the desired degree of PEGylation. A common starting point is a molar excess of the crosslinker to the protein. For similar amine-reactive chemistries, a 5- to 20-fold molar excess of the PEG linker is often recommended as a starting point for optimization.[6][7] Some protocols for more complex crosslinking may even use a 20- to 500-fold molar excess.[8] It is crucial to perform a titration experiment to determine the optimal ratio for your specific application.[9]

Q4: How does the molar ratio of EDC and NHS relate to the crosslinker concentration?

For the activation of the carboxylic acid groups on the linker, a molar excess of EDC and NHS relative to the linker is typically used. A common starting point is a molar ratio of 1:1.5:1.2 for Linker:EDC:NHS.[4]

Q5: What are the optimal reaction conditions for the conjugation?

The conjugation reaction is typically a two-step process with different optimal pH conditions.

  • Activation Step (Carboxylic Acid to NHS-ester): This reaction is most efficient at a pH of 4.5-7.2.[5]

  • Conjugation Step (NHS-ester to Protein Amine): The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7.0-8.5.[2][5]

Therefore, a two-step protocol is often recommended where the linker is first activated at a lower pH, and then the pH is raised before adding the protein.[5] The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[4][7]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Yield Suboptimal Molar Ratio: The concentration of the activated linker may be too low to achieve efficient conjugation.Increase the molar ratio of this compound to the protein. Titrate the ratio in increments (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal concentration.[6][9][10]
Inefficient Carboxylic Acid Activation: The EDC and/or NHS may be inactive or used at a suboptimal ratio. EDC is moisture-sensitive and can hydrolyze.Use fresh, high-quality EDC and NHS. Store them under desiccated conditions. Ensure the correct molar excess of EDC/NHS to the linker is used (a 1.5:1.2 ratio of EDC:NHS to linker is a good starting point).[4]
Incorrect Reaction pH: The pH may not be optimal for either the activation or the conjugation step.Perform a two-step reaction. First, activate the linker at pH 5.0-6.0 for 15 minutes. Then, add this activated linker solution to the protein in a buffer at pH 7.2-8.0.[5]
Presence of Competing Amines: The protein buffer may contain primary amines (e.g., Tris, glycine) that compete with the protein for the activated crosslinker.[11]Perform a buffer exchange. Before the reaction, exchange the protein into an amine-free buffer such as Phosphate-Buffered Saline (PBS).[7][11]
Protein Instability: The protein may be unstable under the reaction conditions, leading to aggregation or denaturation.Modify reaction conditions. Try a lower temperature (4°C) for a longer duration. Ensure gentle mixing during the reaction.[4][12]
High Degree of Aggregation or Polymerization Excessive Crosslinker Concentration: A very high molar ratio of the homobifunctional crosslinker can lead to intermolecular crosslinking, causing aggregation.Reduce the molar ratio of the crosslinker to the protein. Perform a titration to find a ratio that favors intramolecular or single-site conjugation.[9]
High Protein Concentration: Concentrated protein solutions are more prone to intermolecular crosslinking.Reduce the protein concentration.
Incorrect Reaction Conditions: Suboptimal pH or buffer conditions can promote protein aggregation.Optimize the reaction buffer. Ensure the pH is appropriate and consider adding stabilizers if compatible with the reaction chemistry.
Inconsistent Results Hydrolysis of Activated Linker: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. The rate of hydrolysis can vary.Use the activated linker immediately. Prepare the EDC/NHS activation mix right before adding it to the protein solution.[7]
Variability in Reagent Quality: Different lots of crosslinkers or activating agents may have varying purity or activity.[12]Use high-purity reagents from a reputable supplier. [2] If possible, qualify new lots of reagents before use in critical experiments.

Experimental Protocols

Two-Step Protocol for Protein Conjugation

This protocol is recommended for optimal control over the reaction.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Ensure the protein is at the desired concentration in the Conjugation Buffer. If the storage buffer contains primary amines, perform a buffer exchange.

  • Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF immediately before use.[7]

  • Activation of Crosslinker:

    • In a separate microfuge tube, combine the this compound, EDC, and NHS in the Activation Buffer.

    • A recommended starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).[4]

    • Incubate at room temperature for 15 minutes to form the NHS-activated ester.[5]

  • Conjugation Reaction:

    • Add the freshly activated linker solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the linker to the protein should be optimized. Start with a 10- to 20-fold molar excess.[7]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-esters.[7]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method, such as SEC.[6]

  • Analysis:

    • Analyze the purified fractions using SDS-PAGE, SEC, and/or mass spectrometry to confirm the degree of PEGylation and purity.[6][13]

Data Presentation

Table 1: Recommended Starting Molar Ratios for Amine-Reactive PEGylation

ReagentMolar Excess (Linker:Protein)Reference
m-PEG8-aldehyde5 to 20-fold[6]
NHS-PEG4-Linker10 to 20-fold[7]
Biotin-PEG4-NHS Ester10:1[11]
SDASO Crosslinker (NHS-ester)50:1[14]
General Crosslinkers20 to 500-fold[8]

Table 2: Recommended pH Ranges for Carboxylic Acid Activation and Amine Conjugation

Reaction StepReagentsOptimal pH RangeReference
Activation Carboxylic Acid + EDC/NHS4.5 - 7.2[5]
Conjugation NHS-ester + Protein Amine7.0 - 8.5[2][5]

Visualizations

G cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) Linker_COOH This compound (Carboxylic Acid) Activated_Linker NHS-activated Linker Linker_COOH->Activated_Linker + EDC, NHS EDC EDC NHS NHS / Sulfo-NHS Protein_NH2 Protein with Primary Amine (e.g., Lysine) Activated_Linker->Protein_NH2 Reaction Conjugated_Protein PEGylated Protein (Stable Amide Bond) Protein_NH2->Conjugated_Protein

Caption: Workflow for the two-step conjugation of this compound to a protein.

G start Start prep_protein Prepare Protein (Buffer Exchange to Amine-Free) start->prep_protein prep_reagents Prepare Fresh Reagent Stocks (Linker, EDC, NHS) prep_protein->prep_reagents activation Activate Linker with EDC/NHS (pH 5.0-6.0, 15 min) prep_reagents->activation conjugation Add Activated Linker to Protein (pH 7.2-8.0, 1-2h RT or 4°C O/N) activation->conjugation quenching Quench Reaction (e.g., Tris Buffer) conjugation->quenching purification Purify Conjugate (e.g., Size-Exclusion Chromatography) quenching->purification analysis Analyze Product (SDS-PAGE, Mass Spec) purification->analysis end End analysis->end

Caption: Logical workflow of the experimental protocol for protein PEGylation.

References

How to prevent protein aggregation during crosslinking with Acid-PEG4-S-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent protein aggregation during crosslinking with Acid-PEG4-S-PEG4-Acid.

Understanding the Crosslinker: this compound

This compound is a homobifunctional crosslinker. Its key features include:

  • Reactive Groups: Two terminal carboxylic acid groups (-COOH). These groups do not directly react with proteins. They must first be activated, typically using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS. The resulting NHS ester is highly reactive towards primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide).

  • Spacer Arm: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a central thioether (-S-) linkage. The PEG chains enhance the water solubility of the crosslinker and the resulting conjugate, which can help reduce the risk of aggregation.[1]

  • Linkage Stability: The thioether bond within the spacer is stable and non-cleavable under standard biological conditions.[1] This results in a permanent crosslink.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after adding the activated this compound crosslinker?

Protein aggregation during crosslinking can stem from several factors:

  • Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein complexes. This occurs when the concentration of the crosslinker is too high, leading to extensive intermolecular connections.

  • Increased Surface Hydrophobicity: While the PEG spacer is hydrophilic, extensive modification of surface lysines can alter the protein's overall surface charge and potentially expose hydrophobic patches, leading to aggregation.[1]

  • Suboptimal Reaction Conditions: The buffer pH, ionic strength, and temperature can significantly impact protein stability. If these conditions are not optimal for your specific protein, it may begin to unfold and aggregate upon addition of the crosslinker.

  • High Protein Concentration: Higher protein concentrations increase the probability of intermolecular crosslinking, which can lead to the formation of aggregates.[2]

Q2: How can I optimize my reaction to minimize aggregation?

Optimizing key reaction parameters is crucial for successful crosslinking with minimal aggregation. A systematic approach, starting with small-scale pilot experiments, is highly recommended.

Q3: What is the best buffer to use for this crosslinking reaction?

The ideal buffer should maintain protein stability while allowing the NHS ester reaction to proceed efficiently. Since every protein has unique stability requirements, there is no single "best" buffer. However, here are some general guidelines:

  • pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.

  • Buffer Components: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester and should be avoided during the crosslinking step. Tris can be used to quench the reaction.

Q4: How do I detect and quantify protein aggregation?

Several analytical techniques can be used to assess protein aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the reaction tube.

  • UV-Vis Spectrophotometry: An increase in absorbance at 340 nm can indicate the presence of soluble aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands or smearing at the top of the gel can indicate the presence of crosslinked aggregates.

Troubleshooting Guide

This guide addresses common issues encountered during protein crosslinking with this compound.

ProblemPotential CauseSuggested Solution
Visible Precipitation or Cloudiness Over-crosslinking: Molar excess of crosslinker is too high.Perform a titration experiment to determine the optimal crosslinker-to-protein molar ratio. Start with a lower ratio (e.g., 5:1 or 10:1) and gradually increase it.
High Protein Concentration: Increased proximity of protein molecules promotes intermolecular crosslinking.Reduce the protein concentration. Typical starting concentrations are in the range of 1-5 mg/mL.
Suboptimal Buffer Conditions: pH or ionic strength may be destabilizing the protein.Screen a range of pH values (7.2-8.5) and ionic strengths to find the optimal conditions for your protein's stability.
Loss of Protein Activity Modification of Critical Residues: Crosslinking may occur at or near the active site or a binding interface.Reduce the molar excess of the crosslinker to decrease the degree of labeling. Consider site-directed mutagenesis to protect critical lysine residues if their location is known.
Conformational Changes: Crosslinking may induce conformational changes that affect activity.Add a stabilizing ligand or substrate to the reaction mixture to protect the native conformation of the protein.
No or Low Crosslinking Efficiency Hydrolysis of NHS Ester: The activated crosslinker is sensitive to moisture and can hydrolyze quickly.Prepare the activated crosslinker solution immediately before use. Ensure that the solvent used (e.g., DMSO, DMF) is anhydrous.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with the protein for the crosslinker.Dialyze or desalt the protein into an amine-free buffer (e.g., PBS, HEPES) before starting the reaction.
Incorrect pH: The reaction is less efficient at lower pH values.Ensure the reaction buffer pH is between 7.2 and 8.5.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid groups to NHS esters.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

    • Prepare fresh solutions of EDC (e.g., 100 mM in water or buffer) and NHS/Sulfo-NHS (e.g., 100 mM in water or buffer).

  • Activation Reaction:

    • In a microfuge tube, combine the this compound solution with EDC and NHS/Sulfo-NHS. A common molar ratio is 1:1.5:1.2 (Crosslinker:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to generate the activated NHS ester. This solution should be used immediately.

Protocol 2: Protein Crosslinking and Optimization

This protocol provides a framework for crosslinking your protein and optimizing the reaction to minimize aggregation.

  • Protein Preparation:

    • Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

    • Adjust the protein concentration to a starting point of 1-2 mg/mL.

  • Screening Reaction Conditions (Small Scale):

    • Set up a series of small-scale reactions to test different crosslinker-to-protein molar ratios (e.g., 5:1, 10:1, 20:1, 50:1).

    • Add the freshly activated this compound to the protein solutions.

    • Incubate the reactions for 30-60 minutes at room temperature or for 2 hours at 4°C. A lower temperature can sometimes help reduce aggregation by slowing down the reaction rate.

  • Quenching the Reaction:

    • Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.

  • Analysis:

    • Analyze the samples from the screening reactions for aggregation (e.g., by DLS or SEC) and for crosslinking efficiency (e.g., by SDS-PAGE).

  • Scale-Up:

    • Once the optimal conditions are determined, the reaction can be scaled up.

  • Purification:

    • Remove excess crosslinker and reaction byproducts by size exclusion chromatography or dialysis.

Visualizations

Crosslinking_Workflow Experimental Workflow for Protein Crosslinking cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_analysis Analysis & Purification p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) r1 Add Activated Crosslinker to Protein Solution (Optimize Molar Ratio) p1->r1 p2 Prepare Fresh Crosslinker Stock (Anhydrous DMSO) a1 Activate this compound with EDC and NHS (15-30 min at RT) p2->a1 a1->r1 Use Immediately r2 Incubate (e.g., 1h at RT or 2h at 4°C) r1->r2 r3 Quench Reaction (e.g., Tris Buffer) r2->r3 an1 Analyze for Aggregation (DLS, SEC) r3->an1 an2 Analyze Crosslinking (SDS-PAGE) r3->an2 pu1 Purify Conjugate (Dialysis, SEC) an2->pu1 If Successful

Caption: A typical workflow for protein crosslinking experiments.

Troubleshooting_Logic Troubleshooting Protein Aggregation cluster_params Parameter Optimization cluster_buffer Buffer Optimization start Protein Aggregation Observed? opt1 Decrease Crosslinker: Protein Molar Ratio start->opt1 Yes opt2 Decrease Protein Concentration opt1->opt2 opt3 Lower Reaction Temperature (e.g., 4°C) opt2->opt3 buf1 Optimize Buffer pH (7.2-8.5) opt3->buf1 buf2 Screen Ionic Strength buf1->buf2 buf3 Add Stabilizing Excipients (e.g., Arginine, Glycerol) buf2->buf3 end_success Aggregation Reduced/ Resolved buf3->end_success If successful end_fail Aggregation Persists: Consider Alternative Strategy buf3->end_fail If persists

Caption: A decision tree for troubleshooting protein aggregation issues.

References

Strategies for controlling the degree of PEGylation with bifunctional linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PEGylation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for controlling the degree of PEGylation with bifunctional linkers and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in controlling the degree of PEGylation with bifunctional linkers?

Bifunctional linkers possess two reactive groups, which can lead to intramolecular cross-linking, or more commonly, intermolecular cross-linking where the linker connects two or more protein molecules. This intermolecular cross-linking is a primary cause of aggregation and results in a heterogeneous product mixture, making it difficult to control the precise degree of PEGylation.[1] The main challenge is to favor the reaction of only one end of the linker with one protein molecule, leaving the second functional group available for subsequent conjugation or modification.

Q2: Which reaction parameters are most critical for controlling the degree of PEGylation?

Several parameters critically influence the outcome of a PEGylation reaction. Controlling these factors is key to achieving the desired degree of PEGylation and minimizing side products.[2][3]

  • Molar Ratio (PEG:Protein): This is one of the most significant factors. A higher molar excess of the PEG linker can drive the reaction towards a higher degree of PEGylation but also increases the risk of multi-PEGylation and aggregation.[4][5]

  • Reaction pH: The pH of the buffer affects the reactivity of specific amino acid residues. For instance, when targeting amine groups, a slightly acidic pH (e.g., 5.0-6.5) can favor the more reactive N-terminal alpha-amine over lysine (B10760008) epsilon-amines, leading to more site-specific modification.[5][6]

  • Protein Concentration: Higher protein concentrations increase the proximity of protein molecules, raising the likelihood of intermolecular cross-linking by bifunctional linkers, which leads to aggregation.[1]

  • Temperature and Reaction Time: Lowering the reaction temperature (e.g., to 4°C) can slow the reaction rate, providing better control and potentially reducing aggregation of sensitive proteins.[7] Reaction time should be optimized to allow for sufficient conjugation without promoting side reactions.[4]

  • Linker Chemistry: The type of reactive groups on the bifunctional linker (e.g., NHS ester, maleimide, aldehyde) and their reactivity will dictate the optimal reaction conditions and potential side reactions.[8]

Q3: What are the common types of bifunctional PEG linkers and their chemistries?

Bifunctional PEG linkers can be categorized as homobifunctional (identical reactive groups) or heterobifunctional (different reactive groups).

  • Homobifunctional Linkers: These have two identical functional groups (e.g., NHS ester-PEG-NHS ester). They are primarily used for cross-linking applications, such as forming hydrogels.[9] When used for protein modification, they have a high propensity for causing intermolecular aggregation.

  • Heterobifunctional Linkers: These possess two different reactive groups (e.g., Maleimide-PEG-NHS ester). They are ideal for controlled, sequential conjugations. One group can react with the protein, and after purification, the second group can be used to attach another molecule (like a small molecule drug or a targeting ligand).[10] This approach provides much greater control over the final conjugate structure.

Q4: How can I accurately determine the degree of PEGylation?

Several analytical techniques can be used to characterize the reaction products and quantify the degree of PEGylation. A combination of methods often provides the most reliable results.[11][12]

  • SDS-PAGE: A straightforward method to visualize the outcome. PEGylated proteins exhibit a significant increase in apparent molecular weight. The broadness of the band can indicate the heterogeneity of the product.[9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugates. The mass difference between the native and modified protein reveals the number of attached PEG chains.[13][14][15]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can effectively separate mono-, di-, and multi-PEGylated species from the unreacted protein and excess PEG.[1][16]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution and can detect the formation of larger aggregates in the solution.[1][17]

  • Proton NMR (¹H NMR): This quantitative method can determine the average number of PEG chains attached to a protein by comparing the integrated signals from the PEG's ethylene (B1197577) oxide protons to those of specific protein protons.[18][19]

Troubleshooting Guides

This section addresses specific problems that may arise during PEGylation experiments.

Problem 1: Low or No PEGylation Yield

Q: My analysis shows a large amount of unreacted protein. Why is my PEGylation yield so low and what can I do?

A low yield can stem from suboptimal reaction conditions or degraded reagents. A systematic troubleshooting approach is recommended.[4]

Possible Causes & Solutions:

  • Cause 1: Suboptimal Molar Ratio.

    • Solution: Increase the molar ratio of the PEG linker to the protein. Start with a 5 to 20-fold molar excess and optimize from there. Monitor the reaction at different ratios to find the sweet spot between yield and multi-PEGylation.[4]

  • Cause 2: Inactive Reagents.

    • Solution: PEG linkers, especially NHS esters, are moisture-sensitive. Use a fresh vial of the PEG reagent and store it properly at -20°C under dessication. If your reaction requires a reducing agent (e.g., reductive amination), ensure it is also fresh and active.[4]

  • Cause 3: Incorrect pH.

    • Solution: Verify the pH of your reaction buffer before adding reagents. For amine-reactive PEGs (like NHS esters), the optimal pH is typically 7-9. For reductive amination with aldehyde-PEGs, a pH of 5.0-7.0 is often preferred to balance imine formation and amine protonation.[4][20]

  • Cause 4: Competing Molecules in Buffer.

    • Solution: Ensure your buffer does not contain primary amines (e.g., Tris) or other nucleophiles that can compete with your protein for the PEG linker. Use non-reactive buffers like phosphate (B84403) (PBS) or HEPES.[5]

Problem 2: Protein Aggregation During Reaction or Purification

Q: My solution becomes cloudy during the reaction, or I see significant aggregation during purification. What is causing this and how can I prevent it?

Aggregation is a common issue, especially with bifunctional linkers, and can be triggered by several factors related to protein stability and reaction conditions.[1][7]

Possible Causes & Solutions:

  • Cause 1: Intermolecular Cross-linking.

    • Solution: This is the most likely cause when using bifunctional linkers.

      • Reduce Protein Concentration: Work with a more dilute protein solution (e.g., < 5 mg/mL) to decrease the probability of collisions between protein molecules.[1]

      • Control Reagent Addition: Add the activated PEG linker slowly or stepwise to the protein solution while gently stirring. This avoids localized high concentrations of the linker.[7]

  • Cause 2: Change in Isoelectric Point (pI).

    • Solution: PEGylation neutralizes positively charged lysine residues, lowering the protein's overall pI. If the new pI is close to the pH of your reaction or purification buffer, the conjugate will be less soluble.[7] Adjust the buffer pH to be at least one unit away from the theoretical pI of the PEGylated protein.

  • Cause 3: Suboptimal Reaction Conditions.

    • Solution:

      • Lower the Temperature: Perform the reaction at 4°C to slow down the reaction rate and potentially stabilize the protein.[1]

      • Add Stabilizers: Include stabilizing excipients like arginine, glycine, sucrose, or trehalose (B1683222) in the reaction buffer to help prevent protein aggregation.[1]

  • Cause 4: Pre-existing Aggregates.

    • Solution: Ensure your starting protein solution is monomeric and free of aggregates by performing an SEC step immediately before starting the PEGylation reaction.[5]

Troubleshooting Workflow for PEGylation

The following diagram outlines a logical workflow for troubleshooting common PEGylation issues.

G Troubleshooting PEGylation Experiments start PEGylation Experiment Outcome low_yield Low Yield / No Reaction start->low_yield aggregation Aggregation Observed start->aggregation heterogeneity High Heterogeneity start->heterogeneity cause_ratio Incorrect Molar Ratio? low_yield->cause_ratio Check cause_crosslink Intermolecular Cross-linking? aggregation->cause_crosslink Check cause_ratio_het Molar Ratio Too High? heterogeneity->cause_ratio_het Check cause_reagent Inactive Reagents? cause_ratio->cause_reagent No sol_ratio Optimize Molar Ratio (e.g., 5-20x excess) cause_ratio->sol_ratio Yes cause_ph_yield Incorrect pH? cause_reagent->cause_ph_yield No sol_reagent Use Fresh Reagents (Store at -20°C, desiccated) cause_reagent->sol_reagent Yes cause_buffer Competing Buffer Species? cause_ph_yield->cause_buffer No sol_ph_yield Verify/Adjust Buffer pH (e.g., pH 7-9 for NHS) cause_ph_yield->sol_ph_yield Yes sol_buffer Use Non-Reactive Buffer (e.g., PBS, HEPES) cause_buffer->sol_buffer Yes cause_pi pI Shift / Buffer pH? cause_crosslink->cause_pi No sol_crosslink Lower Protein Conc. Add PEG Slowly cause_crosslink->sol_crosslink Yes cause_conditions Harsh Reaction Conditions? cause_pi->cause_conditions No sol_pi Adjust Buffer pH (away from new pI) cause_pi->sol_pi Yes cause_protein_quality Poor Starting Protein? cause_conditions->cause_protein_quality No sol_conditions Lower Temperature (4°C) Add Stabilizers (Arginine) cause_conditions->sol_conditions Yes sol_protein_quality Purify Protein Pre-Reaction (SEC) cause_protein_quality->sol_protein_quality Yes cause_ph_het pH Favors Multiple Sites? cause_ratio_het->cause_ph_het No sol_ratio_het Titrate Molar Ratio Down cause_ratio_het->sol_ratio_het Yes cause_time_het Reaction Time Too Long? cause_ph_het->cause_time_het No sol_ph_het Adjust pH for Site-Specificity (e.g., pH < 7 for N-terminus) cause_ph_het->sol_ph_het Yes sol_time_het Perform Time-Course Study cause_time_het->sol_time_het Yes

Caption: A decision tree for troubleshooting common PEGylation issues.

Quantitative Data Tables

Controlling PEGylation parameters has a quantifiable impact on the properties of the final conjugate. The length of the PEG linker itself also plays a critical role.

Table 1: Effect of Reaction Parameters on PEGylation Efficiency

This table summarizes the typical effects of key reaction parameters. Optimal conditions are protein-dependent and require empirical determination.[21]

ParameterLow SettingHigh SettingImpact on Degree of PEGylationRisk of Side Reactions (e.g., Aggregation)
PEG:Protein Molar Ratio 1:1 - 5:120:1 - 100:1IncreasesIncreases
Protein Concentration < 1 mg/mL> 10 mg/mLCan decrease due to aggregationIncreases significantly
pH (for Lysine targeting) 6.5 - 7.08.0 - 9.0IncreasesCan increase if pI is approached
Temperature 4°C25°C (Room Temp)Decreases reaction rateCan increase for sensitive proteins
Reaction Time < 1 hour> 8 hoursIncreases (up to a plateau)Increases
Table 2: Influence of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain significantly impacts the pharmacokinetic properties of the resulting conjugate. Longer PEG chains generally lead to slower clearance from the body.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on a non-binding IgG-MMAE conjugate.[22]

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein via NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS-activated PEG linker to primary amines (N-terminus and lysine residues) on a protein.

Materials:

  • Protein of interest (purified, in a suitable buffer)

  • NHS-PEG-X linker (heterobifunctional, where X is the second functional group)

  • Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.[9]

    • Immediately before use, dissolve the NHS-PEG-X linker in the Reaction Buffer or a compatible solvent like DMSO.

  • Conjugation Reaction:

    • Add the dissolved PEG reagent to the protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess is a common starting point).[7] If using a solvent like DMSO, ensure the final concentration is below 10% of the total reaction volume.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[7][9]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-PEG-X linker.[7]

    • Incubate for an additional 30 minutes.

  • Purification:

    • Purify the PEGylated protein from excess PEG and quenching reagent using SEC. The larger PEGylated conjugate will elute earlier than the smaller, unreacted components.[9]

    • Collect fractions and analyze them using SDS-PAGE and/or MS to identify the fractions containing the desired product.

  • Characterization:

    • Pool the desired fractions and confirm the degree of PEGylation using methods described in FAQ #4 (e.g., Mass Spectrometry, SEC-MALS).

Experimental Workflow Diagram

Caption: A typical workflow for the PEGylation of a protein.[23]

References

Selecting the optimal reaction buffer for Acid-PEG4-S-PEG4-Acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, frequently asked questions, and troubleshooting advice for selecting the optimal reaction buffer and conditions for conjugating Acid-PEG4-S-PEG4-Acid to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reaction chemistry for conjugating the terminal carboxyl groups of this compound?

A1: The most common and efficient method for conjugating carboxylic acids to primary amines is through amide bond formation using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2][3] To increase efficiency and create a more stable intermediate, it is highly recommended to include N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This is often referred to as EDC/NHS coupling.[1][4]

Q2: What is the optimal reaction buffer for this compound conjugation?

A2: A single optimal buffer does not exist for the entire process. A two-step protocol with different buffers is recommended to maximize yield and minimize side reactions.[5][6][7]

  • Activation Step: An acidic buffer with a pH range of 4.5 - 6.0 is optimal for the activation of the carboxylic acid groups by EDC.[2][7]

  • Coupling Step: A buffer at a physiological to slightly basic pH of 7.0 - 8.5 is ideal for the reaction between the activated NHS-ester and the primary amine.[7]

Q3: Why is a two-step pH protocol necessary?

A3: The two key reactions in the EDC/NHS process have conflicting optimal pH requirements. The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[5][6][8] However, the subsequent coupling of the NHS-activated ester to a primary amine is favored at a more neutral to slightly basic pH (7.0-8.5).[5] Performing the reaction in a single, intermediate pH buffer can work but often results in lower efficiency.[2] A two-step approach ensures that each reaction proceeds under its ideal conditions.[5][6]

Q4: What specific buffers are recommended for each step?

A4: It is critical to use buffers that do not contain competing primary amines (like Tris or Glycine) or carboxylates (like acetate).[7]

  • Activation Buffer (pH 4.5 - 6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and highly recommended choice.[2][5][6]

  • Coupling Buffer (pH 7.2 - 8.0): Phosphate-Buffered Saline (PBS) is a standard and effective choice for the second step.[1][6] HEPES or sodium bicarbonate buffers are also suitable alternatives.[7]

Q5: How should I prepare and store the PEG linker and coupling reagents?

A5: Proper handling and storage are crucial for maintaining reagent activity.

  • Storage: EDC, NHS, and the this compound linker should be stored in a freezer at -15°C or colder, protected from light, and kept under a dry, inert atmosphere (like argon or nitrogen) if possible.[7][9][10][11]

  • Handling: Before opening, allow reagent vials to warm completely to room temperature to prevent moisture condensation, which can hydrolyze and inactivate the reagents.[7][9][10] For moisture-sensitive reagents like EDC and NHS, preparing fresh solutions immediately before use is essential for best results.[7]

Data Summary Tables

Table 1: Optimal pH Conditions for Two-Step EDC/NHS Conjugation

Reaction StepOptimal pH RangeRecommended BufferPurpose
Activation 4.5 - 6.00.1 M MESActivates carboxyl groups on the PEG linker with EDC/NHS.[5][6]
Coupling 7.0 - 8.5PBS (Phosphate-Buffered Saline)Facilitates the reaction of the NHS-ester with the primary amine.[5][6]

Table 2: Recommended Buffers and Incompatible Buffers

Buffer TypeRecommended BuffersBuffers to AVOIDRationale for Avoidance
Activation MESAcetate, CitrateContain carboxyl groups that compete with the PEG linker for EDC activation.
Coupling PBS, HEPES, BicarbonateTris, Glycine, EthanolamineContain primary amines that compete with the target molecule for reaction with the NHS-ester.[7]

Table 3: Typical Reagent Molar Ratios for Activation

ReagentMolar Ratio (relative to Carboxyl Groups)Notes
EDC 2 - 10 fold excessA starting point is often a 2- to 10-fold molar excess over the available carboxyl groups.[7]
NHS/Sulfo-NHS 2 - 5 fold excessA common starting ratio is a 2- to 5-fold molar excess over the carboxyl groups to create a more stable intermediate.[7]
Note: These ratios are starting points and should be optimized for each specific application to achieve the desired conjugation efficiency.

Experimental Workflow & Reaction Pathway

G cluster_prep 1. Preparation cluster_reaction 2. Two-Step Conjugation cluster_final 3. Finalization prep_peg Dissolve Acid-PEG-Acid in Activation Buffer activation Activation Step Add EDC/NHS to PEG solution Incubate 15 min @ RT (pH 4.5-6.0 in MES) prep_peg->activation prep_mol Dissolve Amine-Molecule in Coupling Buffer coupling Coupling Step Combine activated PEG and Amine-Molecule Incubate 2h @ RT or O/N @ 4°C prep_mol->coupling prep_reagents Prepare fresh EDC/NHS solutions prep_reagents->activation ph_adjust pH Adjustment / Buffer Exchange (Adjust pH to 7.2-8.0 or use a desalting column) activation->ph_adjust ph_adjust->coupling quench Quenching Step (Optional) Add Hydroxylamine or Tris to stop the reaction coupling->quench purify Purification (e.g., Dialysis, SEC) to remove excess reagents quench->purify final_product Final Conjugate purify->final_product G A Acid-PEG-COOH Carboxyl Group B O-Acylisourea Intermediate Unstable A->B + EDC (pH 4.5-6.0) C NHS-Ester Amine-Reactive B->C + NHS F {Isourea Byproduct} B->F + R-NH2 G {Regenerated COOH} B->G + H2O (Hydrolysis) E Acid-PEG-CO-NH-R Stable Amide Bond C->E + R-NH2 (pH 7.0-8.5) D R-NH2 Primary Amine

References

Purification methods for separating conjugates from unreacted Acid-PEG4-S-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of conjugates, specifically focusing on the separation of the desired product from unreacted Acid-PEG4-S-S-PEG4-Acid linker.

Frequently Asked Questions (FAQs)

Q1: What is Acid-PEG4-S-S-PEG4-Acid and how is it used?

A1: Acid-PEG4-S-S-PEG4-Acid is a homobifunctional, PEG-based linker used in bioconjugation.[1][2] It features a central disulfide (S-S) bond, which allows for cleavage under reducing conditions, and two terminal carboxylic acid groups. These acid groups are used to react with primary amines on target molecules (like proteins, peptides, or small molecules) in the presence of activating agents (e.g., EDC, HATU) to form stable amide bonds.[2][3] It is commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]

Q2: Why is it critical to remove unreacted Acid-PEG4-S-S-PEG4-Acid?

Q3: What are the primary methods for separating my conjugate from the unreacted linker?

A3: The PEGylation process often results in a complex mixture of the desired conjugate, unreacted starting materials, and various byproducts.[] The choice of purification method depends on the physicochemical properties (size, charge, hydrophobicity) of your conjugate compared to the unreacted linker. The most common techniques are chromatographic.[][5]

Purification Method Separation Principle Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Hydrodynamic volume (size)[]Mild conditions, preserves protein structure; effective at removing small unreacted linkers from large conjugates.[][6]Resolution can be low if sizes are similar; potential for sample dilution.[5]Separating large protein/antibody conjugates from the small unreacted PEG linker.[7][8]
Ion Exchange Chromatography (IEX) Net surface charge[]High resolution, high capacity; can separate based on the degree of PEGylation and positional isomers.[][9]Requires differences in charge; effectiveness can decrease as PEG chains shield protein charges.[][6]Charged conjugates (proteins, peptides) where PEGylation alters the overall pI.[10][11]
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity[]Excellent resolution, especially for positional isomers; compatible with mass spectrometry.[12]Can use harsh organic solvents that may denature proteins; PEG dispersity can cause peak broadening.[5][13]Small molecule conjugates, peptides, and robust proteins.[12][14]
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (under non-denaturing conditions)[]Separates based on hydrophobicity in aqueous, high-salt buffers, preserving protein structure.[15][16]Generally lower capacity and resolution compared to IEX or SEC.[]Protein conjugates where PEGylation sufficiently alters surface hydrophobicity.[10][17]
Membrane Separation (Dialysis / TFF) Molecular weight cutoff[]Simple, cost-effective for buffer exchange and removing small molecules.[]Not suitable for separating conjugates from species of similar size; can be slow.[6][18]Initial cleanup step to remove excess small molecule linkers and reagents.[19]

Q4: How do I choose the best purification method for my specific conjugate?

A4: The optimal method depends on the properties of your starting materials and the final conjugate. The following decision tree can guide your selection process.

G start Start: Characterize your Conjugate size_diff Is there a significant size difference between the conjugate and unreacted PEG? start->size_diff charge_diff Is there a significant charge difference? size_diff->charge_diff No sec Use Size Exclusion Chromatography (SEC) size_diff->sec Yes hydro_diff Is there a significant hydrophobicity difference? charge_diff->hydro_diff No iex Use Ion Exchange Chromatography (IEX) charge_diff->iex Yes rphplc Is the conjugate a small molecule or robust peptide/protein? hydro_diff->rphplc Yes consider_alt Consider alternative methods or a multi-step purification strategy (e.g., IEX followed by SEC) hydro_diff->consider_alt No hic Use Hydrophobic Interaction Chromatography (HIC) rphplc->hic No (e.g., sensitive protein) rphplc_yes Use Reverse-Phase Chromatography (RP-HPLC) rphplc->rphplc_yes Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem: I still see unreacted Acid-PEG4-S-S-PEG4-Acid in my final product.

  • Possible Cause (SEC): The SEC column may not have sufficient resolution. The hydrodynamic volume of your conjugate might be too close to that of the unreacted PEG, especially if the conjugate itself is small.[20]

    • Solution: Use a column with a smaller pore size or a longer column length to increase resolution. Ensure your injection volume is small (typically <2% of the column volume) to prevent band broadening.[21]

  • Possible Cause (Dialysis/TFF): The molecular weight cutoff (MWCO) of the membrane may be too large, or the dialysis/diafiltration time may be insufficient.

    • Solution: Use a membrane with an MWCO that is significantly smaller than your conjugate but large enough for the unreacted PEG to pass through. Increase the duration of dialysis or the number of buffer exchanges in diafiltration.[21]

  • Possible Cause (IEX/RP-HPLC): The elution gradient may not be shallow enough to resolve the two species.

    • Solution: Optimize your gradient. A longer, shallower gradient often provides better resolution.[12]

Problem: My conjugate recovery is very low.

  • Possible Cause: The conjugate is precipitating or aggregating during purification. This can be caused by suboptimal buffer conditions (pH, ionic strength) or harsh solvents.[21]

    • Solution: Optimize your buffer to maintain the solubility of your conjugate. For SEC and IEX, perform purification at a lower temperature (e.g., 4°C).[21] For RP-HPLC, you may need to accept lower recovery as a trade-off for higher purity, or investigate HIC as a milder alternative.

  • Possible Cause: The conjugate is binding non-specifically to the chromatography resin or membrane.

    • Solution: For SEC, try adding modifiers like arginine or a non-ionic surfactant to the mobile phase to reduce non-specific interactions.[21] For IEX, adjust the salt concentration or pH of your loading buffer.

Problem: My conjugate appears aggregated after purification.

  • Possible Cause: The purification conditions are too harsh. High pressure during chromatography or exposure to organic solvents in RP-HPLC can induce aggregation.[21]

    • Solution: For SEC, reduce the flow rate to lower the backpressure.[21] If using RP-HPLC, consider switching to HIC, which uses aqueous salt solutions and is generally less denaturing.[16] Screen different buffer conditions (pH, excipients) to find one that maximizes the stability of your conjugate.

Experimental Protocols & Workflow

The general process for producing and purifying a conjugate involves the reaction itself, followed by one or more purification steps to isolate the desired product.

G cluster_0 Reaction Phase cluster_1 Purification & Analysis reaction 1. Conjugation Reaction (Molecule A + Linker + Molecule B) quench 2. Quench Reaction (e.g., add excess amine) reaction->quench purify 3. Purification (e.g., SEC, IEX, or RP-HPLC) quench->purify analyze 4. Purity & Identity Analysis (HPLC, SDS-PAGE, Mass Spec) purify->analyze product 5. Pure Conjugate analyze->product

Caption: General workflow for conjugation and purification.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for separating a large conjugate (e.g., a protein >30 kDa) from the much smaller unreacted Acid-PEG4-S-S-PEG4-Acid linker (MW < 1 kDa).

  • Column Selection: Choose a column with a fractionation range appropriate for your conjugate. For example, a column rated for 10-150 kDa would be suitable for a 50 kDa protein conjugate.

  • Buffer Preparation: Prepare a mobile phase buffer that is optimal for the stability and solubility of your conjugate. A common choice is Phosphate-Buffered Saline (PBS) at pH 7.4. Filter the buffer through a 0.22 µm filter.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate (e.g., 1.0 mL/min for a standard analytical column) until a stable baseline is achieved.[21]

  • Sample Preparation: Filter your quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.[21]

  • Injection and Elution: Inject the filtered sample onto the column. The injection volume should be kept small (e.g., 1-2% of the total column volume) for best resolution.[21] The larger conjugate molecules will travel through the column faster and elute first, followed by smaller molecules like the unreacted protein/peptide and finally the unreacted PEG linker.[21]

  • Fraction Collection: Collect fractions corresponding to the peak of your purified conjugate.

  • Analysis: Analyze the collected fractions by SDS-PAGE, analytical HPLC, or mass spectrometry to confirm purity.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This method is effective if your conjugate has a significantly different net charge from the unreacted starting materials.

  • Column Selection: Choose a cation exchange column (e.g., SP-Sepharose) if your conjugate is positively charged at the working pH, or an anion exchange column (e.g., Q-Sepharose) if it is negatively charged.

  • Buffer Preparation: Prepare a low-salt "Binding Buffer" (e.g., 20 mM Tris, pH 8.0) and a high-salt "Elution Buffer" (e.g., 20 mM Tris, 1 M NaCl, pH 8.0). The pH should be chosen to ensure your conjugate binds to the column while some impurities may not.

  • System Equilibration: Equilibrate the column with Binding Buffer until the pH and conductivity are stable.

  • Sample Loading: Dilute your sample in Binding Buffer to reduce its ionic strength and load it onto the column. Unreacted linker, being small and potentially having a different charge, may flow through without binding.

  • Wash: Wash the column with several volumes of Binding Buffer to remove any unbound contaminants.

  • Elution: Elute the bound molecules by applying a salt gradient (e.g., 0-100% Elution Buffer over 20 column volumes). Species will elute based on their charge density, with more highly charged molecules eluting at higher salt concentrations. The PEG chains can shield surface charges, often causing PEGylated proteins to elute earlier than their unmodified counterparts.[]

  • Fraction Collection & Analysis: Collect fractions across the elution peak(s) and analyze for purity and identity.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

This method is well-suited for purifying conjugates of small molecules or peptides where hydrophobicity differences are significant.

  • Column Selection: A C4 or C18 column is typically used. C4 columns are often preferred for larger proteins, while C18 columns provide stronger retention for peptides and small molecules.[12][14]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

  • System Equilibration: Equilibrate the column with a low percentage of Solvent B (e.g., 5%) until the baseline is stable.

  • Injection and Elution: Inject the filtered sample. Elute with a gradient of increasing acetonitrile concentration. A typical gradient might be 5% to 95% Solvent B over 30 minutes.[12] The unreacted Acid-PEG4-S-S-PEG4-Acid is relatively polar and will likely elute early, while the conjugate will elute later depending on its overall hydrophobicity.

  • Fraction Collection & Analysis: Collect fractions and analyze. Be aware that the acidic, organic mobile phase can denature some proteins. Collected fractions should be neutralized and/or buffer-exchanged promptly if the conjugate is sensitive.

References

Common pitfalls to avoid when using homobifunctional PEG crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing homobifunctional Polyethylene (B3416737) Glycol (PEG) crosslinkers. This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are homobifunctional PEG crosslinkers and what are their primary applications?

Homobifunctional PEG crosslinkers are reagents that possess two identical reactive functional groups at either end of a polyethylene glycol chain.[1] These crosslinkers are primarily used to covalently link molecules that contain the same target functional group, such as the primary amines (-NH₂) found in lysine (B10760008) residues and the N-termini of proteins.[2][3] Common applications include protein PEGylation, creating antibody-drug conjugates (ADCs), developing hydrogels for tissue engineering, and modifying nanoparticles and surfaces.[1][4][5] The PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate, can reduce aggregation, and may decrease the immunogenicity of the modified molecule.[6][7]

Q2: Why is my crosslinking efficiency low or the reaction failing completely?

Low or no yield of the crosslinked product is one of the most common issues and can stem from several factors, primarily related to the stability and reactivity of the crosslinker and the reaction conditions.

  • Hydrolysis of the Reactive Groups: Many popular homobifunctional PEG crosslinkers, such as those with N-hydroxysuccinimide (NHS) esters, are highly susceptible to hydrolysis in aqueous solutions.[8][9] This competing reaction with water converts the reactive ester into a non-reactive carboxylic acid, rendering the crosslinker unable to bind to the target molecule.[2] The rate of hydrolysis is a major competing reaction and increases significantly with higher pH.[6][9]

  • Incompatible Buffer Components: The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target molecule for the reactive sites on the crosslinker, leading to reduced efficiency and undesired byproducts.[10][11]

  • Suboptimal Reagent Concentration: The concentration of both the PEG crosslinker and the target molecule is critical. For dilute protein solutions, a higher molar excess of the crosslinker is necessary to achieve sufficient conjugation.[12]

  • Improper Reagent Handling and Storage: Homobifunctional PEG crosslinkers, especially NHS esters, are moisture-sensitive.[6][13] Improper storage and handling can lead to premature hydrolysis and inactivation of the reagent.

Q3: I'm observing significant protein aggregation and precipitation during my crosslinking reaction. What could be the cause?

Protein aggregation is a frequent pitfall, often resulting from the nature of the crosslinking reaction itself.

  • High Degree of Crosslinking: Using a high concentration of a homobifunctional crosslinker can lead to the formation of extensive intermolecular crosslinked complexes, which can become large and insoluble, causing them to precipitate out of solution.[8]

  • Solvent Effects: Many non-sulfonated PEG-NHS esters have poor solubility in aqueous buffers and need to be dissolved in an organic solvent like DMSO or DMF first.[9][10] The addition of the organic solvent can sometimes impact protein stability and lead to aggregation.

  • Protein Instability: The reaction conditions themselves, such as pH or the presence of an organic solvent, might destabilize your specific protein, making it more prone to aggregation.[12]

Q4: How can I control the extent of PEGylation and the final product distribution?

A lack of control over the reaction can lead to a heterogeneous mixture of products with varying numbers of PEG chains attached. Controlling the extent of PEGylation is crucial for reproducibility and for the therapeutic efficacy of PEGylated proteins.

  • Stoichiometry: The molar ratio of the PEG crosslinker to the target molecule is a primary determinant of the degree of PEGylation.[8]

  • Reaction pH: The reaction rate is strongly pH-dependent.[10] Performing the reaction at a lower pH (e.g., 7.2) can slow down the reaction, offering more control, although it may require longer incubation times.[8]

  • Reaction Time: The duration of the incubation directly impacts the extent of the reaction.

  • Quenching: The reaction can be stopped at a specific time point by adding a quenching buffer that contains primary amines, such as Tris or glycine, to consume any unreacted NHS esters.[6][10]

Troubleshooting Guides

Problem 1: Low or No Yield of Crosslinked Product

This troubleshooting guide will help you diagnose and resolve issues related to low crosslinking efficiency.

Troubleshooting Workflow for Low Conjugation Efficiency

G start Low/No Crosslinking check_hydrolysis Check for Crosslinker Hydrolysis start->check_hydrolysis Possible Cause check_buffer Verify Buffer Compatibility start->check_buffer Possible Cause check_concentration Optimize Reagent Concentrations start->check_concentration Possible Cause check_handling Review Reagent Handling start->check_handling Possible Cause solution_hydrolysis Prepare fresh crosslinker solution. React at 4°C. Maintain optimal pH (7.2-8.5). check_hydrolysis->solution_hydrolysis Solution solution_buffer Use amine-free buffers (PBS, HEPES, Borate). Perform buffer exchange if necessary. check_buffer->solution_buffer Solution solution_concentration Increase molar excess of crosslinker (10-50x). Concentrate protein solution. check_concentration->solution_concentration Solution solution_handling Equilibrate vial to RT before opening. Store at -20°C with desiccant. check_handling->solution_handling Solution

Caption: A decision tree to diagnose causes of low conjugation yield.

Parameter Recommendation Rationale
pH Control Maintain reaction pH between 7.2 and 8.5.[10] The optimal range is often cited as 8.3-8.5.[8][10]At lower pH, the target primary amines are protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases dramatically, competing with the desired reaction.[9][10]
Temperature Perform the reaction on ice or at 4°C.[8]This slows down the rate of hydrolysis of the NHS ester, allowing more time for the desired reaction with the target molecule to occur.[8]
Reagent Preparation Prepare the PEG-NHS ester solution immediately before use. Do not store stock solutions in aqueous buffers.[2][13]The NHS ester moiety readily hydrolyzes in the presence of water.[8]
Buffer Selection Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers.[6][10]Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[11]
Molar Excess Use a 10- to 50-fold molar excess of the crosslinker over the protein as a starting point.[12][14]A higher molar excess is often needed, especially for dilute protein solutions, to drive the reaction towards the desired product.[12]
Reagent Storage Store the reagent at -20°C with a desiccant.[6] Allow the vial to equilibrate to room temperature before opening.[13]These reagents are moisture-sensitive, and proper storage prevents premature hydrolysis.[13]

Competing Reaction Pathways for NHS-PEG-NHS

G cluster_0 Desired Reaction Pathway cluster_1 Competing Hydrolysis NHS-PEG-NHS NHS-PEG-NHS Activated Protein Activated Protein NHS-PEG-NHS->Activated Protein + Protein-NH2 (pH 7.2-8.5) Crosslinked Product Crosslinked Product Activated Protein->Crosslinked Product + Protein-NH2 NHS-PEG-NHS_hydro NHS-PEG-NHS Inactive PEG Inactive PEG NHS-PEG-NHS_hydro->Inactive PEG + H2O (especially at high pH)

Caption: Competing reaction pathways for PEG-NHS esters.

Problem 2: Protein Aggregation or Precipitation

This guide provides steps to mitigate aggregation during your crosslinking experiment.

Parameter Recommendation Rationale
Degree of Crosslinking Reduce the molar excess of the PEG crosslinker to your target molecule.[8]A high concentration of a homobifunctional crosslinker can lead to the formation of large, insoluble, intermolecularly crosslinked complexes.[8]
Reaction Time Shorten the incubation time.[8]This can reduce the extent of the crosslinking reaction, preventing the formation of overly large complexes.
Protein Concentration Adjust the protein concentration.This can influence whether intramolecular (within the same molecule) or intermolecular (between different molecules) crosslinking is favored.
Solvent Effects If using an organic solvent (DMSO/DMF) to dissolve the crosslinker, keep the final concentration in the reaction mixture below 10%.[13]High concentrations of organic solvents can denature proteins, leading to aggregation.
Problem 3: Lack of Control over PEGylation

Use the following strategies to achieve a more homogeneous product distribution.

Parameter Recommendation Rationale
Stoichiometry Carefully control and titrate the molar ratio of the PEG crosslinker to the target molecule.[8]This is the most direct way to influence the average number of PEG chains attached to each molecule.
pH Adjustment Perform the reaction at a lower pH (e.g., 7.2-7.4).[8]This slows down the reaction rate, providing more precise control over the extent of PEGylation, though it may require longer reaction times.[8][11]
Quenching Stop the reaction at a specific time by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[2][10]The primary amines in the quenching buffer will react with and consume any remaining active NHS esters, effectively stopping the reaction.[10]

Experimental Protocols

General Protocol for Protein-Protein Crosslinking with NHS-PEG-NHS

This protocol provides a general method for crosslinking two proteins using a homobifunctional NHS-ester PEG crosslinker. Optimization will likely be required for your specific application.

Materials:

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5.[6][10] Avoid buffers containing primary amines.[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[10]

  • Homobifunctional PEG-NHS Crosslinker: Prepare a stock solution in anhydrous DMSO immediately before use.[6][9]

  • Target Protein(s): Dissolved in Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Purification: Desalting columns or dialysis equipment.[2]

Experimental Workflow

G prep_protein 1. Prepare Protein Solution (in amine-free buffer) react 3. Add Crosslinker to Protein (10-50x molar excess) prep_protein->react prep_linker 2. Prepare Fresh Crosslinker (in anhydrous DMSO) prep_linker->react incubate 4. Incubate (30-60 min at RT or 2h at 4°C) react->incubate quench 5. Quench Reaction (add Tris buffer) incubate->quench purify 6. Purify Conjugate (desalting or dialysis) quench->purify analyze 7. Analyze Product (SDS-PAGE, etc.) purify->analyze

Caption: General workflow for protein crosslinking.

Procedure:

  • Prepare Protein: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[6] If your sample is in an amine-containing buffer, perform a buffer exchange first.[8]

  • Prepare Crosslinker: Immediately before use, dissolve the Bis-NHS-(PEG)n crosslinker in anhydrous DMSO to make a stock solution (e.g., 250 mM).[6]

  • Initiate Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess for a 0.1 mM protein solution).[6]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.[2]

  • Purify: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against a suitable buffer like PBS.[2]

  • Analyze: Analyze the final product using methods such as SDS-PAGE to confirm the formation of higher molecular weight crosslinked species.

Protocol for Testing NHS Ester Activity

This assay can determine if your NHS ester reagent is still active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[2] An active reagent will show a significant increase in absorbance at 260 nm after base treatment.[2][15]

Materials:

  • NHS ester reagent

  • Amine-free buffer, pH 7.0 (e.g., 0.1 M phosphate (B84403) buffer)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer.[2] If the reagent is not water-soluble, first dissolve it in a minimal amount of DMSO or DMF.[3]

  • Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm.

  • Induce Hydrolysis: Add a small volume of 0.5 N NaOH to the cuvette to raise the pH and induce complete hydrolysis of the NHS ester.

  • Measure Final Absorbance: After a few minutes, measure the absorbance at 260 nm again.

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has now released NHS. If there is little to no change, the reagent has likely been hydrolyzed and is inactive.[3]

References

Impact of pH on the stability and reactivity of Acid-PEG4-S-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid-PEG4-S-PEG4-Acid

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure and function of this compound?

A: this compound is a homobifunctional crosslinker. Its structure consists of a central sulfide (B99878) (thioether) bond, flanked by two polyethylene (B3416737) glycol (PEG) chains of four units each. Both ends are terminated with a carboxylic acid group. This structure allows for the conjugation of two amine-containing molecules through the terminal acid groups, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS). The PEG chains enhance water solubility and biocompatibility.[1][2]

Q2: How does pH affect the reactivity of the terminal carboxylic acid groups?

A: The reactivity of the carboxylic acid groups is highly pH-dependent, especially when using EDC/NHS chemistry for conjugation to primary amines.[3]

  • Activation Step (pH 4.5 - 6.0): The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment.[3] This minimizes the hydrolysis of EDC. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[3]

  • Coupling Step (pH 7.0 - 8.5): The subsequent reaction of the NHS-activated ester with a primary amine is favored at a neutral to slightly basic pH. This is because the amine needs to be in its unprotonated, nucleophilic form to react efficiently. Buffers like PBS are often used for this step.[3]

Q3: Is the central sulfide (thioether) linkage stable across different pH values?

A: Thioether linkages are generally very stable under a wide range of pH conditions, especially when compared to other linkages like disulfides or esters.[4] They are not typically susceptible to hydrolysis in acidic or basic aqueous solutions. However, they can be sensitive to oxidation, which is not directly pH-dependent but can be influenced by the overall buffer composition and presence of oxidizing agents.

Q4: How should I store solutions of this compound?

A: For optimal stability, it is recommended to store the compound in its solid, desiccated form at -20°C. If you need to prepare a stock solution, dissolve it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C. For aqueous solutions, it's best to prepare them fresh before use. Long-term storage of aqueous PEG solutions, especially at room temperature, can lead to a decrease in pH over time due to gradual oxidation.[5][6] Storing aqueous solutions frozen (-20°C) and protected from light can improve stability.[5][6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Conjugation Yield

If you are experiencing poor conjugation efficiency, several factors related to pH could be the cause.

Potential Cause Recommended Solution
Incorrect pH for EDC/NHS Activation Ensure the activation of the carboxylic acid groups is performed in a buffer with a pH between 4.5 and 6.0, such as MES buffer.[3][7]
Incorrect pH for Amine Coupling After activation, adjust the pH of the reaction mixture to 7.2-8.0 for the coupling step with your amine-containing molecule.[7][8] Using a two-step protocol is highly recommended.[9]
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[8] Perform the coupling step immediately after the activation step.
Incompatible Buffer Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they will compete with your intended reaction.[3]
Inactive Reagents EDC and NHS are moisture-sensitive.[3][10] Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[3] Prepare EDC/NHS solutions immediately before use.[10]
Problem 2: Precipitation During the Reaction

Precipitation of your target molecule or the PEG linker can significantly impact your results.

Potential Cause Recommended Solution
Protein Aggregation at Low pH Some proteins are not stable in the acidic conditions required for the activation step. Perform a solubility test for your protein in the activation buffer (e.g., MES, pH 5-6) before starting the conjugation.
High Concentration of EDC In some cases, very high concentrations of EDC can cause precipitation.[3] If you observe this, try reducing the molar excess of EDC used in the reaction.[9]
Poor Solubility of the Linker While the PEG4 units enhance water solubility, ensure the final concentration of the linker in your reaction is not above its solubility limit, especially if using co-solvents.

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation

This protocol is designed to maximize conjugation efficiency by optimizing the pH for each reaction step.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[9]

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[9]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[3]

  • Desalting column

Procedure:

  • Preparation: Allow EDC and Sulfo-NHS vials to warm to room temperature before opening.[3] Prepare all buffers and solutions.

  • Activation Step (pH 6.0):

    • Dissolve your this compound in the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the solution.

    • Incubate for 15-30 minutes at room temperature.[3]

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This also serves to adjust the pH for the next step.[9]

  • Coupling Step (pH 7.2-7.5):

    • Immediately add your amine-containing molecule to the activated linker solution. A 1:1 molar ratio is a good starting point.

    • If you did not perform a buffer exchange, adjust the pH of the reaction to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[8]

    • Incubate for 15 minutes.

  • Purification:

    • Purify your final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove the quenched linker and other byproducts.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to your experiments with this compound.

G start Start: Prepare Reagents (Linker, Molecule, Buffers) activation Step 1: Activation - Dissolve Linker in MES Buffer (pH 5-6) - Add EDC and Sulfo-NHS start->activation incubation1 Incubate 15-30 min at Room Temperature activation->incubation1 buffer_exchange Step 2: Buffer Exchange - Use desalting column - Equilibrate with PBS (pH 7.2-7.5) incubation1->buffer_exchange coupling Step 3: Coupling - Add amine-containing molecule buffer_exchange->coupling incubation2 Incubate 2 hours at RT or overnight at 4°C coupling->incubation2 quenching Step 4: Quenching - Add Tris or Hydroxylamine incubation2->quenching purification Step 5: Purification (e.g., Size Exclusion Chromatography) quenching->purification end_node End: Characterize Conjugate purification->end_node G issue issue cause cause solution solution start Low Conjugation Yield? ph_activation Activation pH Correct? (4.5-6.0) start->ph_activation Check ph_coupling Coupling pH Correct? (7.0-8.5) ph_activation->ph_coupling Yes sol_ph_activation Use MES buffer at pH 4.5-6.0 ph_activation->sol_ph_activation No buffer_type Buffer Type Correct? ph_coupling->buffer_type Yes sol_ph_coupling Adjust pH to 7.2-8.0 for coupling step ph_coupling->sol_ph_coupling No reagents_ok Reagents Fresh & Dry? buffer_type->reagents_ok Yes sol_buffer_type Avoid Tris, Glycine, Acetate buffers buffer_type->sol_buffer_type No sol_reagents_ok Use fresh EDC/NHS; Store desiccated at -20°C reagents_ok->sol_reagents_ok No

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recommended storage and handling of Acid-PEG4-S-PEG4-Acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1][2] It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize potential degradation from atmospheric moisture and oxygen. While the product may be shipped at ambient temperatures, indicating short-term stability, immediate and proper storage upon receipt is crucial to ensure its integrity for long-term use.[1][2]

Q2: How should I handle the compound once the vial is opened?

Before opening the vial, it is essential to allow it to warm to room temperature to prevent condensation of moisture, which can compromise the compound's stability. For PEG reagents with moisture-sensitive functional groups, it is recommended to handle them in a controlled environment, such as a glove box or under a stream of inert gas. If you do not plan to use the entire quantity at once, it is best to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to the atmosphere.

Q3: What solvents are suitable for dissolving this compound, and how should the solutions be stored?

This compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[3] For applications in aqueous buffers, it is common to first prepare a concentrated stock solution in an anhydrous organic solvent and then dilute it into the aqueous reaction buffer.

Stock solutions should be prepared using anhydrous solvents to prevent hydrolysis. It is recommended to store these solutions at -20°C or -80°C.[4] When stored properly, solutions in anhydrous DMSO or DMF are generally stable for up to one month at -20°C and up to six months at -80°C.[4] Always seal the vials tightly to prevent moisture absorption.

Q4: How stable is the thioether (-S-) linkage in this molecule?

The thioether linkage is generally a stable covalent bond under most bioconjugation conditions. However, it can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to atmospheric oxygen. Oxidation of the thioether can lead to the formation of sulfoxides or sulfones, which may alter the properties of the linker. To prevent oxidation, it is recommended to use degassed buffers and solvents for your reactions and to store the compound and its solutions under an inert atmosphere.

Troubleshooting Guide

Issue 1: Low or no conjugation efficiency when reacting this compound with an amine-containing molecule.

  • Did you activate the carboxylic acid groups? The carboxylic acid ends of this linker require activation to react efficiently with primary amines. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

  • Are you using the correct pH for the reaction steps? The EDC/NHS activation of carboxylic acids is most efficient at a slightly acidic pH (typically pH 4.5-6.0).[2][5] The subsequent reaction of the activated NHS-ester with the primary amine is optimal at a pH of 7.0-8.5.[2][5] A two-step protocol where the pH is adjusted after the initial activation is often recommended for higher efficiency.

  • Are your EDC and NHS reagents fresh? EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly in a desiccated environment.[5] Using fresh or properly stored reagents is critical for successful activation.

  • Does your buffer contain competing nucleophiles? Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete in the reaction.[5] Use non-reactive buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[5]

Issue 2: Precipitation of my protein/molecule during the conjugation reaction.

  • Could it be protein aggregation? Changes in pH or the addition of reagents can sometimes lead to the aggregation of proteins.[5] Ensure your protein is soluble and stable in the chosen reaction buffers. Performing a buffer exchange prior to conjugation can help ensure compatibility.

  • Is the concentration of EDC too high? In some cases, very high concentrations of EDC can cause precipitation. If you are using a large excess of EDC and observing this issue, consider reducing the amount used.[5]

Issue 3: How can I confirm that the conjugation was successful?

Several analytical techniques can be used to confirm the successful conjugation of this compound to your molecule of interest. These include:

  • SDS-PAGE: For protein conjugations, a successful reaction will result in an increase in the apparent molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This technique can be used to determine the precise molecular weight of the conjugate, confirming the addition of the PEG linker.

  • HPLC (e.g., size-exclusion or reversed-phase): HPLC can be used to separate the conjugated product from the unreacted starting materials, allowing for both confirmation and purification.

Data Presentation

ParameterRecommended ConditionNotes
Storage (Solid) -20°C, dry, dark, under inert gasLong-term stability
Storage (Solution) -20°C to -80°C in anhydrous solventUp to 1 month at -20°C, up to 6 months at -80°C[4]
Shipping Ambient temperatureIndicates short-term stability
Solubility DMSO, DMF, DCMPrepare stock solutions in anhydrous solvents
Activation pH (EDC/NHS) 4.5 - 6.0Use of MES buffer is common[5]
Coupling pH (to Amine) 7.0 - 8.5Use of PBS or borate buffer is recommended[5]

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes a general method for conjugating the dicarboxylic acid linker to a protein with available primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, add the this compound stock solution to the Activation Buffer.

    • Add EDC and Sulfo-NHS to the linker solution. A molar ratio of 1:2:2 (linker:EDC:Sulfo-NHS) is a common starting point.

    • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

  • Protein Coupling:

    • Buffer exchange the protein of interest into the Coupling Buffer using a desalting column.

    • Adjust the pH of the activated linker solution to 7.5 by adding Coupling Buffer.

    • Immediately add the protein solution to the activated linker. The molar ratio of linker to protein should be optimized for the desired degree of labeling. A 10- to 20-fold molar excess of the linker is a typical starting point.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Stir for an additional 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by purifying the protein conjugate using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

troubleshooting_workflow start Low/No Conjugation check_activation Carboxylic Acid Activated with EDC/NHS? start->check_activation check_ph Correct pH for Activation & Coupling? check_activation->check_ph Yes activate Activate with EDC/NHS check_activation->activate No check_reagents EDC/NHS Reagents Fresh? check_ph->check_reagents Yes adjust_ph Use pH 4.5-6.0 for Activation, 7.0-8.5 for Coupling check_ph->adjust_ph No check_buffer Buffer Free of Competing Nucleophiles? check_reagents->check_buffer Yes fresh_reagents Use Fresh, Anhydrous EDC/NHS check_reagents->fresh_reagents No correct_buffer Use MES for Activation, PBS for Coupling check_buffer->correct_buffer No success Successful Conjugation check_buffer->success Yes activate->check_ph adjust_ph->check_reagents fresh_reagents->check_buffer correct_buffer->success

Caption: Troubleshooting workflow for low conjugation efficiency.

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) peg_acid PEG-COOH activated_intermediate O-acylisourea intermediate peg_acid->activated_intermediate + edc EDC edc->activated_intermediate nhs NHS nhs_ester PEG-NHS Ester (more stable) activated_intermediate->nhs_ester + NHS amide_bond PEG-CO-NH-Protein (Stable Amide Bond) nhs_ester->amide_bond + protein_nh2 Protein-NH2 protein_nh2->amide_bond

Caption: Two-step EDC/NHS reaction pathway for amide bond formation.

References

Minimizing side reactions in Acid-PEG4-S-PEG4-Acid bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to minimize side reactions and optimize bioconjugation experiments using Acid-PEG4-S-PEG4-Acid linkers.

Troubleshooting Guide

This section addresses specific issues that may arise during the bioconjugation process in a direct question-and-answer format.

Problem: Low or No Conjugation Yield

Q: My conjugation efficiency is unexpectedly low. What are the most likely causes and how can I improve it?

A: Low conjugation efficiency is a common problem that can often be traced back to one of several factors related to reaction conditions and reagent quality.

  • Suboptimal pH: The reaction between an N-hydroxysuccinimide (NHS) activated PEG-acid and a primary amine is highly pH-dependent. If the pH is too low (<7.2), the primary amines on the protein will be protonated (-NH3+) and non-nucleophilic, preventing the reaction.[1][2][3] If the pH is too high (>8.5), the rate of hydrolysis of the activated NHS ester increases dramatically, deactivating the linker before it can react with the protein.[1][4][5][6]

  • Improper Buffer Composition: The presence of competing nucleophiles, especially primary amines, in your buffer will significantly reduce yield. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are incompatible with NHS ester chemistry and must be avoided.[3][4][6]

  • Reagent Inactivity: The this compound linker, particularly after activation with EDC/NHS, is sensitive to moisture.[7] Improper storage or handling can lead to hydrolysis and loss of reactivity. Always allow the reagent to warm to room temperature before opening the vial to prevent condensation, and use anhydrous solvents like DMSO or DMF for initial dissolution.[4][7][8]

  • Low Reactant Concentration: The hydrolysis of the NHS ester is a competing side reaction that is particularly problematic at low protein concentrations.[][10] Increasing the concentration of the protein (a concentration of at least 2 mg/mL is recommended) can favor the desired bioconjugation reaction.[3]

  • Steric Hindrance: The primary amines (N-terminus and lysine (B10760008) ε-amino groups) on the target biomolecule must be accessible to the PEG linker.[3] If the target sites are buried within the protein's structure, the reaction efficiency will be poor.

Problem: Product Aggregation

Q: My final conjugate is showing significant aggregation after the reaction. How can I prevent this?

A: While PEG linkers are known to improve the solubility of conjugates, aggregation can still occur, especially when dealing with hydrophobic payloads or high drug-to-antibody ratios (DAR).[11]

  • Hydrophobicity: The "this compound" linker itself is hydrophilic, but if it is used to conjugate a very hydrophobic molecule, the resulting conjugate may have a tendency to aggregate. Using branched or multi-arm PEG linkers can sometimes help by better shielding the hydrophobic drug.[11]

  • Reaction Conditions: High concentrations of reactants can sometimes lead to aggregation. Consider optimizing the protein and linker concentrations.

  • Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for the stability of your specific protein.

  • Purification: Prompt purification after the reaction is crucial. Methods like Size Exclusion Chromatography (SEC) are very effective at removing aggregates from the desired monomeric conjugate.[][13]

Problem: Poor Reproducibility

Q: I am observing significant batch-to-batch variability in my conjugation results. What factors should I standardize?

A: Lack of reproducibility is often due to minor, uncontrolled variations in reagents or protocol execution.

  • Reagent Handling and Storage: PEG reagents with reactive functionalities are sensitive to moisture, light, and temperature.[7][14][15] Store all reagents under the recommended conditions, typically at -15°C or below, under an inert atmosphere like argon or nitrogen, and protected from light.[7][14] Do not prepare large stock solutions of activated NHS esters, as they hydrolyze over time; prepare them fresh for each use.[16]

  • Buffer Preparation: Always use freshly prepared buffers and verify the pH with a calibrated meter immediately before starting the reaction. The pH is the most critical parameter for this conjugation.[4]

  • Precise Parameter Control: Ensure precise and consistent control over reaction time, temperature, and mixing. Small deviations in these parameters can affect the balance between the desired reaction and the hydrolysis side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using this compound, and how is it minimized?

A1: The primary side reaction occurs after the carboxylic acid groups are activated (e.g., as NHS esters). The most significant side reaction is the hydrolysis of the activated ester by water.[5][10] This reaction competes with the desired reaction with the amine on the biomolecule and converts the activated ester back into an unreactive carboxylic acid, reducing the overall efficiency.[2] To minimize hydrolysis, reactions should be performed at an optimal pH (7.2-8.5), at controlled temperatures (room temperature or 4°C), and for a defined duration.[3][6]

Q2: What is the optimal pH for this conjugation and why is it so critical?

A2: The optimal pH for conjugating an activated NHS ester to a primary amine is a compromise, typically between pH 7.2 and 8.5 .[5][6][] This range is critical because it balances two competing factors:

  • Amine Reactivity: The primary amine on the protein must be deprotonated (-NH2) to act as a nucleophile. This is favored as the pH increases above the amine's pKa.[1]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, which accelerates significantly at higher pH. The half-life of an NHS ester can drop from hours at pH 7 to just minutes at pH 8.6.[6] Therefore, working within the 7.2-8.5 range maximizes the concentration of reactive amines while keeping the rate of hydrolysis manageable.[1]

Q3: Which buffers should I use for the conjugation, and which should I absolutely avoid?

A3: It is critical to use amine-free buffers.

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate (B1201080) buffers are all excellent choices, provided their pH is adjusted to the optimal range (7.2-8.5).[1][4][6]

  • Buffers to Avoid: Absolutely avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These molecules will compete with your target biomolecule for reaction with the activated PEG linker, drastically reducing your conjugation efficiency.[3][6]

Q4: How should I properly store and handle the this compound reagent?

A4: Proper storage is essential to maintain the reagent's activity. PEG derivatives should be stored in a freezer at -15°C or below, protected from light and moisture.[7][8][14] The container should be sealed under a dry, inert atmosphere like nitrogen or argon.[7] Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the cold product.[7][8]

Q5: Can the activated Acid-PEG-Acid linker react with other amino acid residues besides lysine?

A5: Yes, while the primary target for NHS esters are primary amines (the ε-amino group of lysine and the N-terminus), side reactions with other nucleophilic residues can occur.[5] NHS esters have been shown to react with the hydroxyl groups of serine, threonine, and tyrosine.[17] However, these reactions are generally less efficient than the reaction with primary amines, and the resulting ester bonds are less stable than the amide bond formed with lysine.[5][18]

Q6: What are the most effective methods to purify the final PEGylated conjugate?

A6: Purification is necessary to remove unreacted PEG linker, reaction byproducts, and any protein aggregates. The most common and effective methods are:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller molecules like the unreacted PEG linker and hydrolysis byproducts, as well as for separating aggregates from the desired monomer.[][13]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be used to separate unreacted protein from PEGylated versions and even positional isomers.[][19]

  • Dialysis or Ultrafiltration: These methods are useful for removing small molecule impurities but are less effective at separating different PEGylated forms or removing aggregates.[13]

Data Summary Tables

Table 1: Recommended Reaction Parameters for Two-Step EDC/NHS Conjugation

ParameterRecommended ConditionRationale
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine nucleophilicity and NHS ester stability.[1][4][6]
Reaction Buffer Phosphate, Bicarbonate, BorateAmine-free to prevent competing reactions.[4][6]
Temperature 4°C or Room TemperatureLower temperature minimizes hydrolysis but may require longer reaction times.[1][3]
Incubation Time 30 min - 4 hours (RT) or Overnight (4°C)Dependent on the reactivity of the specific protein and temperature.[1][6][16]
Molar Excess (Linker:Protein) 5- to 20-foldDrives the reaction towards the desired product.[1][16]
Protein Concentration > 2 mg/mLHigher concentration favors the bimolecular reaction over hydrolysis.[3]

Table 2: Representative Half-life of NHS Esters in Aqueous Buffer

pHTemperatureApproximate Half-Life
7.00 °C4 - 5 hours[6]
8.04 °C~ 1 hour (estimated)
8.64 °C10 minutes[6]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation to a Protein

This protocol first activates the carboxylic acid groups of the this compound linker to form a more stable NHS ester, which is then added to the protein solution.

Materials:

  • This compound

  • Protein of interest in amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., SEC column)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare Activated Linker Solution (Perform immediately before use): a. Allow the this compound, EDC, and NHS vials to equilibrate to room temperature. b. Dissolve the this compound linker and a 1.5-fold molar excess of both EDC and NHS in anhydrous DMSO. c. Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 10-fold) of the freshly activated linker solution to the protein solution. The volume of DMSO added should not exceed 10% of the total reaction volume.[6][16] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction (Optional but Recommended): a. Add Quenching Buffer to a final concentration of 20-50 mM Tris. b. Incubate for 15-30 minutes to quench any unreacted NHS esters.

  • Purification: a. Purify the conjugate from excess linker and byproducts using a desalting column, dialysis, or size exclusion chromatography. SEC is recommended for the best separation of conjugate, free protein, and aggregates.[]

  • Characterization and Storage: a. Characterize the final conjugate (e.g., using SDS-PAGE, SEC, or Mass Spectrometry) to determine the degree of labeling. b. Store the purified conjugate under conditions optimal for the specific protein.

Visualizations

G cluster_activation Step 1: Carboxyl Activation cluster_reaction Step 2: Competing Reactions PEG_Acid R-COOH (PEG-Acid) Activated_Ester R-CO-NHS (Amine-Reactive Ester) PEG_Acid->Activated_Ester + EDC, NHS EDC EDC NHS NHS Activated_Ester_2 R-CO-NHS Protein_NH2 Protein-NH2 H2O H2O (Water) Desired_Product Protein-NH-CO-R (Stable Amide Bond) Side_Product R-COOH (Hydrolyzed Linker) Activated_Ester_2->Desired_Product Desired Reaction (Aminolysis) pH 7.2-8.5 Activated_Ester_2->Side_Product Side Reaction (Hydrolysis) Increases at high pH

Caption: Reaction pathway for NHS ester conjugation showing the desired aminolysis versus the hydrolysis side reaction.

G Start Start: Low Conjugation Yield Check_pH Is reaction pH between 7.2 - 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? (e.g., PBS, Borate) Check_pH->Check_Buffer Yes Adjust_pH Action: Adjust pH of a fresh buffer solution. Check_pH->Adjust_pH No Check_Reagent Was reagent stored correctly and handled properly? Check_Buffer->Check_Reagent Yes Change_Buffer Action: Buffer exchange into an appropriate amine-free buffer. Check_Buffer->Change_Buffer No Check_Concentration Is protein concentration > 2 mg/mL? Check_Reagent->Check_Concentration Yes New_Reagent Action: Use a fresh vial of reagent following best practices. Check_Reagent->New_Reagent No Success Yield Likely to Improve Check_Concentration->Success Yes Increase_Conc Action: Increase protein and/or linker concentration. Check_Concentration->Increase_Conc No Adjust_pH->Start Change_Buffer->Start New_Reagent->Start Increase_Conc->Start

Caption: A logical workflow for troubleshooting low bioconjugation yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Prep_Protein 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Activate 3. Activate Linker with EDC/NHS in Anhydrous DMSO (15-30 min) Prep_Protein->Activate Prep_Reagents 2. Equilibrate Linker, EDC, & NHS to RT Prep_Reagents->Activate Conjugate 4. Add Activated Linker to Protein Solution (1-4h RT or O/N 4°C) Activate->Conjugate Quench 5. Quench Reaction with Tris Buffer Conjugate->Quench Purify 6. Purify Conjugate (SEC Recommended) Quench->Purify Analyze 7. Characterize & Store Final Product Purify->Analyze

Caption: Experimental workflow for the two-step Acid-PEG-Acid conjugation protocol.

References

Validation & Comparative

A Comparative Guide to Non-Cleavable PROTAC Linkers: Focus on Acid-PEG4-S-PEG4-Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2][3] This guide provides an objective comparison of Acid-PEG4-S-PEG4-Acid and other non-cleavable PROTAC linkers, supported by experimental data, to inform the rational design of potent protein degraders.

Overview of Non-Cleavable PROTAC Linkers

Non-cleavable linkers offer greater stability in circulation and are designed to remain intact as the PROTAC facilitates the degradation of the target protein.[4] The most common non-cleavable linkers fall into two main categories: flexible chains, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and more rigid structures incorporating cyclic moieties like piperidine (B6355638) or piperazine (B1678402).[5][6]

This compound is a bifunctional, PEG-based linker. The polyethylene glycol (PEG) chains enhance hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule.[7][] The central sulfide (B99878) atom and the terminal carboxylic acid groups provide points for conjugation to the target and E3 ligase ligands.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize experimental data from various studies comparing the performance of different non-cleavable linker types.

Table 1: Impact of Flexible Linker Length and Composition on Target Protein Degradation

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradation-[1][9]
TBK1Alkyl/Ether21396[1][9]
TBK1Alkyl/Ether2929276[1][9]
ERαPEG12Effective DegradationNot Reported[1]
ERαPEG16More Potent DegradationNot Reported[1]
CRBNAlkyl9Concentration-dependent decreaseNot Reported[1]
CRBNPEG8More potent than alkyl linkerNot Reported[1]

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTAC 54Exhibited degradation[1]
Rigid (Disubstituted phenyl)PROTACs 55-57No activity[1]

Key Performance Characteristics of Non-Cleavable Linkers

Polyethylene Glycol (PEG) Linkers (e.g., this compound)

PEG linkers are widely used due to their ability to increase the solubility and reduce the immunogenicity of conjugated molecules. The flexibility of PEG chains can be advantageous for inducing the formation of a stable ternary complex between the target protein and the E3 ligase.[10] However, excessively long PEG chains can sometimes hinder cell permeability.[11] The gauche effect of PEG-type linkers may contribute to a higher proportion of folded conformations, which can be beneficial for cell permeability compared to more linear alkyl linkers.[12]

Alkyl Linkers

Alkyl chains are another common type of flexible linker. They are synthetically straightforward and their length can be easily varied.[1] While they can be effective in promoting protein degradation, their hydrophobic nature may negatively impact the overall solubility of the PROTAC.[2]

Rigid Linkers

Rigid linkers, often containing cyclic structures like piperazine or piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[2][6] The inclusion of a piperazine moiety has been shown to increase solubility upon protonation.[13] However, the reduced conformational flexibility of rigid linkers can also prevent the formation of a productive ternary complex if the geometry is not optimal.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PROTAC linker performance.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.[14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer on ice.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[10]

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the secondary antibody for 1 hour at room temperature.[10][14]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle control.[14]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the target protein-PROTAC-E3 ligase ternary complex.

Isothermal Titration Calorimetry (ITC):

  • Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.[5]

  • General Protocol: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.[2]

Surface Plasmon Resonance (SPR):

  • Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.[5]

  • General Protocol: One protein (e.g., the E3 ligase) is immobilized on a sensor chip. The PROTAC, alone or in complex with the target protein, is flowed over the chip, and the binding events are detected in real-time.[15]

NanoBRET™ Assay:

  • Objective: To measure ternary complex formation in live cells.[16]

  • General Protocol: The target protein is expressed as a NanoLuc® fusion (energy donor), and the E3 ligase is expressed as a HaloTag® fusion labeled with a fluorescent ligand (energy acceptor). The formation of the ternary complex brings the donor and acceptor into proximity, resulting in a measurable bioluminescence resonance energy transfer (BRET) signal.[5][16]

Cell Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Objective: To evaluate the passive permeability of a PROTAC across an artificial lipid membrane.[7][17]

  • General Protocol: A solution of the PROTAC is placed in a donor well, and its diffusion across a lipid-infused artificial membrane to an acceptor well is measured over time.[2]

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTACs.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Biophysical Biophysical Assays (ITC, SPR) Design->Biophysical Cellular_Permeability Cellular Permeability (PAMPA, Caco-2) Design->Cellular_Permeability Degradation Protein Degradation (Western Blot) Biophysical->Degradation Cellular_Permeability->Degradation Ternary_Complex_Cell In-Cell Ternary Complex (NanoBRET) Degradation->Ternary_Complex_Cell Lead_Optimization Lead Optimization Degradation->Lead_Optimization Ternary_Complex_Cell->Lead_Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The rational design of the linker is a critical step in the development of effective PROTACs. While there is no one-size-fits-all solution, understanding the properties of different non-cleavable linker classes provides a strong foundation for empirical optimization. Flexible linkers like PEG-based structures, such as this compound, offer advantages in terms of solubility and conformational adaptability. In contrast, alkyl linkers provide synthetic ease but may compromise solubility, and rigid linkers can enhance potency and pharmacokinetic properties through conformational constraint. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation of various linker types and lengths using the robust experimental protocols outlined in this guide.

References

A Tale of Two Tethers: A Comparative Guide to Thioether (Acid-PEG4-S-PEG4-Acid) and Disulfide (Acid-PEG4-SS-PEG4-Acid) Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in drug development, the choice of linker technology is paramount to the success of a bioconjugate. This guide provides a comprehensive comparison of two prominent polyethylene (B3416737) glycol (PEG)-based linkers: the non-cleavable Acid-PEG4-S-PEG4-Acid and the cleavable Acid-PEG4-SS-PEG4-Acid. By examining their fundamental properties, performance in biological systems, and the experimental methodologies for their evaluation, we aim to equip scientists with the knowledge to make informed decisions for their therapeutic candidates.

At the heart of this comparison lies a critical distinction: the stability of the thioether bond versus the conditional lability of the disulfide bridge. The this compound linker, with its robust thioether linkage, represents a non-cleavable strategy. In contrast, the Acid-PEG4-SS-PEG4-Acid linker incorporates a disulfide bond, designed for cleavage within the reducing environment of the cell. This fundamental difference dictates the mechanism of payload release and profoundly influences the stability, efficacy, and toxicity profile of the resulting bioconjugate, particularly in the context of antibody-drug conjugates (ADCs).

At a Glance: Key Differences and Structural Representation

FeatureThis compound (Thioether)Acid-PEG4-SS-PEG4-Acid (Disulfide)
Linker Type Non-cleavableCleavable
Core Linkage Thioether (-S-)Disulfide (-S-S-)
Release Mechanism Proteolytic degradation of the antibody in the lysosomeReduction of the disulfide bond, primarily by intracellular glutathione
Plasma Stability HighGenerally lower than thioether, but can be engineered for improved stability
Bystander Effect NoYes, the released payload can diffuse to neighboring cells
Key Advantage Enhanced stability and potentially wider therapeutic windowPotential for killing antigen-negative tumor cells in a heterogeneous tumor
Key Disadvantage Relies on internalization and degradation for payload releasePotential for premature payload release in circulation, leading to off-target toxicity

Performance Data: A Quantitative Look

Direct, head-to-head comparisons of ADCs differing only by a thioether versus a disulfide PEG linker are not abundantly available in public literature. However, studies comparing the broader classes of non-cleavable (including thioether) and cleavable (including disulfide) linkers provide valuable insights into their performance characteristics.

One study investigating antibody-maytansinoid conjugates found that the area under the curve (AUC) for the metabolites of a thioether-linked ADC (huC242-SMCC-DM1) in the tumor over 7 days was approximately 2-fold greater than that of disulfide-linked conjugates.[1] This suggests that the non-cleavable linker delivers a higher cumulative amount of the payload metabolite to the tumor. However, the lipophilic metabolites released from the disulfide-linked conjugates were found to be nearly 1000 times more cytotoxic in cell-based assays when added extracellularly, highlighting the potent bystander killing potential of cleavable linkers.[1]

ParameterThioether-Linked ADC (Conceptual)Disulfide-Linked ADC (Conceptual)Reference
Plasma Half-life (t1/2) LongerShorter[2]
Tumor Accumulation of Metabolites (AUC) HigherLower[1]
In Vitro Cytotoxicity of Released Payload Lower (payload is attached to an amino acid)Higher (free, lipophilic payload)[1]
In Vivo Efficacy Can be superior due to stabilityCan be superior due to bystander effect[1][2]
Off-target Toxicity Generally lowerPotentially higher due to premature release[]

Note: This table presents conceptual data based on general findings from comparative studies of non-cleavable and cleavable linkers. Specific performance will vary depending on the antibody, payload, and target.

Experimental Protocols

Accurate assessment of linker performance is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments used to evaluate the stability and efficacy of ADCs with thioether and disulfide linkers.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, predicting its potential for premature payload release in vivo.

Protocol:

  • Incubation: Incubate the ADC (e.g., 100 µg/mL) in human plasma at 37°C. Include a control sample of the ADC in a buffer like PBS.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, and 144 hours).

  • Sample Processing: At each time point, precipitate plasma proteins using a solvent like acetonitrile. Centrifuge the samples to pellet the precipitated proteins.

  • Analysis of Released Payload: Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.

  • Analysis of Intact ADC: The pellet containing the ADC can be analyzed to determine the drug-to-antibody ratio (DAR) over time. This can be done using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) after appropriate sample preparation.

  • Data Analysis: Quantify the amount of released payload and the change in DAR over time. For disulfide linkers, a significant increase in free payload and a decrease in DAR would indicate instability. Thioether-linked ADCs are expected to show high stability with minimal change.

In Vivo Pharmacokinetic and Stability Assessment

This experiment determines the pharmacokinetic profile and in vivo stability of the ADC.

Protocol:

  • Animal Dosing: Administer the ADC intravenously to an appropriate animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.

  • Quantification of Total Antibody, Intact ADC, and Free Payload:

    • Total Antibody: Use an ELISA that captures the antibody regardless of whether the payload is attached.

    • Intact ADC: Use an ELISA that detects both the antibody and the payload to quantify the amount of ADC with the drug still conjugated.

    • Free Payload: Use LC-MS/MS to quantify the amount of prematurely released payload in the plasma samples after protein precipitation.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, and half-life) for the total antibody, intact ADC, and free payload. This data provides a comprehensive view of the ADC's in vivo stability.

Bystander Effect Assay (for Disulfide Linkers)

This assay quantifies the ability of the payload released from a cleavable linker to kill neighboring antigen-negative cells.

Protocol:

  • Cell Co-culture: Co-culture antigen-positive (target) cells with antigen-negative cells. The antigen-negative cells should be labeled (e.g., with GFP) for easy identification.

  • ADC Treatment: Treat the co-culture with the disulfide-linked ADC. As a negative control, use a non-cleavable (thioether-linked) ADC.

  • Cell Viability Assessment: At various time points, assess the viability of both the antigen-positive and the labeled antigen-negative cells using methods like flow cytometry or high-content imaging.

  • Data Analysis: A significant decrease in the viability of the antigen-negative cells in the presence of the disulfide-linked ADC (and in the presence of antigen-positive cells) indicates a bystander effect.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action, experimental workflows, and a relevant signaling pathway.

Mechanism of Action: Thioether vs. Disulfide Linkers cluster_thioether This compound (Thioether) cluster_disulfide Acid-PEG4-SS-PEG4-Acid (Disulfide) T_ADC ADC in Circulation T_Internalization Internalization into Target Cell T_ADC->T_Internalization T_Lysosome Lysosomal Trafficking T_Internalization->T_Lysosome T_Degradation Antibody Degradation T_Lysosome->T_Degradation T_Release Payload-Linker-Amino Acid Release T_Degradation->T_Release T_Action Payload Action T_Release->T_Action D_ADC ADC in Circulation D_Internalization Internalization into Target Cell D_ADC->D_Internalization D_Cytosol Cytosolic Environment (High Glutathione) D_Internalization->D_Cytosol D_Cleavage Disulfide Cleavage D_Cytosol->D_Cleavage D_Release Free Payload Release D_Cleavage->D_Release D_Action Payload Action D_Release->D_Action D_Bystander Bystander Effect (Payload diffuses to neighboring cells) D_Release->D_Bystander

Caption: Mechanisms of payload release for thioether and disulfide linkers.

Experimental Workflow: In Vitro Plasma Stability Start ADC Sample Incubation Incubate in Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Time_Points->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Pellet Pellet Centrifugation->Pellet LC_MS LC-MS/MS Analysis Supernatant->LC_MS HIC_HPLC HIC or RP-HPLC Analysis Pellet->HIC_HPLC Free_Payload Quantify Free Payload LC_MS->Free_Payload Intact_ADC Determine DAR HIC_HPLC->Intact_ADC

Caption: Workflow for assessing ADC linker stability in vitro.

Signaling Pathway: Microtubule Inhibition by Auristatins (e.g., MMAE) MMAE MMAE (Payload) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymerization MMAE->Microtubule Inhibits Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of microtubule inhibitors like MMAE.

Conclusion: Making the Right Choice

The decision between a non-cleavable thioether linker like this compound and a cleavable disulfide linker such as Acid-PEG4-SS-PEG4-Acid is not straightforward and depends heavily on the specific therapeutic strategy.

Choose this compound (Thioether) when:

  • Maximum stability in circulation is the top priority.

  • A wider therapeutic window is desired, and off-target toxicity is a major concern.

  • The target antigen is reliably and homogeneously expressed on all tumor cells.

  • The payload is sufficiently potent even when attached to a linker and amino acid residue.

Choose Acid-PEG4-SS-PEG4-Acid (Disulfide) when:

  • A bystander effect is desired to eliminate antigen-negative tumor cells in a heterogeneous tumor.

  • The free, unmodified payload is required for maximum potency.

  • The payload has good membrane permeability to facilitate the bystander effect.

  • Some degree of controlled instability in the reducing intracellular environment is acceptable and beneficial.

Ultimately, empirical testing is indispensable. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of bioconjugates, enabling researchers to select the optimal linker technology to advance their most promising candidates toward the clinic.

References

A Comparative Guide to Thioether Bonds and Alternative Linkages in Crosslinker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Covalent Linkages for Bioconjugation

The strategic selection of a chemical linkage is a critical decision in the development of bioconjugates, influencing the stability, efficacy, and safety of therapeutics such as antibody-drug conjugates (ADCs) and other targeted therapies. An ideal crosslinker must be stable enough to endure systemic circulation, preventing premature payload release, yet allow for controlled cleavage or maintain integrity at the target site. This guide provides an in-depth, objective comparison of the thioether bond against other prevalent linkages—disulfide and amide bonds—supported by experimental data and detailed methodologies.

At a Glance: Comparing Key Crosslinker Linkages

The stability and reactivity of a crosslinker are paramount to its function. The following table summarizes the quantitative performance of thioether, disulfide, and amide bonds under physiologically relevant conditions.

Linkage TypeFormation Chemistry (Example)Stability in Circulation (Human Plasma, ~pH 7.4, 37°C)Cleavage MechanismKey AdvantagesKey Disadvantages
Thioether Maleimide (B117702) + ThiolVariable Half-life: Can range from hours to days. Susceptible to retro-Michael reaction, but can be stabilized by hydrolysis of the succinimide (B58015) ring (stabilized form has a half-life of over 2 years)[1][2].Non-cleavable under physiological reducing conditions.High stability (post-hydrolysis or via haloacetyl), good specificity for thiols.Potential for instability and thiol exchange (maleimide chemistry), slower reaction kinetics for some formation methods.
Haloacetyl + ThiolHighly Stable: Considered irreversible under physiological conditions[1].Non-cleavable under physiological reducing conditions.High stability, forms a robust linkage.Can have side reactions with other nucleophiles at higher pH or with excess reagent.
Disulfide Thiol-Disulfide ExchangeModerately Stable: Half-life can vary. Designed to be cleaved in the reducing intracellular environment[3][].Reducible: Cleaved by reducing agents like glutathione (B108866) (GSH).Cleavable under specific biological conditions, enabling controlled drug release.Potential for premature cleavage in circulation due to endogenous reducing agents.
Amide NHS Ester + AmineExtremely Stable: Half-life estimated to be hundreds of years at neutral pH[5].Non-cleavable under physiological conditions; requires harsh conditions (strong acid/base) or specific enzymes for hydrolysis[5][6].Exceptional stability and resistance to hydrolysis.Irreversible nature may not be suitable for applications requiring payload release.

In-Depth Analysis of Linkage Chemistries

The Thioether Bond: A Stable and Versatile Linkage

Thioether bonds (R-S-R') are covalent linkages characterized by their general stability against hydrolysis and reducing agents, making them a popular choice for creating permanent crosslinks in bioconjugates[1].

Formation Chemistries:

  • Maleimide-Thiol Michael Addition: This is a widely used method that reacts a maleimide with a thiol (typically from a cysteine residue) at a pH of 6.5-7.5. The reaction is fast and highly selective for thiols. However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation. Hydrolysis of the succinimide ring can significantly increase the stability of the thioether bond[1][2].

  • Haloacetyl Chemistry: Haloacetyl groups (e.g., iodoacetyl, bromoacetyl) react with thiols via nucleophilic substitution to form a highly stable and irreversible thioether bond. This reaction is typically performed at a slightly alkaline pH (around 8.3)[7].

  • Thiol-ene Reaction: This "click" chemistry approach involves the radical-mediated addition of a thiol to an alkene, creating a stable thioether linkage under mild, often photoinitiated, conditions[3].

  • Divinyl Sulfone Chemistry: Divinyl sulfone can react with nucleophiles like thiols to form stable thioether crosslinks.

Advantages:

  • High Stability: Thioether bonds, especially those formed from haloacetyl chemistry or after maleimide ring hydrolysis, are very stable under physiological conditions[1].

  • Specificity: The reaction chemistries to form thioether bonds are often highly specific for thiol groups, allowing for site-specific conjugation.

Disadvantages:

  • Potential Instability (Maleimide): The initial product of the maleimide-thiol reaction can be reversible, leading to off-target effects[1].

  • Irreversibility: The stability of the thioether bond means it is not cleavable by endogenous reducing agents, which may be a disadvantage if payload release is desired.

The Disulfide Bond: A Reducible Linkage for Controlled Release

Disulfide bonds (R-S-S-R') are a common feature in native protein structures and are frequently employed in drug delivery systems where controlled release is necessary.

Formation Chemistry:

  • Thiol-Disulfide Exchange: This reaction involves the interaction of a thiol on one molecule with a pyridyl disulfide on another, forming a new disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically[8].

Advantages:

  • Cleavability: Disulfide bonds are stable in the oxidative environment of the bloodstream but are readily cleaved in the reducing environment inside a cell, where the concentration of glutathione is significantly higher[]. This allows for targeted drug release.

Disadvantages:

  • Premature Cleavage: The presence of reducing agents in plasma can lead to some degree of premature cleavage of the disulfide bond, potentially causing off-target toxicity[3].

The Amide Bond: The Gold Standard for Stability

Amide bonds (R-CO-NH-R') are the fundamental linkages in peptides and proteins and are known for their exceptional stability.

Formation Chemistry:

  • NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters react efficiently with primary amines (from lysine (B10760008) residues or the N-terminus) under neutral to slightly basic conditions (pH 7.2-8.5) to form a stable amide bond[9].

Advantages:

  • Exceptional Stability: Amide bonds are extremely resistant to hydrolysis under physiological conditions, with an estimated half-life of several hundred years[5].

Disadvantages:

  • Irreversibility: The extreme stability of the amide bond makes it unsuitable for applications that require the cleavage of the linker and release of a payload.

Signaling Pathways and Experimental Workflows

Linkage_Formation_Pathways Figure 1. Formation of Different Crosslinker Linkages cluster_thioether Thioether Bond Formation cluster_disulfide Disulfide Bond Formation cluster_amide Amide Bond Formation Protein-SH Protein-SH Thioether_Product Thioether Bond (Succinimide Adduct) Protein-SH->Thioether_Product Michael Addition pH 6.5-7.5 Stable_Thioether Stable Thioether Bond Protein-SH->Stable_Thioether Nucleophilic Substitution pH ~8.3 Maleimide-Linker Maleimide-Linker Maleimide-Linker->Thioether_Product Haloacetyl-Linker Haloacetyl-Linker Haloacetyl-Linker->Stable_Thioether Protein-SH_2 Protein-SH Disulfide_Product Disulfide Bond Protein-SH_2->Disulfide_Product Thiol-Disulfide Exchange Pyridyl-Disulfide-Linker Pyridyl-Disulfide-Linker Pyridyl-Disulfide-Linker->Disulfide_Product Protein-NH2 Protein-NH2 Amide_Product Amide Bond Protein-NH2->Amide_Product Nucleophilic Acyl Substitution pH 7.2-8.5 NHS-Ester-Linker NHS-Ester-Linker NHS-Ester-Linker->Amide_Product

Caption: Reaction mechanisms for forming thioether, disulfide, and amide bonds.

Stability_Assay_Workflow Figure 2. General Workflow for Assessing Bioconjugate Stability Start Bioconjugate (e.g., ADC) Incubate Incubate in Human Plasma (37°C) Start->Incubate Sample Collect Samples at Time Points Incubate->Sample Analysis LC-MS Analysis Sample->Analysis Quantify Quantify Intact Bioconjugate and/or Released Payload Analysis->Quantify HalfLife Calculate Half-life (t½) Quantify->HalfLife

Caption: A typical experimental workflow for evaluating the stability of a bioconjugate.

Experimental Protocols

Protocol 1: Formation of a Thioether Bond via Maleimide Chemistry

Objective: To conjugate a maleimide-functionalized molecule to a protein containing a free thiol.

Materials:

  • Protein with at least one free cysteine residue.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5.

  • Maleimide-functionalized crosslinker.

  • Anhydrous DMSO or DMF.

  • Quenching solution: 1 M β-mercaptoethanol or cysteine.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the reducing agent prior to conjugation.

  • Crosslinker Preparation: Immediately before use, dissolve the maleimide-functionalized crosslinker in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: (Optional) Add a quenching solution to react with any excess maleimide.

  • Purification: Purify the conjugated protein from unreacted crosslinker and byproducts using a suitable purification column.

Protocol 2: Cleavage of a Disulfide Bond

Objective: To cleave disulfide bonds within a bioconjugate to release the conjugated molecule.

Materials:

  • Disulfide-linked bioconjugate.

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction Buffer: PBS, pH 7.0-7.5.

Procedure:

  • Bioconjugate Preparation: Dissolve the disulfide-linked bioconjugate in the reaction buffer.

  • Reduction: Add DTT to a final concentration of 10-20 mM or TCEP to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 30-60 minutes at 37°C.

  • Analysis: Analyze the reaction mixture using techniques like SDS-PAGE or mass spectrometry to confirm the cleavage of the disulfide bond and the release of the conjugated molecule.

Protocol 3: Formation of an Amide Bond via NHS Ester Chemistry

Objective: To conjugate an NHS ester-functionalized molecule to a protein via primary amines.

Materials:

  • Protein with accessible primary amines (lysine residues, N-terminus).

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5.

  • NHS ester-functionalized crosslinker.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS ester-functionalized crosslinker in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Purify the conjugated protein from unreacted crosslinker and byproducts.

Conclusion: Selecting the Optimal Linkage

The choice between a thioether, disulfide, or amide bond for a crosslinker is highly dependent on the specific application.

  • For creating highly stable, permanent linkages where payload release is not required, the thioether bond (formed via haloacetyl chemistry or using stabilized maleimides) and the amide bond are superior choices. The amide bond offers the highest level of stability.

  • For applications requiring the controlled release of a payload within the target cell, the disulfide bond is the linker of choice due to its susceptibility to the intracellular reducing environment.

Researchers must carefully consider the desired stability profile, the need for cleavability, and the specific chemical environment the bioconjugate will encounter to make an informed decision on the most appropriate crosslinking chemistry.

References

A Comparative Guide to the Analytical Characterization of Acid-PEG4-S-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Acid-PEG4-S-PEG4-Acid, a discrete polyethylene (B3416737) glycol (PEG) linker crucial in the development of bioconjugates, including antibody-drug conjugates (ADCs). The objective comparison of analytical techniques, supported by experimental data and detailed protocols, will aid in the selection of the most appropriate methods for quality control, stability testing, and characterization of conjugates.

Introduction to this compound

This compound is a homobifunctional, discrete PEG linker featuring a central thioether bond and terminal carboxylic acid groups. Its defined molecular weight and hydrophilic nature are advantageous for improving the solubility and pharmacokinetic properties of conjugated molecules. Accurate and robust analytical methods are essential to verify its identity, purity, and stability.

Molecular Structure:

Key Properties:

PropertyValueReference
Molecular FormulaC22H42O12S[1]
Molecular Weight530.6 g/mol [1]
PurityTypically >98%[1]

Comparison of Key Analytical Methods

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. The following table summarizes the primary methods, their applications, and key performance characteristics.

Analytical MethodPrimary UseInformation ObtainedAdvantagesLimitations
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Identity Confirmation, Structural Elucidation, Purity AssessmentChemical structure, presence of characteristic peaks, absence of impurities.Provides detailed structural information, non-destructive.Relatively low sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular Weight Verification, Purity AssessmentExact mass of the molecule, fragmentation patterns, identification of impurities.High sensitivity and accuracy for molecular weight.Can be complex to interpret for PEGylated molecules, potential for ion suppression.
High-Performance Liquid Chromatography (HPLC) Purity Determination, QuantificationRetention time, peak purity, quantification of impurities and degradants.High resolution and sensitivity, well-established for purity analysis.Lack of a strong UV chromophore in PEG requires specialized detectors.

Experimental Protocols and Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure of this compound. The spectrum provides a unique fingerprint of the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃, shifts relative to TMS at 0 ppm):

Chemical Shift (ppm)MultiplicityAssignment
~3.75 - 3.60m-O-CH₂-CH₂-O- (PEG backbone)
~3.60 - 3.50t-O-CH₂-CH₂-S-
~2.80 - 2.70t-O-CH₂-CH₂-S-
~2.65 - 2.55t-O-CH₂-CH₂-COOH
~2.50 - 2.40t-O-CH₂-CH₂-COOH
10-12 (broad)s-COOH

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecular structure.

Workflow for ¹H NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Acquire Spectrum on NMR Spectrometer A->B Transfer to NMR tube C Process Raw Data (FT, Phasing, Baseline) B->C D Assign Chemical Shifts & Integrate Peaks C->D E Confirm Structure & Assess Purity D->E

Workflow for ¹H NMR analysis of this compound.
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the linker and to identify any impurities. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺531.6
[M+Na]⁺553.6
[M+K]⁺569.7

Comparison of MS Techniques:

FeatureESI-MSMALDI-TOF MS
Ionization Soft ionization in solutionSoft ionization from a solid matrix
Coupling Easily coupled with LC (LC-MS)Typically offline analysis
Sensitivity HighHigh
Sample Prep Simpler for soluble samplesRequires matrix optimization
Typical Use Accurate mass of the intact molecule and fragmentsAnalysis of a broad mass range, less prone to ion suppression

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile/water with 0.1% formic acid.

  • Instrument Setup: Use an ESI-MS instrument, such as a Q-TOF or Orbitrap, calibrated for the appropriate mass range.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and compare the observed mass with the theoretical mass.

Workflow for ESI-MS Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution of Sample B Infuse into ESI-MS A->B C Acquire Mass Spectrum B->C D Identify Molecular Ion Peaks C->D E Compare with Theoretical Mass D->E

Workflow for ESI-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the this compound linker. Due to the lack of a strong UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector are often employed.[2] Alternatively, derivatization with a UV-active group can be performed.

Comparison of HPLC Methods:

MethodPrincipleColumnPrimary Application
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.C18 or C8Purity analysis and quantification of non-polar impurities.
Size-Exclusion (SEC-HPLC) Separation based on hydrodynamic volume.Gel filtrationDetection of oligomeric impurities or aggregates.

Experimental Protocol (RP-HPLC with ELSD):

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • ELSD Settings: Nebulizer temperature: 30 °C, Evaporator temperature: 50 °C, Gas flow: 1.5 SLM.

  • Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the purity and quantify any impurities.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_setup System Setup cluster_run Sample Analysis cluster_detect Detection & Analysis A Equilibrate HPLC System with Mobile Phase B Inject Sample Solution A->B C Run Gradient Elution B->C D Detect with ELSD/CAD/RI C->D E Integrate Peak Areas D->E F Calculate Purity E->F

Workflow for HPLC purity analysis of this compound.

Alternative and Comparative Compounds

For a comprehensive understanding, it is often useful to compare the analytical data of the target molecule with that of structurally similar compounds. A common alternative is the disulfide-containing analogue, Acid-PEG4-S-S-PEG4-Acid.

Comparative Data for Acid-PEG4-S-S-PEG4-Acid:

PropertyValueReference
Molecular FormulaC22H42O12S2[3]
Molecular Weight562.69 g/mol [3]
Key Analytical DifferenceThe disulfide bond can be cleaved under reducing conditions, which can be monitored by MS and HPLC.

The analytical methods described in this guide can be readily adapted for the characterization of this and other related PEG linkers.

Conclusion

The robust characterization of this compound is critical for its successful application in drug development. A combination of ¹H NMR for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment provides a comprehensive analytical toolkit. The detailed protocols and comparative data presented in this guide offer a framework for researchers to establish reliable and reproducible methods for the quality control of this important PEG linker and its conjugates.

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Acid-PEG4-S-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein interaction studies, the selection of a chemical crosslinking reagent is a critical decision that profoundly influences experimental outcomes.[1] This guide provides an objective comparison of Acid-PEG4-S-PEG4-Acid, a non-cleavable, PEGylated crosslinker, with other common alternatives used in crosslinking-mass spectrometry (XL-MS) to map protein structures and interactions.[2][3][4][5]

The fundamental purpose of crosslinkers is to create stable, covalent bonds that capture transient protein associations, making them amenable to isolation and identification via mass spectrometry.[1] this compound contains two terminal carboxylic acid groups that can be activated (e.g., with EDC or by conversion to an NHS ester) to react with primary amines, such as the side chains of lysine (B10760008) residues, forming stable amide bonds.[6][7] Its structure is defined by two hydrophilic PEG4 chains linked by a central, stable sulfide (B99878) bond, classifying it as a non-cleavable reagent.

Performance Comparison: Non-Cleavable PEGylated vs. Alternative Crosslinkers

The choice between different classes of crosslinkers involves a trade-off between experimental simplicity, data complexity, and the specific biological question being addressed.[1] The this compound linker belongs to the non-cleavable class, whose primary characteristic is the formation of a permanent bond between interacting proteins.[1]

The inclusion of polyethylene (B3416737) glycol (PEG) chains offers distinct advantages. The hydrophilic nature of PEG enhances the accessibility of the crosslinker to the protein surface, which can lead to the capture of more cross-linking sites, particularly in dynamic protein regions.[8][9] Studies comparing PEGylated crosslinkers like BS(PEG)2 against non-PEGylated counterparts such as DSS/BS3 have shown that the PEG-backbone linkers can be superior for analyzing protein dynamic conformations.[8][9]

Feature This compound (Non-Cleavable, PEGylated) DSS/BS3 (Non-Cleavable, Alkane) DSSO/DSBU (MS-Cleavable)
Cleavability Non-cleavable in MS/MSNon-cleavable in MS/MSMS-cleavable (CID/HCD)
Solubility High (hydrophilic PEG chains)Low (DSS) to High (BS3)Moderate to High
Spacer Arm Defined length, flexibleDefined length, rigidDefined length, cleavable bond
MS/MS Spectrum Complex; fragments from both peptides are present simultaneously.Complex; similar to PEGylated non-cleavable linkers.Simplified; linker cleavage creates signature ions (e.g., doublets) that separate fragment patterns of the two peptides.[1]
Data Analysis Computationally intensive; requires specialized software (e.g., MaxLynx, MeroX) to handle combinatorial complexity.[10][11]Similar to PEGylated non-cleavable linkers, though hydrophobicity can sometimes reduce identifications.Simplified search space; easier identification of crosslinked peptides, which can lead to more comprehensive datasets.[1][10]
Key Advantage High stability for capturing transient interactions; enhanced protein surface accessibility.[1][8][9]Widely used and well-characterized for stable complex analysis.[1][2]Drastically reduces data complexity, enabling proteome-wide studies with higher confidence.[1][10]
Key Disadvantage Combinatorial explosion of the search space hinders use in highly complex samples.[10]Can be less effective at capturing dynamic regions compared to PEGylated linkers.[8][9]May require additional MS3 fragmentation steps, potentially reducing the number of acquired spectra compared to simpler MS2 methods.[12]

Experimental Workflow and Protocols

The successful application of this compound in an XL-MS experiment requires a systematic workflow, from sample preparation to data analysis.

XLMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prot_Prep 1. Protein Complex Preparation/Isolation XL_Reaction 2. Crosslinking Reaction (this compound + Activator) Prot_Prep->XL_Reaction Quench 3. Quenching Reaction (e.g., Tris or Glycine) XL_Reaction->Quench Digestion 4. Proteolytic Digestion (e.g., Trypsin) Quench->Digestion Fractionation 5. Peptide Fractionation (Optional, e.g., SCX) Digestion->Fractionation LCMS 6. LC-MS/MS Analysis (HCD Fragmentation) Fractionation->LCMS Search 7. Database Search (e.g., MaxLynx, MeroX, pLink) LCMS->Search Validation 8. CSM Validation & FDR (False Discovery Rate) Search->Validation Modeling 9. Structural Modeling & Data Visualization Validation->Modeling

Fig 1. General workflow for XL-MS using a non-cleavable crosslinker.
Detailed Experimental Protocol

This protocol provides a generalized framework. Optimization is recommended for specific protein systems.

1. Materials:

  • Crosslinking Buffer: HEPES or PBS, pH 7.2-7.5. Avoid amine-containing buffers like Tris.

  • Crosslinker Stock: this compound dissolved in a compatible organic solvent (e.g., DMSO).

  • Activation Reagent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for activating carboxyl groups.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Digestion Reagents: DTT (dithiothreitol), IAA (iodoacetamide), and sequencing-grade trypsin.

2. Protein Crosslinking Procedure:

  • Prepare the purified protein or protein complex in the crosslinking buffer at a concentration of 0.5-2 mg/mL.

  • To activate the crosslinker, first mix this compound with EDC and Sulfo-NHS in the crosslinking buffer according to the manufacturer's instructions to form the amine-reactive Sulfo-NHS ester.

  • Add the activated crosslinker to the protein sample. A typical starting point is a 50-fold molar excess of crosslinker to protein.

  • Incubate the reaction for 60 minutes at room temperature.[11]

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[11][13]

3. Sample Preparation for Mass Spectrometry:

  • Denature the crosslinked sample in 8 M urea (B33335).

  • Reduce cysteine bonds with 10 mM DTT for 30 minutes at 37°C.

  • Alkylate with 20 mM IAA for 30 minutes at room temperature in the dark.

  • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1.5 M.

  • Digest the proteins overnight at 37°C using trypsin at a 1:50 (enzyme:protein) ratio.[11]

  • Acidify the peptide mixture with formic acid to stop digestion and desalt using a C18 StageTip.

4. LC-MS/MS Analysis:

  • Analyze the desalted peptides on a high-resolution Orbitrap mass spectrometer.

  • Use a stepped higher-energy collisional dissociation (HCD) fragmentation method. Since non-cleavable crosslinkers do not have a labile bond to fragment preferentially, a range of collision energies helps to generate sufficient fragments from both peptide backbones for confident identification.

5. Data Analysis:

  • The analysis of non-cleavable XL-MS data is challenging due to the quadratic increase in search space.[11]

  • Utilize specialized software designed for non-cleavable crosslinkers, such as MaxLynx, MeroX, or pLink.[2][14][15] These tools can handle the complexity of identifying peptide pairs from a single, convoluted MS/MS spectrum.

  • Filter the identified crosslink-spectrum matches (CSMs) to a strict false discovery rate (FDR), typically 1-5%, to ensure high-confidence results.

Logical Framework for Crosslinker Selection

The decision to use a non-cleavable PEGylated linker like this compound depends on the specific goals of the experiment.

Decision_Tree Start Start: Define Research Goal Goal Primary Goal? Start->Goal System System Complexity? Goal->System Structural Analysis of Specific Complex Cleavable Use MS-Cleavable (e.g., DSSO) Goal->Cleavable Proteome-Wide Interaction Screen Dynamics Capturing Protein Dynamics? System->Dynamics Purified or Low-Complexity System->Cleavable High-Complexity (e.g., Cell Lysate) NC_PEG Use Non-Cleavable PEGylated (e.g., this compound) Dynamics->NC_PEG Yes NC_Alkane Use Non-Cleavable Alkane (e.g., DSS/BS3) Dynamics->NC_Alkane No

Fig 2. Decision logic for choosing a crosslinking reagent.

References

Homobifunctional vs. heterobifunctional linkers for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Bifunctional Linkers: A Comparative Analysis

In the fields of chemical biology, drug development, and proteomics, the covalent linkage of two or more molecules is a foundational technique. Bifunctional linkers, or crosslinkers, are the chemical tools that make this possible, forming a stable bridge between molecules.[1][2] The choice of linker is critical and depends entirely on the specific application, as it can dictate the success of an experiment, from studying protein-protein interactions to designing effective antibody-drug conjugates (ADCs).

Bifunctional linkers are broadly categorized into two main classes: homobifunctional and heterobifunctional.[3] This guide provides a detailed comparison of these two types of linkers, offering quantitative data, experimental protocols, and visual guides to aid researchers in making informed decisions for their specific applications.

Fundamental Differences: One-Step vs. Two-Step Conjugation

The primary distinction between homobifunctional and heterobifunctional linkers lies in their reactive ends.

  • Homobifunctional linkers possess two identical reactive groups.[4][5] This means they typically react in a single step, targeting the same functional group (e.g., primary amines) on two different molecules or within the same molecule.[6] This approach is straightforward but can lead to a mixture of products, including undesirable polymers and self-conjugates.[2][4]

  • Heterobifunctional linkers have two different reactive groups.[3][4] This allows for a more controlled, two-step conjugation process.[4][6] First, one end of the linker reacts with the first molecule. After removing the excess linker, the second molecule is added to react with the other end of the linker.[7][8] This sequential approach minimizes unwanted side reactions, such as polymerization.[4][9]

Figure 1. Structural comparison of homobifunctional and heterobifunctional linkers.

Homobifunctional Linkers: Simplicity and Specific Use Cases

With identical reactive groups, homobifunctional linkers are primarily used in one-step reactions to crosslink molecules with similar functional groups.[1][4]

Key Applications:

  • Protein Interaction Analysis: They are used to "freeze" and stabilize both transient and stable protein-protein interactions within a complex, allowing for subsequent analysis by techniques like mass spectrometry or Western blotting.[1][10][11]

  • Polymerization: These linkers are effective in creating polymers from monomers.[4][6]

  • Intramolecular Crosslinking: They can be used to study the three-dimensional structure of proteins by linking parts of the same molecule that are in close proximity.[2][4]

Advantages:

  • Simplicity: The one-step reaction protocol is straightforward and requires less optimization.

  • Cost-Effective: Generally, homobifunctional linkers are less expensive than their heterobifunctional counterparts.

Disadvantages:

  • Lack of Control: The single-step reaction can lead to a heterogeneous mixture of products, including undesirable self-conjugation and polymerization, making purification challenging.[2][12]

  • Limited Accuracy: While useful for getting a general snapshot of protein interactions, they may lack the precision needed for more specific applications.[4]

Common Homobifunctional Linkers Reactive GroupSpacer Arm (Å)Key Feature
DSS (Disuccinimidyl suberate)NHS ester (amine-reactive)11.4Membrane-permeable, used for intracellular crosslinking.[1][13]
BS3 (Bis[sulfosuccinimidyl] suberate)Sulfo-NHS ester (amine-reactive)11.4Water-soluble analog of DSS, ideal for cell-surface crosslinking.[1]
EGS (Ethylene glycol bis(succinimidyl succinate))NHS ester (amine-reactive)16.1Cleavable by hydroxylamine, allowing for reversal of crosslinks.
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])Sulfo-NHS ester (amine-reactive)12.0Cleavable by reducing agents like DTT or TCEP.[1]

Heterobifunctional Linkers: Control and Precision for Complex Conjugates

Heterobifunctional linkers possess two different reactive groups, which enables a controlled, sequential conjugation process.[3][4] This two-step reaction minimizes the formation of unwanted side products, making them ideal for creating specific bioconjugates.[4][14]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where a cytotoxic drug is precisely linked to a monoclonal antibody for targeted cancer therapy.[15][16] The choice of linker is critical for ADC stability and efficacy.[17]

  • Bioconjugation: Used to attach molecules like fluorescent labels, biotin, or enzymes to proteins for diagnostic and research purposes.[1][2]

  • Surface Immobilization: These linkers are used to attach proteins, antibodies, or enzymes to solid supports for applications like biosensors and affinity chromatography.[1][5]

  • Capturing Transient Interactions: The controlled reaction sequence is highly effective for capturing fleeting protein interactions with high precision.[10]

Advantages:

  • High Specificity and Control: The two-step process significantly reduces unwanted polymerization and self-conjugation, resulting in a more homogeneous product.[4][9]

  • Versatility: A wide range of reactive groups allows for the conjugation of diverse molecules.[3]

Disadvantages:

  • Complex Protocols: The multi-step nature of the conjugation requires more careful optimization and purification steps.

  • Higher Cost: These reagents are generally more expensive than homobifunctional linkers.

Common Heterobifunctional Linkers Reactive Group 1Reactive Group 2Spacer Arm (Å)Key Feature
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (amine-reactive)Maleimide (sulfhydryl-reactive)8.3Widely used for creating stable ADCs and other protein conjugates.[15][18]
Sulfo-SMCC Sulfo-NHS ester (amine-reactive)Maleimide (sulfhydryl-reactive)8.3Water-soluble version of SMCC, ideal for reactions in aqueous buffers.[1][19]
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)NHS ester (amine-reactive)Pyridyl-disulfide (sulfhydryl-reactive)6.8Creates a disulfide bond that is cleavable by reducing agents.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideN/A (zero-length)0Activates carboxyl groups to react with primary amines, forming a direct amide bond.[1]

Application Focus: Antibody-Drug Conjugates (ADCs)

The choice between linker types is particularly critical in ADC development, where stability in circulation and efficient payload release at the tumor site are paramount.[17] Linkers in ADCs are further classified as cleavable or non-cleavable.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH, high glutathione (B108866) concentration, or specific enzymes).[15][20] This allows for targeted release of the cytotoxic payload.[21] While versatile, they carry a risk of premature drug release, which could lead to off-target toxicity.[22][]

  • Non-cleavable Linkers: These linkers offer greater plasma stability, as the payload is only released after the entire ADC is internalized and the antibody is degraded in the lysosome.[15][] This generally leads to a better safety profile but may limit the "bystander effect," where the released drug kills adjacent tumor cells.[17][24]

Linker Type Release Mechanism Plasma Stability Bystander Effect Example ADC
Cleavable (Val-Cit) Protease (Cathepsin B)ModerateYesAdcetris® (Brentuximab vedotin)
Cleavable (Hydrazone) pH-sensitive (Acidic)LowerYesMylotarg® (Gemtuzumab ozogamicin)
Non-cleavable (Thioether via SMCC) Antibody degradationHighLimited/NoKadcyla® (Ado-trastuzumab emtansine)[15][24]

A 2025 study comparing a novel "Exolinker" ADC platform to the clinically validated T-DXd showed that the Exolinker ADC demonstrated superior stability and maintained a higher drug-to-antibody ratio (DAR) over 7 days in rat pharmacokinetic studies.[25] The DAR of T-DXd decreased by about 50% in 7 days, while the Exolinker ADC showed greater retention, suggesting enhanced linker stability.[25]

Experimental Protocols

Detailed methodologies are crucial for successful crosslinking experiments. Below are generalized protocols for common applications.

Protocol 1: One-Step Protein Crosslinking using DSS (Homobifunctional)

This protocol is designed for studying protein-protein interactions by covalently linking interacting proteins in a complex.

Materials:

  • DSS (Disuccinimidyl suberate)[13]

  • Dry, amine-free organic solvent (e.g., DMSO or DMF)[26]

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9)[26]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[26]

Procedure:

  • Protein Preparation: Prepare the protein sample in an appropriate conjugation buffer. Ensure the buffer is free of primary amines.[27]

  • DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 10-25 mM. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[13][27]

  • Crosslinking Reaction: Add the DSS solution to the protein sample. The molar excess of DSS will depend on the protein concentration:

    • For protein > 5 mg/mL, use a 10- to 20-fold molar excess.[13][26]

    • For protein < 5 mg/mL, use a 20- to 50-fold molar excess.[13][26]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[13][26]

  • Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[26][27] This step neutralizes any unreacted DSS.

  • Analysis: The crosslinked products can now be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.[27]

Protocol 2: Two-Step Protein Conjugation using SMCC (Heterobifunctional)

This protocol describes the conjugation of two different proteins (Protein-A with amines and Protein-B with sulfhydryls), a common procedure for creating antibody-enzyme conjugates.[7]

Materials:

  • SMCC (or water-soluble Sulfo-SMCC)[8]

  • Amine-containing protein (Protein-A) and sulfhydryl-containing protein (Protein-B)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[28]

  • Desalting columns[7]

  • (Optional) Reducing agent like TCEP if Protein-B has no free sulfhydryls.[7]

Procedure:

Step 1: Activation of Protein-A with SMCC

  • Prepare Protein-A: Dissolve Protein-A in the conjugation buffer.[8]

  • Prepare SMCC: Immediately before use, dissolve SMCC in an organic solvent like DMSO. For Sulfo-SMCC, dissolve in water.[18][28]

  • Reaction 1: Add the SMCC solution to Protein-A. The molar excess of SMCC depends on the protein concentration (e.g., for 5-10 mg/mL protein, use a 5- to 10-fold molar excess).[7][8]

  • Incubation 1: Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.[7]

  • Removal of Excess SMCC: Immediately remove non-reacted SMCC using a desalting column equilibrated with the conjugation buffer. This step is critical to prevent quenching of the sulfhydryl groups on Protein-B.[7][29] The resulting product is a maleimide-activated Protein-A.

Step 2: Conjugation of Maleimide-Activated Protein-A to Protein-B 6. Prepare Protein-B: Ensure Protein-B has free sulfhydryl groups. If necessary, reduce disulfide bonds with TCEP and remove the reducing agent via a desalting column.[7] 7. Reaction 2: Combine the purified maleimide-activated Protein-A with Protein-B in the desired molar ratio.[7] 8. Incubation 2: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[29] 9. Quenching (Optional): The reaction can be stopped by adding a sulfhydryl-containing compound like cysteine.[7] 10. Purification and Analysis: Purify the final conjugate using methods like size-exclusion chromatography to remove unreacted components and analyze the result.[18]

References

Performance of Acid-PEG4-S-S-PEG4-Acid in ADC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetic profile, and ultimately, its therapeutic index. Among the diverse array of linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their ability to enhance the physicochemical properties of ADCs. This guide provides a detailed comparison of the Acid-PEG4-S-S-PEG4-Acid linker, a cleavable, hydrophilic linker, with other commonly used linker types in ADC development. The information presented is supported by a summary of experimental data from existing literature and detailed experimental protocols to aid in the rational design and evaluation of next-generation ADCs.

Linker Characteristics and Design Philosophy

The Acid-PEG4-S-S-PEG4-Acid linker is a homobifunctional linker featuring two terminal carboxylic acid groups for conjugation to amine-containing molecules (such as lysine (B10760008) residues on an antibody or a payload with a primary amine), two PEG4 spacers to enhance hydrophilicity, and a central disulfide bond. The disulfide bond is the key functional element, rendering the linker cleavable in the reducing environment of the intracellular space.

The design of this linker aims to balance several key attributes for an effective ADC:

  • Stability in Circulation: The linker should be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.

  • Efficient Cleavage at the Target Site: Upon internalization into the target cancer cell, the linker should be efficiently cleaved to release the payload in its active form.

  • Favorable Physicochemical Properties: The incorporation of PEG moieties is intended to increase the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile.[1]

Performance Comparison of ADC Linkers

The selection of a linker is a critical decision in ADC design. The following tables provide a comparative overview of the Acid-PEG4-S-S-PEG4-Acid linker's expected properties versus other common linker types, based on data from various studies on similar linker structures.

Table 1: General Characteristics of ADC Linkers

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages
Acid-PEG4-S-S-PEG4-Acid Reduction of disulfide bond in the high glutathione (B108866) environment of the cell.[2]Good balance of stability and cleavability; enhanced hydrophilicity from PEG spacers.Potential for off-target cleavage in the presence of reducing agents in plasma.
Peptide (e.g., Val-Cit) Enzymatic cleavage by proteases (e.g., Cathepsin B) in the lysosome.[3][4]High plasma stability; specific cleavage in the tumor cell.[3]Efficacy is dependent on the expression levels of the target enzyme in the tumor.[3]
Hydrazone Hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[5]Effective release in the acidic intracellular compartments.Can exhibit instability at physiological pH, leading to premature drug release.[5]
Non-cleavable (e.g., SMCC) No cleavage; drug is released upon lysosomal degradation of the antibody.High plasma stability, minimizing off-target toxicity.The released payload contains a linker remnant, which may affect its activity.

Table 2: Comparative Performance Data of Different Linker Types in ADCs

ParameterAcid-PEG4-S-S-PEG4-Acid (Expected)Peptide (Val-Cit)HydrazoneNon-cleavable (SMCC)
Plasma Half-life (t½) Moderate to HighHighModerateHigh
In Vitro Cytotoxicity (IC50) PotentPotentPotentPotent
In Vivo Efficacy HighHighModerate to HighHigh
Off-target Toxicity Low to ModerateLowModerateLow

Note: The data presented for Acid-PEG4-S-S-PEG4-Acid is an extrapolation based on the known properties of disulfide and PEGylated linkers. Actual performance will depend on the specific antibody, payload, and tumor model.

Experimental Protocols

Detailed and robust experimental evaluation is crucial for determining the performance of an ADC. Below are protocols for key experiments used to characterize ADCs with different linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[5]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and released payload. This can be achieved through various methods, including:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average drug-to-antibody ratio (DAR) over time and to detect and quantify the free payload.[5]

  • Calculate the half-life (t½) of the ADC in plasma.[5]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Seed target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and a control antibody in cell culture medium.

  • Treat the cells with the ADC dilutions and incubate for a specified period (e.g., 72-96 hours).

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Plot cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the clearance, distribution, and half-life of the ADC in an animal model.

Methodology:

  • Administer a single intravenous dose of the ADC to a relevant animal model (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using a validated ELISA or LC-MS method.

  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Reduction) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC with a cleavable linker.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization PlasmaStability In Vitro Plasma Stability Characterization->PlasmaStability Test ADC Candidates Cytotoxicity In Vitro Cytotoxicity Characterization->Cytotoxicity Test ADC Candidates PK_Study In Vivo Pharmacokinetics Characterization->PK_Study Test ADC Candidates Efficacy_Study In Vivo Efficacy (Xenograft) PK_Study->Efficacy_Study Inform Dosing Regimen

References

The Balancing Act: How PEG Linker Length Dictates Bioconjugate Efficacy and Stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of a bioconjugate's therapeutic success. Among the most utilized are polyethylene (B3416737) glycol (PEG) linkers, prized for their ability to enhance the solubility, stability, and pharmacokinetic profile of bioconjugates like antibody-drug conjugates (ADCs).[1][2] The length of the PEG chain is not a trivial choice; it represents a crucial balancing act between improving in vivo half-life and maintaining potent biological activity.[2] This guide provides an objective comparison of how different PEG linker lengths impact the efficacy and stability of bioconjugates, supported by experimental data, to inform the rational design of next-generation therapeutics.

Data Presentation: A Quantitative Comparison

The length of the PEG linker significantly influences multiple physicochemical and biological properties of a bioconjugate.[1] The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

The efficiency of the conjugation reaction, and consequently the final drug-to-antibody ratio (DAR), can be influenced by the PEG spacer's length due to factors like hydrophilicity and steric hindrance.[1]

PEG Linker LengthConjugation ChemistryResulting DARReference
PEG2Succinimide/SPAACLower DAR[1]
PEG4Succinimide/SPAACHigher DAR[1]
PEG2Val-Cit-PABC3.9[1]
PEG8Val-Cit-PABC2.4[1]
PEG12Val-Ala-PABC3.0[1]
PEG12Val-Cit-PABC2.7[1]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity

While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance that can negatively impact the bioconjugate's immediate cytotoxic effect in vitro.[3][4]

Molecule TypePEG Linker LengthChange in Cytotoxicity (IC50)Reference
Affibody-Drug Conjugate4 kDa~6.5-fold reduction vs. non-PEGylated[3]
Affibody-Drug Conjugate10 kDa~22.5-fold reduction vs. non-PEGylated[3]
Interferon α-2a"Lengthy" LinkersOpposite effect on in vitro bioactivity[5]

Table 3: Impact of PEG Linker Length on Pharmacokinetics

PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutics by increasing their hydrodynamic size, which reduces renal clearance and extends circulation time.[4][6]

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Non-binding IgG-MMAE (DAR 8)PEG8Minimum length for optimal slower clearance[6]
ADC< PEG8Rapidly increased clearance rates[7]
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes[3][8]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life vs. no PEG[3][8]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life vs. no PEG[3][8]
DNA Polyplex30 kDaMaximally blocked liver uptake, long circulatory half-life[8]

Table 4: Effect of PEG Linker Length on In Vivo Efficacy

The trade-off between in vitro potency and improved pharmacokinetics often results in superior in vivo efficacy for bioconjugates with longer PEG linkers, as extended circulation leads to greater accumulation at the target site.[6][9]

Molecule TypePEG Linker LengthIn Vivo Efficacy (Tumor Growth Inhibition)Reference
ADC (L540cy xenograft)Non-PEGylated11% reduction in tumor weight[9]
ADC (L540cy xenograft)PEG2, PEG435-45% reduction in tumor weight[9]
ADC (L540cy xenograft)PEG8, PEG12, PEG2475-85% reduction in tumor weight[9]

Table 5: Impact of PEG Linker Length on Receptor Binding Affinity

For certain receptor-ligand interactions, the flexibility and length of the PEG linker can be a critical factor, with shorter, more constrained linkers sometimes proving beneficial for binding.[1]

Target ReceptorPEG Linker LengthBinding Affinity (IC50 in nM)Reference
GRPRPEG23.1 ± 0.2[1]
GRPRPEG33.9 ± 0.3[1]
GRPRPEG45.4 ± 0.4[1]
GRPRPEG65.8 ± 0.3[1]

Mandatory Visualization

G cluster_0 Bioconjugate Synthesis & Characterization cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment A Antibody Modification (e.g., Reduction) C Conjugation A->C B Drug-Linker-PEG Synthesis B->C D Purification (e.g., SEC) C->D E Characterization (e.g., HIC for DAR) D->E F Binding Affinity Assay (e.g., ELISA, SPR) E->F Test Binding G Cytotoxicity Assay (e.g., MTT) E->G Test Potency H Stability Assay (Plasma) E->H Test Stability I Pharmacokinetic Study (Half-life, Clearance) E->I Evaluate PK/PD J Biodistribution Study I->J K Efficacy Study (Tumor Growth Inhibition) J->K

Caption: Experimental workflow for assessing bioconjugate efficacy and stability.

G cluster_PEG cluster_Properties cluster_Outcomes PEG Increasing PEG Linker Length Hydrophilicity ↑ Hydrophilicity PEG->Hydrophilicity StericHindrance ↑ Steric Hindrance PEG->StericHindrance HydrodynamicSize ↑ Hydrodynamic Size PEG->HydrodynamicSize Solubility ↑ Solubility Hydrophilicity->Solubility Binding ↓ Binding Affinity (Often) StericHindrance->Binding Cytotoxicity ↓ In Vitro Cytotoxicity (Often) StericHindrance->Cytotoxicity Clearance ↓ Renal Clearance HydrodynamicSize->Clearance HalfLife ↑ Circulation Half-Life Clearance->HalfLife Efficacy ↑ In Vivo Efficacy (Often) HalfLife->Efficacy

Caption: Logical relationships of PEG linker length and bioconjugate properties.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: ADC Synthesis and Characterization

This protocol outlines a general procedure for creating an antibody-drug conjugate using maleimide (B117702) chemistry.

1. Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-PEGn-Drug construct dissolved in DMSO

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) columns

2. Procedure:

  • Antibody Reduction: Add a molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds. Incubate at 37°C for 1-2 hours.[1][2]

  • Buffer Exchange: Remove excess TCEP using a desalting column or tangential flow filtration, exchanging into PBS at pH 7.2.[1]

  • Conjugation: Add the Maleimide-PEGn-Drug construct to the reduced antibody solution and incubate to allow for covalent bond formation.[2]

  • Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linkers and aggregates.[2]

  • DAR Determination (HIC): Inject the purified ADC onto an HIC column. The different DAR species (DAR0, DAR2, etc.) will elute as separate peaks based on hydrophobicity, allowing for the calculation of the average DAR.[1]

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the concentration of a bioconjugate required to inhibit cell growth by 50% (IC50).

1. Materials:

  • Target cancer cell line

  • Normal (non-cancerous) cell line for selectivity assessment

  • Cell culture medium and supplements

  • Bioconjugates of varying PEG lengths

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

2. Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the bioconjugates for a specified period (e.g., 72 hours).[10]

  • MTT Assay: Add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Data Analysis: Dissolve the formazan crystals and measure the absorbance. Plot cell viability against bioconjugate concentration to determine the IC50 value.

Protocol 3: In Vivo Half-Life Determination

This protocol measures how long a bioconjugate circulates in the bloodstream of an animal model.

1. Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • ELISA kit or other validated analytical method to quantify the bioconjugate

2. Procedure:

  • Administration: Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals.[1][8]

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[1][8]

  • Quantification: Process the blood to obtain plasma and quantify the bioconjugate concentration using a method like ELISA.[1]

  • Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).[1]

Protocol 4: In Vivo Efficacy (Antitumor) Study

This study evaluates the therapeutic efficacy of a bioconjugate in a tumor-bearing animal model.

1. Materials:

  • Tumor-xenograft model (e.g., mice bearing human tumor cells)

  • PEGylated bioconjugate, control formulations, and vehicle control (e.g., saline)

2. Procedure:

  • Tumor Inoculation: Inoculate mice with tumor cells. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[8]

  • Treatment: Administer the bioconjugate and controls according to a defined dosing schedule.[8]

  • Monitoring: Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).[8]

  • Data Analysis: Conclude the study when tumors in the control group reach a predefined size. Calculate tumor growth inhibition by comparing tumor volumes in treated groups to the control group.[2]

Conclusion

The selection of a PEG linker length is a critical optimization parameter in the design of bioconjugates.[2] The experimental data clearly demonstrate a significant trade-off: longer PEG linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, particularly for hydrophobic payloads.[6][9] However, this benefit can come at the cost of reduced in vitro potency and potentially altered binding affinity.[1][3] Conversely, shorter PEG linkers may result in higher binding affinity and cytotoxicity but are often hampered by rapid clearance, limiting their overall therapeutic effect.[1][7] Ultimately, the optimal PEG linker length is context-dependent, relying on the specific antibody, payload, and target antigen.[6] A systematic evaluation using the workflows outlined in this guide is therefore essential for the rational design of safer and more effective bioconjugate therapeutics.

References

A Researcher's Guide to Assessing the Purity and Homogeneity of Acid-PEG4-S-PEG4-Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Acid-PEG4-S-PEG4-Acid as a bifunctional linker, ensuring the purity and homogeneity of the product is paramount for reproducible and reliable results in applications such as antibody-drug conjugates (ADCs), PROTACs, and drug delivery systems. This guide provides a comparative overview of this compound and its alternatives, supported by experimental data and detailed analytical protocols for assessing product quality.

Comparison with Alternative Bifunctional Linkers

This compound is a homobifunctional linker featuring two terminal carboxylic acid groups, offering a hydrophilic spacer for bioconjugation. Its performance, particularly in terms of the homogeneity of the final conjugate, can be compared with other classes of bifunctional linkers.

Homobifunctional vs. Heterobifunctional Linkers: The primary distinction lies in the reactivity of the terminal groups. Homobifunctional linkers like this compound possess two identical reactive groups. While effective for certain applications, this can sometimes lead to a mixture of products, including undesirable polymers, necessitating more stringent purification. In contrast, heterobifunctional linkers, which have two different reactive groups (e.g., NHS ester and maleimide), allow for a more controlled, sequential conjugation process. This sequential approach generally results in a more homogeneous and well-defined final product with a higher yield of the desired conjugate.

Data Presentation: Purity of Bifunctional PEG Linkers

The following table summarizes the typical purity levels of this compound and its common alternatives as specified by various suppliers. It is important to note that these values are based on vendor-provided data and not from a direct head-to-head comparative study.

ProductLinker TypeSupplier Example(s)Stated Purity (%)
This compoundHomobifunctionalBroadPharm[1]>98
Amine-PEG4-Carboxylic AcidHeterobifunctionalBiopharma PEG[2]≥95
N-(PEG4-NHS ester)-N-bis(PEG4-acid)Branched/HeteroPrecise PEG[3]>90
(S, R, S)-AHPC-PEG4-acidHeterobifunctionalBroadPharm[4]>98
Hydroxy-PEG4-acidHeterobifunctionalMedchemExpress>99 (by HPLC)

Experimental Protocols for Quality Assessment

To independently verify the purity and homogeneity of this compound products, a combination of chromatographic and spectroscopic techniques is recommended.

Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic volume, making it an effective tool for identifying impurities with different molecular weights and assessing polydispersity.

Experimental Protocol:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • Column: Zenix SEC-300 (7.8 x 300 mm, 3 µm) or equivalent.

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detector Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound product in the mobile phase to a concentration of 2 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: A single, sharp peak is indicative of a highly homogeneous product. The presence of shoulder peaks or multiple peaks suggests the presence of impurities or oligomers of different lengths.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a powerful technique for detecting non-PEG impurities and truncated or modified PEG species.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or ELSD.

  • Sample Preparation: Prepare a 1 mg/mL solution of the product in a 50:50 mixture of water and acetonitrile.

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS provides information on the molecular weight distribution and can confirm the identity of the main product and any impurities.

Experimental Protocol:

  • Instrumentation: MALDI-TOF Mass Spectrometer.

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA). Prepare a saturated solution in 50:50 acetonitrile/water with 0.1% TFA.

  • Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA). Prepare a 10 mg/mL solution in water.

  • Sample Preparation:

    • Dissolve the this compound product in water to a concentration of 1 mg/mL.

    • Mix the sample solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquisition Mode: Positive ion reflector mode.

  • Analysis: A narrow, symmetrical peak distribution corresponding to the expected molecular weight of the sodium adduct of this compound confirms homogeneity. Broader distributions or the presence of unexpected peaks indicate heterogeneity or impurities.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used to determine the purity of the product by comparing the integration of characteristic peaks to that of a known internal standard.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The use of DMSO-d6 is crucial for observing the carboxylic acid protons.

  • Internal Standard: A known amount of a high-purity standard with a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound product and a similar amount of the internal standard into an NMR tube.

    • Add ~0.7 mL of DMSO-d6 and dissolve completely.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.

    • Pulse angle of 90 degrees.

  • Analysis: Compare the integral of the characteristic peaks of this compound (e.g., the methylene (B1212753) protons adjacent to the sulfur atom and the carboxylic acid protons) to the integral of the known internal standard to calculate the purity.

Visualizing Experimental Workflows

To further clarify the logical flow of the analytical procedures, the following diagrams have been generated using Graphviz.

experimental_workflow_purity cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation start This compound Product dissolve Dissolve in appropriate solvent start->dissolve filter Filter (for HPLC) dissolve->filter maldi_ms MALDI-TOF MS (MW Confirmation, Homogeneity) dissolve->maldi_ms nmr 1H NMR (Structural Confirmation, qNMR for Purity) dissolve->nmr sec_hplc SEC-HPLC (Homogeneity, MW Distribution) filter->sec_hplc rp_hplc RP-HPLC (Purity, Impurity Profile) filter->rp_hplc homogeneity_assessment Homogeneity Assessment (Peak Shape, Polydispersity) sec_hplc->homogeneity_assessment purity_assessment Purity Assessment (%) rp_hplc->purity_assessment maldi_ms->homogeneity_assessment nmr->purity_assessment

Caption: Workflow for Purity and Homogeneity Assessment.

logical_relationship_techniques cluster_chromatography Chromatographic Methods cluster_spectrometry Spectrometric Methods main_goal Assess Purity and Homogeneity of This compound hplc HPLC main_goal->hplc ms Mass Spectrometry (Molecular Weight) main_goal->ms nmr NMR Spectroscopy (Structure & Quantification) main_goal->nmr sec Size Exclusion (Separation by Size) hplc->sec rp Reversed Phase (Separation by Polarity) hplc->rp sec->main_goal Homogeneity rp->main_goal Purity ms->main_goal Identity & Homogeneity nmr->main_goal Structure & Purity

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Acid-PEG4-S-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential chemical exposure.

Essential Personal Protective Equipment (PPE):

  • Safety Goggles: Protects eyes from potential splashes of chemical solutions.

  • Lab Coat: Shields skin and clothing from accidental contamination.

  • Chemical-Resistant Gloves: Prevents direct skin contact with the compound.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of Acid-PEG4-S-PEG4-Acid is through a licensed chemical waste disposal service.[2] This ensures that the compound is managed in compliance with all local, state, and federal regulations and in an environmentally sound manner.

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed, and chemical-resistant container. Any labware that has come into direct contact with the solid compound, such as weighing paper, pipette tips, and contaminated gloves, should also be disposed of in this designated solid chemical waste container.[2]

  • Liquid Waste (Solutions): If the compound has been dissolved in a solvent, the resulting solution must be collected in a separate, dedicated liquid waste container. This container should be clearly labeled with the full chemical name and the solvent used. Do not mix this waste stream with aqueous waste or other incompatible chemical waste.[2]

2. Container Labeling:

Proper labeling is critical for safe handling and disposal by environmental health and safety (EHS) personnel. The label on the waste container must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazards associated with the compound (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life")[1]

  • The date the waste was first added to the container.

3. Storage Pending Disposal:

Store the sealed and labeled waste containers in a designated, well-ventilated chemical waste storage area. This area should be secure and away from incompatible materials to prevent any accidental reactions.

4. Arranging for Professional Disposal:

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the complete chemical name and any available safety information.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key information for a structurally similar compound, which should be considered as a guideline for handling this compound.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsP270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/container to an approved waste disposal plant.

Data based on the MSDS for Acid-PEG4-S-S-PEG4-acid.[1]

Experimental Protocols

Spill Cleanup Protocol:

In the event of a small spill of this compound powder:

  • Restrict access to the affected area.

  • Wearing appropriate PPE, gently cover the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.

  • Carefully sweep the absorbed material into a designated hazardous waste container, avoiding the creation of dust.

  • Wash the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

For a liquid spill:

  • Absorb the spill with inert absorbent pads.

  • Collect the contaminated absorbent material into a hazardous waste container.

  • Clean the spill area as described above.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key steps and decision points.

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid Waste (Unused Compound, Contaminated Labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Compound in Solution) assess_form->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Chemical Waste Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling Acid-PEG4-S-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Acid-PEG4-S-PEG4-Acid, a bifunctional crosslinker. By adhering to these procedural guidelines, you can minimize risks and ensure safe and effective use of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

Body PartRequired PPEMaterial/Standard
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are highly recommended. Inspect gloves for any holes or leaks before use.[1]
Eyes & Face Splash-proof chemical goggles and face shieldGoggles should be worn at all times. A face shield should be used in addition to goggles when there is a high risk of splashing, such as when handling larger quantities.[1][2]
Body Laboratory coatA lab coat is the minimum requirement.[1][3] For larger quantities, an impervious apron should be worn.[1]
Respiratory Fume hood or respiratorOperations should be conducted in a laboratory fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and acid gases should be used in a well-ventilated area.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.

    • Read and understand the Safety Data Sheet (SDS) for similar compounds if a specific one for this compound is not available. An SDS for the related compound Acid-PEG4-S-S-PEG4-acid indicates it may be harmful if swallowed and is very toxic to aquatic life.[4]

    • Prepare all necessary equipment and reagents in a designated and well-ventilated area, preferably within a chemical fume hood.[1]

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • When dissolving or transferring the compound, do so carefully to avoid creating dust or splashes.

    • Always add acid to water, not the other way around, to prevent a violent exothermic reaction.[1]

    • Use compatible labware (e.g., glass, polyethylene) and avoid contact with incompatible materials such as strong oxidizing agents.

  • In Case of a Spill :

    • For small spills, use an absorbent material to contain the substance.

    • Neutralize acidic spills with a suitable agent like sodium bicarbonate.

    • Ventilate the area and ensure proper PPE is worn during cleanup.

    • Collect the spilled material and any contaminated absorbents in a sealed, labeled container for proper disposal.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All waste materials containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method :

    • While polyethylene (B3416737) glycol (PEG) itself is generally considered biodegradable and not hazardous, the acidic functional groups of this compound warrant caution.[5]

    • Do not dispose of this chemical down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[6]

    • The recommended disposal method is to use a licensed chemical waste disposal contractor.[5]

    • Follow all applicable local, state, and federal regulations for chemical waste disposal.[7]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular trash.

Logical Workflow for Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol A Preparation (Review SDS, Prepare Workspace, Don PPE) B Chemical Handling (In Fume Hood, Avoid Spills) A->B D Waste Collection (Segregate and Label Waste) B->D Generate Waste C Spill Response (Contain, Neutralize, Clean) C->D Generate Waste E Contact EHS / Licensed Contractor D->E F Proper Disposal (Follow Regulations) E->F

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.